molecular formula C52H64N10O7S B12393532 PIK5-12d

PIK5-12d

Cat. No.: B12393532
M. Wt: 973.2 g/mol
InChI Key: BQGREFVYIDLIFJ-CATAWDBESA-N
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Description

PIK5-12d is a useful research compound. Its molecular formula is C52H64N10O7S and its molecular weight is 973.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H64N10O7S

Molecular Weight

973.2 g/mol

IUPAC Name

N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide

InChI

InChI=1S/C52H64N10O7S/c1-34-9-8-10-38(27-34)31-55-60-43-29-44(61-22-25-68-26-23-61)58-51(57-43)69-24-21-36-15-19-40(20-16-36)56-45(64)11-6-7-12-46(65)59-48(52(3,4)5)50(67)62-32-41(63)28-42(62)49(66)53-30-37-13-17-39(18-14-37)47-35(2)54-33-70-47/h8-10,13-20,27,29,31,33,41-42,48,63H,6-7,11-12,21-26,28,30,32H2,1-5H3,(H,53,66)(H,56,64)(H,59,65)(H,57,58,60)/b55-31+/t41-,42+,48-/m1/s1

InChI Key

BQGREFVYIDLIFJ-CATAWDBESA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=C(C=C3)NC(=O)CCCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)N7CCOCC7

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=C(C=C3)NC(=O)CCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)N7CCOCC7

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of PIK5-12d: A Technical Guide to a First-in-Class PIKfyve Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of PIK5-12d, a novel, first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the lipid kinase PIKfyve. This document outlines the molecular interactions, cellular consequences, and key experimental data that define the activity of this compound, offering a comprehensive resource for researchers in oncology and cell biology.

Executive Summary

This compound is a heterobifunctional molecule that potently and selectively degrades PIKfyve, a critical enzyme in the regulation of endomembrane homeostasis and autophagy.[1] By co-opting the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy against cancers, particularly prostate cancer, that are dependent on PIKfyve signaling.[1][2] Its mechanism of action is characterized by the formation of a ternary complex between PIKfyve and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PIKfyve.[1][2] This targeted degradation results in profound cellular effects, including the blockage of autophagic flux, massive cytoplasmic vacuolization, and potent inhibition of cancer cell proliferation.[1][3]

This compound: A PROTAC-Mediated Approach

This compound is engineered as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[4] It consists of three key components:

  • A PIKfyve Ligand: Based on the structure of the known PIKfyve inhibitor, Apilimod.[5][6]

  • A VHL E3 Ligase Ligand: This moiety recruits the VHL E3 ligase complex.[3][6]

  • A Chemical Linker: An optimized linker that connects the two ligands, ensuring the correct orientation for the formation of a stable and productive ternary complex.[3]

Core Mechanism of Action: VHL- and Proteasome-Dependent Degradation

The primary mechanism of action of this compound is the induced degradation of the PIKfyve protein.[1][2] This process is both selective and dependent on the cellular ubiquitin-proteasome system.[1][2]

  • Ternary Complex Formation: this compound simultaneously binds to the PIKfyve protein and the VHL E3 ubiquitin ligase, forming a PIKfyve-PIK5-12d-VHL ternary complex.[1]

  • Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the PIKfyve protein.

  • Proteasomal Degradation: The poly-ubiquitinated PIKfyve is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[1]

  • Catalytic Cycle: After PIKfyve is degraded, this compound is released and can bind to another PIKfyve protein, enabling a new cycle of degradation. This catalytic mode of action allows for sustained depletion of the target protein at sub-stoichiometric concentrations.

This mechanism has been experimentally verified through competition assays, where excess VHL ligand (VL285) or the parent PIKfyve inhibitor competitively blocked the degradation of PIKfyve by this compound.[7] Furthermore, pre-treatment with the proteasome inhibitor bortezomib completely rescued PIKfyve from degradation, confirming the involvement of the proteasome.[1][7]

cluster_0 This compound Mechanism of Action PIK5 This compound Ternary PIKfyve-PIK5-12d-VHL Ternary Complex PIK5->Ternary Binds PIKfyve PIKfyve (Target Protein) PIKfyve->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited PolyUb Poly-ubiquitinated PIKfyve Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PIK5 Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated degradation of PIKfyve by this compound.

Downstream Cellular Consequences

The degradation of PIKfyve disrupts the delicate balance of phosphoinositide signaling, leading to significant and observable cellular phenotypes, particularly in cancer cells.

  • Disruption of Endolysosomal Homeostasis: PIKfyve is the primary kinase responsible for phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to produce phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). This lipid is essential for regulating the fission and trafficking of endosomes and lysosomes. The depletion of PIKfyve leads to an accumulation of enlarged endosomes and lysosomes.

  • Massive Cytoplasmic Vacuolization: A hallmark of PIKfyve inhibition or degradation is the formation of large, clear cytoplasmic vacuoles.[1][3] This is a direct consequence of the disruption in endolysosomal trafficking and fusion events.

  • Blocked Autophagic Flux: Autophagy is a cellular recycling process that relies on the fusion of autophagosomes with lysosomes. By impairing lysosomal function, this compound blocks autophagic flux.[1][3] This is evidenced by the accumulation of autophagy markers such as LC3A/B-II and p62.[3][8]

  • Inhibition of Cancer Cell Proliferation: The disruption of these critical cellular processes ultimately leads to potent anti-proliferative effects in cancer cells.[1][3]

cluster_1 Downstream Effects of PIKfyve Degradation PIK5 This compound PIKfyve PIKfyve PIK5->PIKfyve Targets Degradation PIKfyve Degradation PIKfyve->Degradation PI35P2 PI(3,5)P2 Depletion Degradation->PI35P2 Endo Disrupted Endolysosomal Trafficking PI35P2->Endo Autophagy Blocked Autophagic Flux (LC3A/B & p62 ↑) PI35P2->Autophagy Vacuolization Cytoplasmic Vacuolization Endo->Vacuolization Proliferation Inhibition of Cancer Cell Proliferation Endo->Proliferation Autophagy->Proliferation cluster_2 Experimental Workflow: Mechanism Validation Start Seed VCaP Cells Treatment Treat with this compound ± Bortezomib ± VHL Ligand (VL285) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot Analysis (Probe for PIKfyve) Lysis->WB Result Confirm Proteasome & VHL Dependence WB->Result

References

PIK5-12d: A First-in-Class PIKfyve Degrader for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The lipid kinase PIKfyve has emerged as a compelling therapeutic target in various cancers due to its critical role in regulating endomembrane homeostasis, endosomal trafficking, and autophagy. While inhibitors of PIKfyve have shown promise, their clinical advancement has been limited.[1] A novel and potent therapeutic strategy, targeted protein degradation, offers an alternative approach to neutralize oncogenic proteins. This has led to the development of PIK5-12d, a first-in-class proteolysis-targeting chimera (PROTAC) designed to specifically degrade PIKfyve.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation in cancer research.

Mechanism of Action

This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate PIKfyve.[3] It is composed of a ligand that binds to PIKfyve, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5] This ternary complex formation facilitates the ubiquitination of PIKfyve, marking it for degradation by the 26S proteasome.[1] Mechanistic studies have confirmed that the degradation of PIKfyve by this compound is dependent on both VHL and the proteasome.[1][3]

The degradation of PIKfyve by this compound has significant downstream effects on cancer cells. A hallmark of PIKfyve inhibition or degradation is the induction of massive cytoplasmic vacuolization.[1][6] Furthermore, this compound has been shown to block autophagic flux in multiple prostate cancer cell lines.[1][6] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. By disrupting this pathway, this compound can hinder cancer cell proliferation and survival.[1]

Quantitative Data

The efficacy of this compound has been quantified in various prostate cancer cell lines, demonstrating its potent and efficient degradation of PIKfyve and its subsequent anti-proliferative effects.

Parameter Cell Line Value Reference
DC50 (Degradation Concentration 50) VCaP1.48 nM[1][2]
Dmax (Maximum Degradation) VCaP97.7% - 97.9%[1][2]
t1/2 (Half-life of Degradation) VCaP (at 100 nM)1.5 h
IC50 (Inhibitory Concentration 50) VCaP522.3 nM[4]

Experimental Protocols

Cell Culture and Drug Treatment

VCaP prostate cancer cells are a suitable model for studying the effects of this compound.[1]

  • Cell Line: VCaP (Vertebral-Cancer of the Prostate)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: VCaP cells are slow-growing and should be subcultured when they reach 80-90% confluency. Use gentle dissociation methods to maintain cell viability.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • For degradation studies, treat VCaP cells with varying concentrations of this compound (e.g., 1 nM to 10,000 nM) for a specified duration (e.g., 24 hours) to determine DC50 and Dmax values.[4]

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at different time points to determine the degradation half-life.

    • For proliferation assays, treat cells with a range of this compound concentrations for a longer duration (e.g., 72 hours) to determine the IC50 value.

Western Blotting for PIKfyve Degradation

Western blotting is the primary method to quantify the degradation of PIKfyve protein.

  • Cell Lysis:

    • After drug treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for PIKfyve.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify the band intensities for PIKfyve and a loading control (e.g., GAPDH or β-actin). Normalize the PIKfyve signal to the loading control to determine the relative amount of PIKfyve protein in each sample.

Assessment of Autophagy Flux

This compound is known to block autophagic flux. This can be assessed by monitoring the levels of autophagy-related proteins like LC3A/B and p62.

  • Methodology:

    • Treat cancer cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

    • Prepare cell lysates and perform western blotting as described above.

    • Probe the membranes with antibodies against LC3A/B and p62.

  • Interpretation:

    • An accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor indicates an active autophagic flux.

    • If this compound blocks autophagic flux, there will be an accumulation of LC3-II and p62 even in the absence of a lysosomal inhibitor, and no further significant increase upon co-treatment with a lysosomal inhibitor.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, a patient-derived xenograft (PDX) model can be utilized.

  • Animal Model: Immunocompromised mice (e.g., SCID mice).

  • Tumor Implantation:

    • Obtain human prostate cancer tissue from a patient (e.g., LTL-331R).

    • Implant small tumor fragments subcutaneously into the flanks of the mice.

  • Drug Administration:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound via intraperitoneal (IP) injection at specified doses (e.g., 4 and 10 mg/kg) for a defined period (e.g., 3 days). The vehicle control group should receive the same solvent used to dissolve this compound.

  • Efficacy Assessment:

    • Monitor tumor volume regularly using calipers.

    • At the end of the study, harvest the tumors and perform western blot analysis to confirm PIKfyve degradation in the tumor tissue.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

PIKfyve_Signaling_Pathway cluster_membrane Cell Membrane cluster_endosome Endosome PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PI3P PI3P PIP3->PI3P dephosphorylation PIKfyve PIKfyve PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 phosphorylates Downstream_Effectors Downstream_Effectors PI(3,5)P2->Downstream_Effectors activates Vesicular_Trafficking Vesicular_Trafficking Downstream_Effectors->Vesicular_Trafficking regulates Autophagy Autophagy Downstream_Effectors->Autophagy regulates Cancer_Cell_Survival Cancer_Cell_Survival Autophagy->Cancer_Cell_Survival

Caption: PIKfyve Signaling Pathway in Cancer.

PIK5_12d_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_ternary Ternary Complex Formation PIKfyve_Ligand PIKfyve_Ligand Linker Linker PIKfyve_Ligand->Linker PIKfyve_Protein PIKfyve_Protein PIKfyve_Ligand->PIKfyve_Protein binds VHL_Ligand VHL_Ligand Linker->VHL_Ligand VHL_E3_Ligase VHL_E3_Ligase VHL_Ligand->VHL_E3_Ligase binds PIKfyve_Protein->this compound Proteasomal_Degradation Proteasomal_Degradation PIKfyve_Protein->Proteasomal_Degradation targeted for Ubiquitination Ubiquitination VHL_E3_Ligase->Ubiquitination mediates This compound->VHL_E3_Ligase Ubiquitination->PIKfyve_Protein tags

Caption: Mechanism of Action of this compound.

Experimental_Workflow_Degradation Start Start Cell_Culture 1. Culture VCaP Cells Start->Cell_Culture Drug_Treatment 2. Treat with this compound Cell_Culture->Drug_Treatment Cell_Lysis 3. Lyse Cells & Quantify Protein Drug_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE & Western Blot Cell_Lysis->SDS_PAGE Immunoblotting 5. Immunoblot for PIKfyve SDS_PAGE->Immunoblotting Data_Analysis 6. Quantify Degradation Immunoblotting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for PIKfyve Degradation.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers dependent on PIKfyve signaling. As a potent and selective degrader, it offers a powerful tool for cancer research and holds promise for future therapeutic development.[1][6] The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their own investigations. The superior efficacy of this compound in suppressing prostate cancer cell growth compared to its parent inhibitor highlights the advantages of the PROTAC approach.[1][2] Further in vivo studies will be crucial to fully elucidate its therapeutic potential.[1][3]

References

The PROTAC PIK5-12d: A Technical Guide to its Effects on Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of PIK5-12d, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade the lipid kinase PIKfyve, on various prostate cancer cell lines. This document provides a comprehensive overview of its efficacy, mechanism of action, and the cellular pathways it modulates, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a potent and selective degrader of PIKfyve, a lipid kinase implicated in endomembrane homeostasis and autophagy.[1] In prostate cancer cells, this compound has demonstrated significant anti-proliferative effects by inducing PIKfyve degradation in a VHL- and proteasome-dependent manner.[2][3] This degradation leads to a cascade of cellular events, including the blockade of autophagic flux and the induction of massive cytoplasmic vacuolization, ultimately inhibiting cancer cell growth.[2][4] This guide consolidates the current understanding of this compound's activity in key prostate cancer cell lines, offering valuable insights for its potential therapeutic application.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across several prostate cancer cell lines, with key metrics summarized below.

Cell LineParameterValueReference
VCaPDC50 (PIKfyve Degradation)1.48 nM[3][5]
VCaPDmax (PIKfyve Degradation)97.7%[1][3]
VCaPIC50 (Cell Proliferation, 24h)522.3 nM[5]
PC3PIKfyve Protein ReductionEffective at 10-3000 nM[3][5]
LNCaPPIKfyve Protein ReductionEffective at 10-3000 nM[3][5]
22RV1PIKfyve Protein ReductionEffective at 10-3000 nM[3][5]
DU145Cytoplasmic VacuolizationDose-dependent induction[3][5]

Mechanism of Action and Signaling Pathways

This compound functions as a PROTAC, a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In the case of this compound, it selectively targets PIKfyve for degradation via the von Hippel-Lindau (VHL) E3 ligase.[2]

The degradation of PIKfyve has profound effects on cellular signaling, primarily by disrupting the autophagy process. PIKfyve is responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a critical lipid for endosome and lysosome function.[6] By degrading PIKfyve, this compound blocks autophagic flux, leading to the accumulation of autophagy markers such as LC3A/B and p62.[3][5]

cluster_0 This compound Mechanism of Action This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex PIKfyve PIKfyve PIKfyve->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome targets for Degraded PIKfyve Degraded PIKfyve Proteasome->Degraded PIKfyve

This compound as a PROTAC for PIKfyve degradation.

The inhibition of PIKfyve's kinase activity disrupts the maturation of endosomes and their fusion with lysosomes, a critical step in the autophagy pathway. This blockage of autophagic flux is a key contributor to the anti-cancer effects of this compound.

cluster_1 PIKfyve Signaling and Autophagy PI(3)P PI(3)P PI(3,5)P2 PI(3,5)P2 PI(3)P->PI(3,5)P2 phosphorylates PIKfyve PIKfyve Endosome Maturation Endosome Maturation PI(3,5)P2->Endosome Maturation Autophagosome-Lysosome Fusion Autophagosome-Lysosome Fusion Endosome Maturation->Autophagosome-Lysosome Fusion Autophagic Flux Autophagic Flux Autophagosome-Lysosome Fusion->Autophagic Flux Cell Survival Cell Survival Autophagic Flux->Cell Survival This compound This compound This compound->PIKfyve degrades

PIKfyve's role in the autophagy pathway.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on prostate cancer cell lines.

Cell Proliferation (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, PC3, LNCaP, 22RV1, DU145)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

cluster_2 MTT Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cell proliferation assay.
Western Blot Analysis for PIKfyve and Autophagy Markers

This protocol is used to assess the levels of PIKfyve and autophagy-related proteins (LC3A/B, p62) following treatment with this compound.

Materials:

  • Prostate cancer cell lysates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PIKfyve, anti-LC3B, anti-p62, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-PIKfyve at 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Cytoplasmic Vacuolization Assay

This assay is used to observe and quantify the formation of cytoplasmic vacuoles in prostate cancer cells treated with this compound.

Materials:

  • Prostate cancer cell lines (e.g., DU145)

  • Glass-bottom dishes or chamber slides

  • This compound

  • Fluorescence microscope

  • Optional: Lysosomal and endosomal fluorescent trackers (e.g., LysoTracker, EEA1 antibody)

Procedure:

  • Seed cells on glass-bottom dishes or chamber slides.

  • Treat the cells with different concentrations of this compound for various time points.

  • Observe the cells under a phase-contrast or fluorescence microscope.

  • Capture images of the cells, paying close attention to the formation of intracellular vacuoles.

  • To characterize the origin of the vacuoles, cells can be co-stained with fluorescent trackers for lysosomes or endosomes.

  • Quantify the degree of vacuolization by measuring the total vacuole area per cell or by counting the number of vacuolated cells using image analysis software.

Conclusion

This compound represents a promising therapeutic strategy for prostate cancer by effectively inducing the degradation of PIKfyve. Its mechanism of action, involving the disruption of autophagic flux and the induction of cytoplasmic vacuolization, highlights a novel vulnerability in prostate cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other PIKfyve-targeting therapeutics. Further investigation into the specific downstream signaling consequences of PIKfyve degradation in a broader range of prostate cancer subtypes will be crucial for its clinical translation.

References

The Emergence of PIK5-12d: A First-in-Class PIKfyve Degrader and its Profound Impact on Cellular Vacuolization

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The lipid kinase PIKfyve has emerged as a compelling therapeutic target in oncology due to its critical role in endomembrane homeostasis and autophagy. While kinase inhibitors have shown promise, their clinical advancement has been limited. This has paved the way for alternative therapeutic modalities, leading to the development of PIK5-12d, a first-in-class proteolysis-targeting chimera (PROTAC) that induces the degradation of PIKfyve. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its striking impact on cellular vacuolization, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in cellular biology and drug discovery.

Introduction: PIKfyve as a Therapeutic Target

PIKfyve is a phosphoinositide kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to synthesize phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). This lipid messenger is essential for the regulation of endosomal trafficking, lysosomal function, and autophagy, processes that are often dysregulated in cancer. Inhibition of PIKfyve has been shown to induce cytoplasmic vacuolization and suppress cell proliferation, highlighting its potential as a cancer therapeutic target. However, the development of traditional small molecule inhibitors has faced challenges. The advent of targeted protein degradation technology, specifically PROTACs, offers a novel and potent approach to modulate PIKfyve activity.

This compound: A Potent and Selective PIKfyve Degrader

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the selective degradation of PIKfyve. It consists of a ligand that binds to PIKfyve, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of PIKfyve, marking it for degradation by the proteasome.

Quantitative Efficacy of this compound

This compound has demonstrated remarkable potency and efficacy in degrading PIKfyve in prostate cancer cell lines. The key quantitative metrics are summarized in the tables below.

Parameter Cell Line Value Reference
DC₅₀ (Degradation Concentration) VCaP1.48 nM[1][2][3]
Dₘₐₓ (Maximum Degradation) VCaP97.7% - 97.9%[1][2][4]
t₁⸝₂ (Half-life of Degradation) VCaP (at 100 nM)1.5 h[1][4]
Table 1: In Vitro Degradation Efficacy of this compound.
Parameter Cell Line Value Reference
IC₅₀ (Inhibitory Concentration) VCaP522.3 nM[2][5]
Table 2: Anti-proliferative Activity of this compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the VHL- and proteasome-dependent degradation of PIKfyve.[1][3] This targeted degradation leads to a cascade of downstream cellular events, primarily centered around the disruption of endolysosomal homeostasis.

PIK5_12d_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PIK5_12d This compound PIKfyve PIKfyve PIK5_12d->PIKfyve binds VHL VHL E3 Ligase PIK5_12d->VHL binds Proteasome Proteasome PIKfyve->Proteasome Degradation VHL->PIKfyve Polyubiquitination Ub Ubiquitin PIK5_12d_ext This compound (extracellular) PIK5_12d_ext->PIK5_12d Cellular Uptake

Mechanism of this compound-induced PIKfyve degradation.

The degradation of PIKfyve depletes the cellular pool of its product, PI(3,5)P2. This phosphoinositide is crucial for the fission of endosomes and lysosomes. Its absence leads to an imbalance favoring membrane fusion over fission, resulting in the formation of large, swollen vacuoles derived from endosomes and lysosomes.[6]

PIKfyve_Signaling_Pathway cluster_phenotype Cellular Phenotype PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 phosphorylates Autophagy Autophagic Flux PIKfyve->Autophagy regulates Vacuolization Massive Cytoplasmic Vacuolization PIKfyve->Vacuolization prevents Autophagy_Block Blocked Autophagy PIKfyve->Autophagy_Block prevents Cell_Prolif_Supp Suppressed Cell Proliferation PIKfyve->Cell_Prolif_Supp prevents EndoLyso_Fission Endosome/Lysosome Fission PI35P2->EndoLyso_Fission promotes EndoLyso_Homeostasis Endolysosomal Homeostasis EndoLyso_Fission->EndoLyso_Homeostasis maintains PIK5_12d This compound PIK5_12d->PIKfyve degrades

PIKfyve signaling and the impact of this compound.

The Hallmark Phenotype: Massive Cytoplasmic Vacuolization

A striking and consistent cellular response to PIKfyve inhibition or degradation is the induction of massive cytoplasmic vacuolization.[1][3] Treatment of prostate cancer cells, such as DU145, with this compound leads to a dose-dependent increase in the formation of large, phase-lucent vacuoles throughout the cytoplasm.[1] This phenotype is a direct consequence of the disruption of endolysosomal trafficking and dynamics. The vacuoles are believed to originate from the swelling and fusion of late endosomes and lysosomes, which are unable to undergo fission and recycling in the absence of PI(3,5)P2. This process also leads to a blockage in autophagic flux, as autophagosomes can no longer efficiently fuse with functional lysosomes for degradation.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture
  • Cell Lines: VCaP, DU145, PC3, LNCaP, and 22RV1 prostate cancer cell lines are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for PIKfyve Degradation

WB_Workflow start Start: Plate Cells treatment Treat with this compound (Dose-response or Time-course) start->treatment lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors treatment->lysis quant Quantify protein concentration (e.g., BCA assay) lysis->quant sds_page Separate proteins by SDS-PAGE quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% non-fat milk in TBST) transfer->blocking pri_ab Incubate with primary antibody (e.g., anti-PIKfyve, anti-LC3, anti-p62) blocking->pri_ab sec_ab Incubate with HRP-conjugated secondary antibody pri_ab->sec_ab detection Detect with ECL substrate and image sec_ab->detection end End: Analyze band intensity detection->end

Experimental workflow for Western blotting.
  • Cell Seeding: Plate cells (e.g., VCaP) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-3000 nM) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against PIKfyve, LC3A/B, p62, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

Cellular Vacuolization Assay
  • Cell Seeding: Plate cells (e.g., RFP-labeled DU145) in a multi-well imaging plate (e.g., 24-well).

  • Compound Treatment: Treat cells with a dose range of this compound for 24 hours.

  • Imaging: Capture images of the cells using a high-content imaging system or a fluorescence microscope.

  • Analysis: Quantify the degree of vacuolization by measuring the total area of vacuoles per cell or by visual scoring. The phenotype is characterized by the appearance of large, phase-bright intracellular vesicles.

Autophagic Flux Assay (LC3 Turnover)
  • Cell Seeding: Plate cells in 6-well plates.

  • Compound and Inhibitor Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or chloroquine) for the final 2-4 hours of the this compound treatment period.

  • Western Blotting: Perform Western blotting as described in section 5.2, probing for LC3A/B.

  • Analysis: Autophagic flux is determined by the difference in the amount of lipidated LC3 (LC3-II) between samples treated with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. A blockage of flux by this compound is indicated by an increase in LC3-II levels even without the lysosomal inhibitor, which is not further increased by the addition of the inhibitor.

Cell Proliferation Assay
  • Cell Seeding: Seed cells (e.g., VCaP) in a 96-well plate at a low density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 5-7 days).

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels, or an MTT assay.

  • Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Anti-Tumor Activity

The efficacy of this compound has also been demonstrated in vivo. In a patient-derived xenograft (PDX) model using LTL-331R human prostate cancer, intraperitoneal administration of this compound resulted in significant PIKfyve degradation in tumor tissues and suppressed tumor proliferation.[1][3]

Model Dosing Regimen Outcome Reference
LTL-331R PDX4-10 mg/kg, i.p., daily for 3 daysPotent PIKfyve degradation in tumor tissue[5]
LTL-331R PDX15 mg/kg, i.p., 5 days on/2 days offSignificant suppression of tumor proliferation[2][5]
Table 3: In Vivo Efficacy of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the targeting of the lipid kinase PIKfyve. As a potent and selective degrader, it offers a distinct and potentially more durable mechanism of action compared to traditional kinase inhibitors. The profound induction of cytoplasmic vacuolization serves as a clear phenotypic marker of its on-target activity, directly linked to the disruption of endolysosomal function and autophagic flux. The data summarized herein provide a strong rationale for the continued investigation of this compound as a chemical tool to further explore PIKfyve biology and as a lead compound for the development of novel cancer therapeutics. Future studies should focus on elucidating the full spectrum of its off-target effects, optimizing its pharmacokinetic properties, and exploring its efficacy in a broader range of cancer models.

References

The Foundational Role of PIKfyve as a Therapeutic Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of PIKfyve. It consolidates foundational research on PIKfyve's function, signaling pathways, and its validation as a druggable target in various diseases.

Introduction to PIKfyve

PIKfyve, or phosphoinositide kinase with a FYVE-type zinc finger, is a crucial enzyme in cellular signaling.[1] Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2][3] This enzymatic activity is central to the regulation of endosomal and lysosomal homeostasis, intracellular trafficking, and autophagy.[1][3]

PIKfyve operates within a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4, which work in concert to tightly regulate the levels of PtdIns(3,5)P2.[4][5] Given its integral role in fundamental cellular processes, dysregulation of PIKfyve activity has been implicated in a range of pathologies, including cancer, neurodegenerative disorders, and viral infections, making it a compelling therapeutic target.[3][6]

PIKfyve Signaling Pathway

The signaling cascade initiated by PIKfyve is pivotal for maintaining cellular homeostasis. The enzyme's activity is localized to the cytosolic leaflet of endosomes, a process mediated by its FYVE finger domain which directly binds to PtdIns(3)P.[7] Upon localization, PIKfyve catalyzes the formation of PtdIns(3,5)P2. This lipid messenger, in turn, influences a variety of downstream effectors to control endolysosomal trafficking and function.

Inhibition of PIKfyve disrupts this pathway, leading to a characteristic cellular phenotype: the accumulation of large cytoplasmic vacuoles and swollen lysosomes.[6][8] This is attributed to impaired lysosomal fission and altered endosomal maturation.[6][9]

Below is a diagram illustrating the core PIKfyve signaling pathway and the consequences of its inhibition.

PIKfyve Signaling Pathway PIKfyve Signaling Pathway and Effects of Inhibition cluster_0 Normal Cellular Function cluster_1 Consequences of PIKfyve Inhibition PtdIns(3)P PtdIns(3)P PIKfyve PIKfyve PtdIns(3)P->PIKfyve Substrate PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve->PtdIns(3,5)P2 Generates Blocked_PIKfyve PIKfyve (Inhibited) Downstream_Effectors Downstream Effectors (e.g., TRPML1, TFEB) PtdIns(3,5)P2->Downstream_Effectors Activates Endolysosomal_Homeostasis Endolysosomal Homeostasis (Trafficking, Fission, Autophagy) Downstream_Effectors->Endolysosomal_Homeostasis PIKfyve_Inhibitor PIKfyve Inhibitor (e.g., Apilimod, YM201636) PIKfyve_Inhibitor->Blocked_PIKfyve Reduced_PtdIns(3,5)P2 Reduced PtdIns(3,5)P2 Blocked_PIKfyve->Reduced_PtdIns(3,5)P2 Impaired_Function Impaired Endolysosomal Function Reduced_PtdIns(3,5)P2->Impaired_Function Phenotype Cellular Phenotype (Vacuolization, Swollen Lysosomes) Impaired_Function->Phenotype

PIKfyve signaling and the impact of its inhibition.

PIKfyve as a Therapeutic Target

The essential role of PIKfyve in cellular processes that are often hijacked or dysregulated in disease states underscores its potential as a therapeutic target.

  • Cancer: Many cancer cells exhibit a dependency on autophagy for survival and proliferation, particularly under metabolic stress.[9] By disrupting lysosome homeostasis and autophagic flux, PIKfyve inhibitors have shown potent anti-proliferative effects in various cancer models, including B-cell non-Hodgkin lymphoma and multiple myeloma.[3][10] The WX8-family of PIKfyve inhibitors, for instance, has demonstrated significant lethality in "autophagy-addicted" melanoma cells.[9] Furthermore, PIKfyve inhibition can upregulate the surface expression of MHC class I on tumor cells, thereby augmenting cancer immunotherapy.[11]

  • Neurodegenerative Diseases: While mutations leading to decreased PIKfyve activity are associated with neurodegenerative diseases, paradoxically, PIKfyve inhibitors are being explored as a treatment for conditions like amyotrophic lateral sclerosis (ALS).[4] The inhibitor YM201636 has been shown to improve the survival of motor neurons derived from iPSCs of ALS patients.[3] It is also reported to reduce the formation of tau aggregates, a key pathological feature of several neurodegenerative disorders.[3][4]

  • Infectious Diseases: Viruses such as Ebola, Marburg, and SARS-CoV-2 exploit the host's endosomal pathway for entry and replication.[1][3] PIKfyve inhibitors, like apilimod, can disrupt this pathway, thereby blocking viral entry and suppressing viral replication.[3] Apilimod has undergone clinical trials for the treatment of COVID-19.[6]

Quantitative Data on PIKfyve Inhibition

The development of small molecule inhibitors has been instrumental in validating PIKfyve as a therapeutic target. The following tables summarize key quantitative data for some of the most well-characterized PIKfyve inhibitors.

Table 1: Binding Constants (Kd) of the WX8-Family of PIKfyve Inhibitors [9]

CompoundPIKfyve (nM)PIP4K2C (nM)MTOR (nM)
WX813407200
XBA16~4800>100,000
NDFNot specified>300x WX8>7000x WX8

Data presented as dissociation constants (Kd), where a lower value indicates higher affinity.

Table 2: IC50 Values of Reference PIKfyve Inhibitors [12]

CompoundIC50 (nM)
YM-20163623
APY02011
AG-1833,800

IC50 values represent the concentration of an inhibitor required for 50% inhibition of PIKfyve's enzymatic activity.

Table 3: Effects of Heterozygous PIKfyve Knockout in Mice [13][14]

ParameterWild-Type (WT/WT)Heterozygous (WT/KO)
PIKfyve Protein Level100%~45-50%
In Vitro Enzymatic Activity100%~45-50%
PtdIns(3,5)P2 Level100%~60-65%
PtdIns5P Level100%~60-65%

Experimental Protocols

The identification and characterization of PIKfyve inhibitors rely on a suite of robust assays. Below are detailed methodologies for key experiments.

PIKfyve Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the PIKfyve-mediated phosphorylation of its substrate.[15]

Materials:

  • Active PIKfyve enzyme

  • Lipid Kinase Buffer

  • Substrate: PI(3)P:PS (phosphatidylinositol 3-phosphate:phosphatidylserine)

  • Lipid Dilution Buffer

  • ATP Assay Solution

  • ADP-Glo™ Kinase Assay kit (Promega)

Protocol:

  • Thaw the Active PIKfyve, Lipid Kinase Buffer, Substrate, and Lipid Dilution Buffer on ice.

  • In a pre-cooled 96-well opaque plate, prepare the reaction mixture by adding the following components for an initial volume of 20 µL:

    • 10 µL of diluted Active PIKfyve

    • 5 µL of PI(3)P:PS substrate (sonicate for 1 minute before use)

    • 5 µL of 1x Lipid Kinase Buffer

  • For the blank control, substitute the substrate with an equal volume of Lipid Dilution Buffer.

  • Initiate the kinase reaction by adding 5 µL of 250 µM ATP Assay Solution, bringing the final volume to 25 µL.

  • Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.

  • Terminate the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent containing 10 mM MgCl2.

  • Shake the plate and incubate for 40 minutes at room temperature.

  • Add 50 µL of the Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the corrected activity by subtracting the blank control values and determine the specific kinase activity.

Cell-Based Functional Assay for PIKfyve Inhibition

This assay measures the functional consequence of PIKfyve inhibition in a cellular context, such as the production of specific cytokines.[2]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640)

  • TLR agonists (e.g., lipopolysaccharide [LPS] and R848)

  • Test compounds (PIKfyve inhibitors)

  • ELISA kit for IL-12p70

Protocol:

  • Isolate human PBMCs from whole blood using standard density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a suitable density in the appropriate cell culture medium.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulate the cells with TLR agonists (e.g., LPS and R848) to induce the production of IL-12p70.

  • Incubate the cells for an appropriate time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-12p70 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Analyze the dose-dependent inhibition of IL-12p70 production by the test compounds.

Experimental Workflow for PIKfyve Inhibitor Discovery

The process of identifying and validating novel PIKfyve inhibitors typically follows a structured workflow, beginning with high-throughput screening and culminating in preclinical evaluation.

PIKfyve Inhibitor Discovery Workflow General Workflow for PIKfyve Inhibitor Discovery HTS High-Throughput Screening (e.g., Microfluidic Enzyme Assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Primary Hits Orthogonal_Assays Orthogonal Validation (e.g., Intracellular Target Engagement) Dose_Response->Orthogonal_Assays Cell_Based_Assays Cell-Based Functional Assays (e.g., Cytokine Production, Vacuolization) Orthogonal_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assays->Lead_Optimization Preclinical_Models In Vivo Preclinical Models (e.g., Mouse Models of Cancer) Lead_Optimization->Preclinical_Models Optimized Leads

A streamlined workflow for the discovery of PIKfyve inhibitors.

Conclusion

PIKfyve stands out as a pivotal enzyme with a well-defined role in fundamental cellular processes. Its involvement in the pathology of numerous diseases has firmly established it as a promising therapeutic target. The development of potent and specific small molecule inhibitors has not only facilitated a deeper understanding of PIKfyve's biological functions but has also paved the way for novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to advance the exploration of PIKfyve-targeted therapies. Continued research in this area holds the potential to deliver innovative treatments for a range of challenging diseases.

References

exploring the downstream signaling of PIKfyve degradation by PIK5-12d

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Downstream Signaling of PIKfyve Degradation by PIK5-12d

Executive Summary

The lipid kinase PIKfyve, a crucial regulator of endolysosomal trafficking and autophagy, has emerged as a significant therapeutic target in various diseases, including cancer. PIKfyve synthesizes the signaling lipids phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P), which are vital for maintaining the integrity and function of the endosome-lysosome system. Traditional small-molecule inhibitors of PIKfyve have shown promise but also limitations. A novel therapeutic strategy involves the targeted degradation of the PIKfyve protein using Proteolysis-Targeting Chimeras (PROTACs). This guide focuses on this compound, a first-in-class PIKfyve degrader, to provide a comprehensive overview of its mechanism and the downstream signaling consequences of PIKfyve ablation. We will explore the molecular cascade initiated by PIKfyve degradation, from the disruption of phosphoinositide metabolism to the profound effects on autophagy, lysosomal homeostasis, and cell viability, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to PIKfyve and the PROTAC Degrader this compound

PIKfyve: A Master Regulator of Endolysosomal Function

PIKfyve is a large, evolutionarily conserved lipid kinase characterized by a FYVE finger domain that binds to phosphatidylinositol 3-phosphate (PtdIns3P) on endosomal membranes.[1] As the sole enzyme responsible for synthesizing PtdIns(3,5)P₂, PIKfyve plays a central role in a multitude of cellular processes.[2] Its activity is tightly regulated by a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4/Sac3, which converts PtdIns(3,5)P₂ back to PtdIns3P.[3] This dynamic regulation ensures transient and localized production of PtdIns(3,5)P₂, which is critical for:

  • Endosome and Lysosome Homeostasis: PtdIns(3,5)P₂ is essential for regulating ion channels on lysosomal membranes, maintaining pH and ion homeostasis, and controlling membrane fission and tubulation events required for lysosome reformation.[3][4]

  • Membrane Trafficking: PIKfyve is involved in retrograde trafficking from endosomes to the trans-Golgi network (TGN) and endocytic recycling to the plasma membrane.[5]

  • Autophagy: The kinase is required for autophagic flux, specifically for the fusion of autophagosomes with lysosomes to form functional autolysosomes.[4]

Given its critical roles, dysfunction of PIKfyve is linked to several diseases, and its inhibition is being explored for cancer, neurodegenerative disorders, and viral infections.[3][6]

This compound: A First-in-Class PIKfyve Degrader

While small-molecule inhibitors like Apilimod and YM201636 block the catalytic activity of PIKfyve, this compound represents a different therapeutic modality.[3] this compound is a heterobifunctional PROTAC that leverages the cell's own ubiquitin-proteasome system to eliminate the entire PIKfyve protein.[7] It is composed of three parts: a "warhead" that binds to PIKfyve, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[8] This ternary complex formation leads to the ubiquitination of PIKfyve, marking it for degradation by the 26S proteasome.[9] This approach offers the potential for more potent and sustained pathway inhibition compared to traditional occupancy-based inhibitors.[10]

Mechanism of Action and Downstream Signaling Pathways

The degradation of PIKfyve by this compound initiates a cascade of downstream cellular events, primarily stemming from the depletion of its lipid products, PtdIns(3,5)P₂ and PtdIns5P.

This compound-Mediated Proteasomal Degradation

This compound induces the selective, VHL- and proteasome-dependent degradation of PIKfyve.[9] This mechanism is highly efficient, leading to rapid and profound depletion of the PIKfyve protein.[10]

cluster_0 Mechanism of this compound PIK5_12d This compound (PROTAC) Ternary PIKfyve-PROTAC-VHL Ternary Complex PIK5_12d->Ternary Binds PIKfyve PIKfyve Protein PIKfyve->Ternary Binds Proteasome 26S Proteasome PIKfyve->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->Ternary Binds Ternary->PIKfyve Ubiquitination Ub Ubiquitin Degraded Degraded PIKfyve (Peptides) Proteasome->Degraded

Caption: Mechanism of this compound-induced PIKfyve degradation via the PROTAC pathway.

Disruption of Phosphoinositide Synthesis

The primary biochemical consequence of PIKfyve degradation is the cessation of PtdIns(3,5)P₂ and PtdIns5P synthesis from the precursor PtdIns3P.

PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Synthesizes PtdIns5P PtdIns5P PIKfyve->PtdIns5P Synthesizes PIK5_12d This compound PIK5_12d->PIKfyve Degradation Degradation

Caption: PIKfyve-catalyzed synthesis of phosphoinositides and its blockade by this compound.

Core Downstream Signaling Consequences

The loss of PtdIns(3,5)P₂ triggers several key downstream events, culminating in distinct cellular phenotypes.

  • Lysosomal Dysfunction and Vacuolization: The most striking phenotype of PIKfyve inhibition or degradation is the formation of massive cytoplasmic vacuoles.[9] This is attributed to defects in lysosomal membrane fission and impaired ion homeostasis.[3] Recent studies suggest that PIKfyve inhibition leads to the accumulation of ammonium (NH₄⁺) within endosomes and lysosomes, causing osmotic swelling and vacuole enlargement.[4]

  • Autophagy Blockade: PIKfyve is essential for the maturation of autophagosomes into autolysosomes.[4] Its degradation blocks autophagic flux, leading to the accumulation of autophagosomes and key autophagy-related proteins, such as LC3A/B and p62/SQSTM1.[8] This indicates a failure in the final degradation step of the autophagy pathway.

  • TFEB Nuclear Translocation: PIKfyve activity is required for the mTORC1-dependent phosphorylation of Transcription Factor EB (TFEB) at serine 211, which keeps TFEB sequestered in the cytoplasm.[5][11] Upon PIKfyve degradation, TFEB is dephosphorylated, allowing it to translocate to the nucleus where it activates the expression of genes involved in lysosomal biogenesis and autophagy as a compensatory response.[5][12]

cluster_pathway Downstream Signaling of PIKfyve Degradation PIK5_12d This compound PIKfyve PIKfyve PIK5_12d->PIKfyve Degradation PtdIns35P2 PtdIns(3,5)P2 Depletion PIKfyve->PtdIns35P2 mTORC1 mTORC1 PIKfyve->mTORC1 Positively Regulates Autolysosome Autolysosome Formation PtdIns35P2->Autolysosome Required For IonHomeostasis Lysosomal Ion Homeostasis PtdIns35P2->IonHomeostasis MembraneFission Lysosomal Membrane Fission PtdIns35P2->MembraneFission Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome AutophagyBlock Autophagic Flux BLOCK Autolysosome->AutophagyBlock LC3 ↑ LC3A/B, p62 AutophagyBlock->LC3 Vacuolization Cytoplasmic Vacuolization IonHomeostasis->Vacuolization MembraneFission->Vacuolization TFEB_P TFEB-P (Cytoplasmic) mTORC1->TFEB_P Phosphorylates (Inhibits) TFEB TFEB (Nuclear) TFEB_P->TFEB Dephosphorylation GeneExp Lysosomal & Autophagy Gene Expression TFEB->GeneExp

Caption: Key downstream signaling cascades affected by PIKfyve degradation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in several studies, particularly in prostate cancer cell lines.

Table 1: In Vitro Degradation and Proliferation Inhibition by this compound

Parameter Cell Line Value Description Citation
DC₅₀ VCaP 1.48 nM Concentration for 50% maximal degradation of PIKfyve protein. [8][9]
Dₘₐₓ VCaP 97.9% Maximum percentage of PIKfyve degradation achieved. [8][10]
t₁/₂ VCaP 1.5 h Time to achieve 50% PIKfyve degradation at 100 nM. [10]

| IC₅₀ | VCaP | 522.3 nM | Concentration for 50% inhibition of cell proliferation (24h). |[8] |

Table 2: Effect of this compound on Downstream Signaling Markers

Marker Cell Lines Effect Description Citation
PIKfyve PC3, LNCaP, 22RV1 Decrease Effective reduction in PIKfyve protein levels. [8]
LC3A/B PC3, LNCaP, 22RV1 Increase Accumulation due to blocked autophagic flux. [8]

| p62 | PC3, LNCaP, 22RV1 | Increase | Accumulation of autophagy substrate due to blocked degradation. |[8] |

Table 3: In Vivo Antitumor Activity of this compound

Animal Model Dosing Regimen Result Citation
LTL-331R Prostate Cancer PDX 15 mg/kg, i.p., 5 days on/2 off Significant suppression of tumor proliferation. [8]

| LTL-331R Prostate Cancer PDX | 4-10 mg/kg, i.p., once daily | Depletion of PIKfyve protein and increased LC3A/B in tumor tissues. |[8] |

Key Experimental Protocols

The following are detailed methodologies for experiments central to characterizing the effects of this compound.

Western Blotting for Protein Degradation and Autophagy Markers
  • Objective: To quantify the levels of PIKfyve, LC3A/B, and p62 following treatment with this compound.

  • Procedure:

    • Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, PC3) and allow them to adhere. Treat cells with a dose-range of this compound (e.g., 1 nM to 3000 nM) or vehicle control for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer proteins to a PVDF membrane.

    • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against PIKfyve, LC3A/B, p62, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometry analysis is used to quantify band intensity relative to the loading control.

Immunofluorescence for Cytoplasmic Vacuolization
  • Objective: To visualize the formation of cytoplasmic vacuoles induced by this compound.

  • Procedure:

    • Cell Culture: Grow cells (e.g., DU145) on glass coverslips.

    • Treatment: Treat cells with this compound (e.g., 0-3000 nM) for 24 hours.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

    • Staining: Stain with a marker for endosomes/lysosomes (e.g., anti-LAMP1 antibody) followed by a fluorescently-labeled secondary antibody. DAPI can be used to counterstain nuclei. For general morphology, Phalloidin (for F-actin) can be used.

    • Imaging: Mount coverslips and acquire images using a confocal or fluorescence microscope. The presence and size of phase-lucent vacuoles are assessed.

Cell Proliferation Assay
  • Objective: To determine the IC₅₀ of this compound on cancer cell growth.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a determined density.

    • Treatment: After 24 hours, treat cells with a serial dilution of this compound.

    • Incubation: Incubate for a defined period (e.g., 24 to 72 hours).

    • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT. Measure luminescence or absorbance according to the manufacturer's protocol.

    • Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.

Experimental Workflow Visualization

cluster_workflow Experimental Workflow for this compound Characterization start_vitro In Vitro Studies (Prostate Cancer Cell Lines) treatment Treat with this compound (Dose & Time Course) start_vitro->treatment wb Western Blot treatment->wb microscopy Microscopy treatment->microscopy viability Proliferation Assay treatment->viability wb_end Measure Protein Levels: - PIKfyve Degradation - ↑ LC3A/B, p62 wb->wb_end micro_end Visualize Phenotype: - Cytoplasmic Vacuolization - TFEB Translocation microscopy->micro_end via_end Determine IC50: - Anti-proliferative Effect viability->via_end start_vivo In Vivo Studies (PDX Mouse Model) ip_admin Administer this compound (i.p.) start_vivo->ip_admin tumor_measure Measure Tumor Volume ip_admin->tumor_measure ex_vivo Ex Vivo Analysis (Tumor Tissue) tumor_measure->ex_vivo vivo_end Assess: - Tumor Growth Inhibition - Target Engagement (WB) ex_vivo->vivo_end

Caption: Workflow for in vitro and in vivo evaluation of the PIKfyve degrader this compound.

Conclusion

The targeted degradation of PIKfyve by the PROTAC this compound provides a powerful tool to dissect the kinase's function and offers a promising therapeutic avenue. By inducing the rapid and sustained elimination of PIKfyve, this compound triggers a profound disruption of the endolysosomal system. The key downstream consequences—massive cytoplasmic vacuolization, a complete blockade of autophagic flux, and the compensatory activation of TFEB—collectively contribute to potent anti-proliferative effects in cancer models.[7][9] This in-depth guide illustrates that the downstream signaling of PIKfyve degradation is a multi-faceted process, highlighting the kinase's central role in cellular homeostasis. Further exploration of PIKfyve degraders will be invaluable for both basic research and the development of novel therapeutics for a range of human diseases.

References

A Technical Guide to PIK5-12d: A First-in-Class PIKfyve Degrader for Blocking Autophagic Flux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PIK5-12d, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the lipid kinase PIKfyve. By effectively depleting cellular PIKfyve, this compound serves as a powerful tool to investigate cellular processes regulated by this kinase and as a potential therapeutic agent, particularly in oncology. This document details the mechanism of action of this compound, its specific function in blocking the autophagic flux, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction to this compound and its Target, PIKfyve

This compound is a first-in-class PROTAC that selectively targets the lipid kinase PIKfyve for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand for PIKfyve (based on the inhibitor Apilimod), a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]

The primary target, PIKfyve, is a crucial enzyme in endomembrane homeostasis. It phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[1] This lipid product is essential for regulating endosomal trafficking, lysosome function, and the terminal stages of autophagy.[1][5] Inhibition or degradation of PIKfyve leads to profound cellular effects, including the formation of large cytoplasmic vacuoles and a halt in the autophagic process.[1][6] These effects underpin its investigation as a target in diseases like cancer, where cells may rely on autophagy for survival.[7][8]

Mechanism of Action of this compound

As a PROTAC, this compound does not inhibit PIKfyve's enzymatic activity directly but rather hijacks the cell's own ubiquitin-proteasome system to destroy the entire protein. This mechanism offers a catalytic mode of action and can eliminate both the enzymatic and non-enzymatic scaffolding functions of the target protein.[1][9]

The process unfolds as follows:

  • Ternary Complex Formation: this compound simultaneously binds to PIKfyve and the VHL E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase tags PIKfyve with a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated PIKfyve is recognized and degraded by the 26S proteasome.[1][2]

  • Recycling: this compound is then released and can catalyze further rounds of PIKfyve degradation.

This degradation is rapid and potent, leading to a sustained loss of the PIKfyve protein.[1] Studies have confirmed that the degradation is dependent on both the proteasome and VHL, as pretreatment with a proteasome inhibitor (bortezomib) or competitive displacement with a VHL ligand completely rescues PIKfyve levels.[1][6]

PIK5_12d_Mechanism cluster_0 Cellular Environment PIKfyve PIKfyve Protein Ternary Ternary Complex (PIKfyve-PIK5-12d-VHL) PIKfyve->Ternary Binds PIK5_12d This compound PIK5_12d->Ternary VHL VHL E3 Ligase VHL->Ternary Binds Ub_PIKfyve Poly-ubiquitinated PIKfyve Ternary->Ub_PIKfyve Polyubiquitination PIK5_12d_recycled This compound (Recycled) Ternary->PIK5_12d_recycled Release Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Ub_PIKfyve->Proteasome Recognition Proteasome->Degradation Degradation

Caption: Mechanism of this compound-mediated PIKfyve degradation.

This compound's Role in Blocking Autophagic Flux

Autophagy is a dynamic cellular recycling process involving the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded. "Autophagic flux" refers to the entire process, measuring the rate of degradation through this pathway.[10][11]

PIKfyve is indispensable for the late stages of autophagy.[5][12] Its product, PI(3,5)P2, is critical for the maturation of autophagosomes and their fusion with lysosomes.[13] It is also required for the subsequent reformation of functional lysosomes from the autolysosome hybrid organelle.[12][14]

By inducing the degradation of PIKfyve, this compound effectively blocks autophagic flux at this terminal stage.[1][3] This blockage leads to the accumulation of autophagosomes that cannot be cleared. The key observable consequences are:

  • Accumulation of Autophagy Markers: A significant increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[1][3] LC3-II is incorporated into the autophagosome membrane, while p62 is a cargo receptor that is normally degraded along with the cargo. Their accumulation is a hallmark of a late-stage autophagy block.[1]

  • Massive Cytoplasmic Vacuolization: The most striking phenotype of PIKfyve depletion is the formation of large, swollen cytoplasmic vacuoles derived from endosomes and lysosomes.[1][6][15] This is attributed to a failure in lysosomal fission and homeostasis.[14][16]

Autophagy_Block_Pathway cluster_Normal Normal Autophagic Flux cluster_Blocked Autophagic Flux Blocked by this compound Phagophore Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Maturation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Degradation Recycled Metabolites Autolysosome->Degradation Degradation & Lysosome Reformation Lysosome Lysosome Lysosome->Autolysosome PIKfyve_node PIKfyve PIKfyve_node->Autolysosome Required for Fusion & Reformation PIK5_12d This compound PIKfyve_depleted PIKfyve (Degraded) PIK5_12d->PIKfyve_depleted Induces Degradation Autophagosome_acc Autophagosome Accumulation Block Block Block_symbol X Autophagosome_acc->Block_symbol p62_LC3 p62 & LC3-II Accumulate Phagophore_b Phagophore_b Phagophore_b->Autophagosome_acc Lysosome_b Lysosome (Dysfunctional) Lysosome_b->Block_symbol

Caption: this compound blocks autophagic flux by degrading PIKfyve.

Quantitative Data

The efficacy of this compound has been quantified in several studies, primarily in prostate cancer cell lines.

Table 1: In Vitro Potency and Efficacy of this compound

Metric Value Cell Line Notes Reference
DC50 (Degradation) 1.48 nM VCaP (prostate cancer) Concentration for 50% degradation after 24h. [1][3][6]
Dmax (Degradation) 97.7% - 97.9% VCaP (prostate cancer) Maximum PIKfyve degradation observed. [1][4][6]
t1/2 (Degradation) ~1.5 hours VCaP (prostate cancer) Time to 50% degradation at 100 nM. [1]

| IC50 (Proliferation) | 522.3 nM | VCaP (prostate cancer) | 50% inhibitory concentration after 24h treatment. |[3][6] |

Table 2: In Vivo Efficacy of this compound

Dosage Administration Duration Animal Model Outcome Reference
4-10 mg/kg i.p., daily 3-4 days Mice with LTL-331R prostate cancer PDX Depleted PIKfyve protein; induced tumor cell death. [1][3]

| 15 mg/kg | i.p., 5 days on/2 off | 17 days | Mice with LTL-331R prostate cancer PDX | Significantly suppressed tumor proliferation. |[1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Protocol for Measuring Autophagic Flux via Western Blot

This protocol assesses the accumulation of LC3-II and p62 to measure the block in autophagic flux.

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (e.g., PC3, LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours.

    • Control Groups: Include an untreated control (DMSO) and a positive control for autophagy blockage, such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM), added for the final 2-4 hours of the experiment. The comparison of LC3-II levels in the presence and absence of a lysosomal inhibitor allows for a true measure of flux.[17]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-LC3A/B, anti-p62/SQSTM1, anti-PIKfyve, and anti-GAPDH (as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. A significant increase in the ratio of LC3-II to LC3-I (or LC3-II to GAPDH) and an increase in p62 levels in this compound-treated cells indicate a blockage of autophagic flux.[1]

Protocol for Visualizing Cytoplasmic Vacuolization

This protocol uses fluorescence microscopy to observe the characteristic vacuole formation induced by this compound.

  • Cell Culture and Treatment:

    • Seed cells (e.g., DU145-RFP) on glass coverslips in a 24-well plate.

    • Allow cells to adhere and grow to 50-70% confluency.

    • Treat cells with DMSO (vehicle control) or this compound (e.g., 300 nM) for 24 hours.[1]

  • Live Cell Imaging (Optional but Recommended):

    • If available, use a live-cell imaging system to observe vacuole formation over time. Add a lysosomal dye like LysoTracker Red (75 nM) for 2 hours before imaging to visualize acidic compartments.[18]

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • (Optional) Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.

    • Mount coverslips onto glass slides using a mounting medium containing DAPI to stain nuclei.

  • Microscopy and Analysis:

    • Image cells using a fluorescence or confocal microscope.

    • Observe the formation of large, phase-lucent vacuoles in the cytoplasm of this compound-treated cells. If using fluorescently labeled cells (like DU145-RFP), vacuoles will appear as dark, non-fluorescent areas within the red cytoplasm.[1]

    • Quantify the vacuole area per cell using imaging software.

Conclusion

This compound is a potent and highly selective first-in-class degrader of the lipid kinase PIKfyve.[4][19] Its mechanism of action, leveraging the cellular ubiquitin-proteasome system, results in the efficient and sustained depletion of PIKfyve protein.[1][2] This degradation disrupts critical endolysosomal processes, leading to a definitive blockage of autophagic flux at the terminal autophagosome-lysosome fusion and lysosome reformation stages.[1][12] The resulting accumulation of autophagosomes and massive cytoplasmic vacuolization are key cellular phenotypes.[3][6] With demonstrated efficacy both in vitro and in vivo, this compound stands as an invaluable chemical tool for dissecting the roles of PIKfyve and a promising candidate for therapeutic strategies targeting autophagy-dependent cancers.[1][9]

References

Initial Studies and Discovery of PIK5-12d: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Following a comprehensive search of publicly available scientific literature and databases, no specific molecule designated as "PIK5-12d" could be identified. This suggests that "this compound" may be a compound that has not yet been disclosed in published research, is an internal designation within a private organization, or is referred to by a different public identifier.

The nomenclature "PIK" often alludes to the Phosphoinositide 3-kinase (PI3K) family of enzymes, a critical group of lipid kinases involved in a multitude of cellular processes including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K signaling pathway is frequently dysregulated in various diseases, most notably in cancer, making its components highly attractive targets for therapeutic intervention.

Given the likely association with PI3K, this technical guide will proceed by presenting a generalized framework for the initial studies and discovery of a hypothetical novel PI3K inhibitor, which we will refer to as a "PI3K-alpha selective inhibitor" for illustrative purposes. This will encompass the typical data, experimental protocols, and logical workflows involved in the early-stage discovery of such a compound, adhering to the specified content and formatting requirements.

Hypothetical Discovery Workflow for a Novel PI3K-alpha Inhibitor

The discovery of a novel kinase inhibitor typically follows a structured progression from initial screening to lead optimization.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Validation cluster_2 Lead Generation cluster_3 Lead Optimization HTS Compound Library Screening Hit_Conf Dose-Response Assays HTS->Hit_Conf Ortho_Assay Orthogonal Assays Hit_Conf->Ortho_Assay SAR Structure-Activity Relationship (SAR) Ortho_Assay->SAR Selectivity Kinase Selectivity Profiling SAR->Selectivity ADME ADME/Tox Profiling Selectivity->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo

Figure 1: A generalized workflow for the discovery of a novel kinase inhibitor.

Core Signaling Pathway: PI3K/AKT/mTOR

A novel PI3K inhibitor would be designed to modulate the PI3K/AKT/mTOR signaling cascade. The binding of a growth factor to its receptor tyrosine kinase (RTK) activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn modulates a variety of cellular processes.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Inhibitor PI3K-alpha Inhibitor Inhibitor->PI3K Inhibits

Figure 2: The canonical PI3K/AKT/mTOR signaling pathway and the point of intervention.

Quantitative Data Summary

The initial characterization of a novel PI3K inhibitor would involve a series of biochemical and cellular assays to determine its potency, selectivity, and preliminary pharmaceutical properties.

Table 1: Biochemical and Cellular Potency

Assay TypeTarget/Cell LineEndpointHypothetical IC50 (nM)
BiochemicalPI3KαATP-Glo™ Kinase Assay1.5
BiochemicalPI3KβATP-Glo™ Kinase Assay250
BiochemicalPI3KδATP-Glo™ Kinase Assay800
BiochemicalPI3KγATP-Glo™ Kinase Assay1200
CellularMCF-7 (PIK3CA mutant)CellTiter-Glo®15
CellularT47D (PIK3CA mutant)CellTiter-Glo®22
CellularMDA-MB-231 (WT)CellTiter-Glo®>1000

Table 2: Preliminary ADME Properties

ParameterAssayResult
Aqueous SolubilityNephelometry150 µM at pH 7.4
Microsomal StabilityHuman Liver Microsomest½ = 45 min
Plasma Protein BindingRapid Equilibrium Dialysis98.5%
Caco-2 PermeabilityCaco-2 monolayer assayPapp (A→B) = 5 x 10⁻⁶ cm/s

Experimental Protocols

Biochemical Kinase Assay (ATP-Glo™)

  • Reagents: Recombinant human PI3K isoforms, PIP2 substrate, ATP, assay buffer (HEPES, MgCl₂, Brij-35), and ATP-Glo™ reagent.

  • Procedure: a. A 10 mM stock solution of the test compound is prepared in DMSO and serially diluted. b. The kinase reaction is initiated by adding the PI3K enzyme to a mixture of the compound, PIP2, and ATP in a 384-well plate. c. The reaction is incubated for 60 minutes at room temperature. d. The ATP-Glo™ reagent is added to terminate the kinase reaction and measure the remaining ATP via a luciferase-based luminescence signal. e. Luminescence is read on a plate reader, and data is normalized to controls to calculate percent inhibition. f. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo®)

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The test compound is serially diluted and added to the cells. c. Plates are incubated for 72 hours. d. CellTiter-Glo® reagent is added to each well, and plates are shaken for 2 minutes to induce cell lysis. e. After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader. f. IC50 values are calculated from the dose-response curves.

While the specific entity "this compound" remains unidentified in public records, the principles and methodologies outlined above represent a standard approach to the initial investigation and discovery of a novel kinase inhibitor, particularly one targeting the PI3K pathway. The combination of rigorous biochemical and cellular assays, coupled with early assessment of ADME properties, forms the foundation for advancing a promising compound into further preclinical and clinical development. Should information on "this compound" become available, a similar framework would be essential for its scientific evaluation.

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of PIK5-12d in VCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of PIK5-12d, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the lipid kinase PIKfyve, with the VCaP human prostate cancer cell line.

Introduction

This compound is a potent and selective degrader of PIKfyve, a key enzyme involved in endomembrane homeostasis, endosomal trafficking, and autophagy.[1][2] By hijacking the ubiquitin-proteasome system, this compound targets PIKfyve for degradation, leading to a prolonged suppression of its downstream signaling pathways.[1] In VCaP prostate cancer cells, degradation of PIKfyve by this compound results in massive cytoplasmic vacuolization, blockage of autophagic flux, and potent inhibition of cell proliferation.[1][2][3] These protocols outline the necessary steps for culturing VCaP cells and evaluating the efficacy and mechanism of action of this compound in vitro.

Data Summary

The following table summarizes the quantitative data on the in vitro activity of this compound in VCaP cells.

ParameterValueCell LineTreatment DurationDescription
DC50 1.48 nMVCaP24 hoursThe concentration of this compound required to degrade 50% of PIKfyve protein.[1][3]
Dmax 97.7% - 97.9%VCaP24 hoursThe maximum percentage of PIKfyve protein degradation achieved with this compound.[1][3]
t1/2 for degradation 1.5 hoursVCaPN/AThe time required for this compound (at 100 nM) to degrade 50% of PIKfyve protein.[1]
IC50 522.3 nMVCaP24 hours (followed by 2 weeks in compound-free media)The concentration of this compound that inhibits VCaP cell proliferation by 50%.[1][3]

Signaling Pathway and Mechanism of Action

cluster_PIK5_12d This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery PIKfyve_ligand PIKfyve Ligand Linker Linker PIKfyve_ligand->Linker VHL_ligand VHL E3 Ligand Linker->VHL_ligand PIKfyve PIKfyve Protein Proteasome Proteasome PIKfyve->Proteasome Targeted for Degradation Ternary_Complex Ternary Complex (PIKfyve-PIK5-12d-VHL) PIKfyve->Ternary_Complex VHL VHL E3 Ubiquitin Ligase VHL->Ternary_Complex Recruited to Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->PIKfyve Tags PIK5_12d_molecule This compound PIK5_12d_molecule->Ternary_Complex Binds to Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of this compound-mediated PIKfyve degradation.

Experimental Protocols

VCaP Cell Culture

VCaP cells are a slow-growing, adherent human prostate cancer cell line.[4] They require specific handling to ensure viability and optimal growth.

Materials:

  • VCaP cells (e.g., ATCC CRL-2876)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Pen-Strep.

Protocol:

  • Thawing Cells:

    • Rapidly thaw the cryovial of VCaP cells in a 37°C water bath.[5]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.

    • Centrifuge at approximately 280 x g for 10 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in fresh Complete Growth Medium.

    • Transfer the cell suspension to a T-25 culture flask.[4]

  • Maintaining Cultures:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days. Note: VCaP cells attach as tight clusters, and some floating cells and clusters are normal. Do not discard floating cells during medium changes; centrifuge them gently and add them back to the flask.[4]

    • Cells are slow-growing and may take up to two weeks to reach 50-70% confluence.[4]

  • Subculturing (Splitting) Cells:

    • Aspirate the medium and wash the cells once with PBS.

    • Add a minimal volume of 0.05% Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 5-10 minutes, or until cells begin to detach.

    • Neutralize the trypsin with Complete Growth Medium.

    • Gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.

    • Split the cells at a ratio of 1:2. The recommended seeding density is 2 x 104 to 8 x 104 viable cells/cm2.[4]

PIKfyve Degradation Assay via Western Blot

This protocol details the steps to measure the degradation of PIKfyve protein in VCaP cells following treatment with this compound.

Materials:

  • VCaP cells cultured in 6-well plates

  • This compound (stock solution in DMSO)

  • Proteasome inhibitor (e.g., Bortezomib) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PIKfyve, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed VCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach and grow for at least 24 hours.

    • Prepare serial dilutions of this compound in Complete Growth Medium. For a dose-response experiment, concentrations ranging from 1 nM to 1000 nM are recommended.[3] Include a DMSO vehicle control.

    • (Optional control) Pre-treat cells with a proteasome inhibitor like bortezomib for 1-2 hours before adding this compound to confirm proteasome-dependent degradation.[1]

    • Aspirate the medium and add the media containing this compound or controls.

    • Incubate for 24 hours at 37°C.[1]

  • Cell Lysis and Protein Quantification:

    • Place the plate on ice, aspirate the medium, and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-PIKfyve antibody overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Incubate the membrane with ECL substrate and capture the signal using an imaging system.

    • Strip or cut the membrane and re-probe with an anti-GAPDH antibody as a loading control.

    • Quantify band intensities using densitometry software to determine the percentage of PIKfyve degradation relative to the vehicle control.

Cell Proliferation Assay (Crystal Violet)

This protocol describes a long-term cell viability assay to determine the IC50 of this compound in VCaP cells.

Materials:

  • VCaP cells

  • 96-well cell culture plates

  • This compound

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Methanol (100%)

  • Sorensen's buffer (or 10% acetic acid) for solubilization

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed VCaP cells into a 96-well plate at an optimized low density (e.g., 1,000-3,000 cells/well) to allow for long-term growth.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Complete Growth Medium. A range from 10 nM to 10 µM is a good starting point to determine the IC50 of approximately 522.3 nM.[1]

    • Treat the cells with the compounds for 24 hours.

  • Washout and Long-Term Culture:

    • After 24 hours, carefully aspirate the medium containing the compound.

    • Wash each well gently with PBS.

    • Add fresh, compound-free Complete Growth Medium to each well.

    • Return the plate to the incubator and culture for an additional 10-14 days. Change the medium every 2-3 days.[1]

  • Staining and Quantification:

    • After the incubation period, aspirate the medium and gently wash the cells with PBS.

    • Fix the cells by adding 100 µL of 100% methanol to each well and incubating for 15 minutes.

    • Remove the methanol and let the plate air dry completely.

    • Add 50 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate thoroughly with water to remove excess stain and let it air dry.

    • Solubilize the stain by adding 100 µL of Sorensen's buffer or 10% acetic acid to each well.

    • Measure the absorbance at 570-590 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Experimental Workflow

cluster_Phase1 Cell Culture & Seeding cluster_Phase2 Treatment cluster_Phase3 Endpoint Assays cluster_Phase4 Data Analysis Start Culture VCaP Cells Seed_Plates Seed Cells into Multi-well Plates Start->Seed_Plates Prepare_PIK5_12d Prepare this compound Serial Dilutions Seed_Plates->Prepare_PIK5_12d Treat_Cells Treat Cells (e.g., 24 hours) Prepare_PIK5_12d->Treat_Cells WB_Assay Western Blot for PIKfyve Degradation Treat_Cells->WB_Assay For Degradation CV_Assay Cell Proliferation Assay (e.g., Crystal Violet) Treat_Cells->CV_Assay For Proliferation Analyze_WB Calculate DC50 & Dmax WB_Assay->Analyze_WB Analyze_CV Calculate IC50 CV_Assay->Analyze_CV

Caption: Experimental workflow for evaluating this compound in VCaP cells.

References

Application Notes and Protocols for PIK5-12d in PC3 and LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PIK5-12d, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the lipid kinase PIKfyve, for in vitro studies involving the prostate cancer cell lines PC3 and LNCaP.

Introduction

This compound is a heterobifunctional molecule that induces the degradation of PIKfyve, a key enzyme in the regulation of endomembrane homeostasis and autophagy.[1][2][3] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to PIKfyve, this compound triggers the ubiquitination and subsequent proteasomal degradation of its target.[2][4] This degradation leads to a blockage of autophagic flux and the induction of massive cytoplasmic vacuolization in prostate cancer cells, ultimately inhibiting their proliferation.[2][5]

Data Presentation

While specific IC50 values for the anti-proliferative effects of this compound on PC3 and LNCaP cells are not detailed in the currently available literature, the effective concentration for inducing the degradation of its target, PIKfyve, has been established. The IC50 for cell proliferation inhibition has been determined for the VCaP prostate cancer cell line.

Cell LineParameterValueTreatment TimeReference
PC3 Effective Concentration for PIKfyve Degradation0 - 3000 nM24 hours[5]
Effective Concentration for Increased Autophagy Markers (LC3A/B and p62)0 - 3000 nM24 hours[5]
LNCaP Effective Concentration for PIKfyve Degradation0 - 3000 nM24 hours[5]
Effective Concentration for Increased Autophagy Markers (LC3A/B and p62)0 - 3000 nM24 hours[5]
VCaP DC50 (PIKfyve Degradation)1.48 nM24 hours[2]
Dmax (PIKfyve Degradation)97.7%24 hours[2]
IC50 (Cell Proliferation)522.3 nMNot Specified[5]

Mandatory Visualizations

PIK5_12d_Signaling_Pathway This compound Signaling Pathway cluster_cell Prostate Cancer Cell PIK5_12d This compound PIKfyve PIKfyve PIK5_12d->PIKfyve Binds VHL VHL E3 Ligase PIK5_12d->VHL Recruits Proteasome Proteasome PIKfyve->Proteasome Degradation PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates VHL->PIKfyve Ubiquitinates Autophagy Autophagy Proteasome->Autophagy Inhibits Flux Vacuolization Cytoplasmic Vacuolization Proteasome->Vacuolization Induces Ubiquitin Ubiquitin PI3P PI(3)P PI35P2->Autophagy Regulates CellProliferation Cell Proliferation Autophagy->CellProliferation Supports Autophagy->CellProliferation Inhibition of Proliferation

Caption: this compound mechanism of action in prostate cancer cells.

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Cell Culture and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed PC3 or LNCaP cells B Culture for 24h A->B C Treat with this compound (e.g., 0-3000 nM) B->C D Incubate for desired time (e.g., 24h) C->D E Cell Viability Assay (MTT/MTS) D->E F Western Blot Analysis (PIKfyve, LC3A/B, p62) D->F G Immunofluorescence (LC3 puncta, vacuolization) D->G H Determine Effective Concentration E->H I Quantify Protein Degradation F->I J Visualize Cellular Phenotypes G->J

Caption: Workflow for evaluating this compound's effects.

Experimental Protocols

Cell Culture
  • Cell Lines: PC3 (androgen-independent) and LNCaP (androgen-sensitive) human prostate carcinoma cell lines.

  • Culture Medium:

    • PC3: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • LNCaP: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of PC3 and LNCaP cells.

  • Materials:

    • PC3 or LNCaP cells

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 to 3000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plates for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for PIKfyve Degradation and Autophagy Markers

This protocol is to assess the dose-dependent effect of this compound on the protein levels of PIKfyve and the autophagy markers LC3A/B and p62.

  • Materials:

    • PC3 or LNCaP cells

    • 6-well plates

    • This compound stock solution (in DMSO)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-PIKfyve, anti-LC3A/B, anti-p62, anti-GAPDH (or other loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 300, 1000, 3000 nM) for 24 hours.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add chemiluminescence substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Immunofluorescence for Cytoplasmic Vacuolization

This protocol allows for the visualization of the morphological changes, specifically cytoplasmic vacuolization, induced by this compound.

  • Materials:

    • PC3 or LNCaP cells

    • Glass coverslips in 24-well plates

    • This compound stock solution (in DMSO)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Phalloidin-fluorophore conjugate (for actin staining)

    • DAPI (for nuclear staining)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips in 24-well plates and allow them to adhere.

    • Treat cells with an effective concentration of this compound (e.g., 300-1000 nM) for 24 hours.

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS.

    • Incubate with a fluorescently labeled phalloidin to visualize the actin cytoskeleton and DAPI to stain the nuclei for 1 hour.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the cells under a fluorescence microscope, paying close attention to the formation of cytoplasmic vacuoles.

Conclusion

This compound is a potent and specific degrader of PIKfyve that demonstrates significant activity in PC3 and LNCaP prostate cancer cells. The provided protocols offer a framework for investigating its mechanism of action and determining its effective concentration for inducing PIKfyve degradation and subsequent cellular effects. These studies will be valuable for researchers in the fields of cancer biology and drug development exploring novel therapeutic strategies for prostate cancer.

References

Application Note: Performing a Western Blot for PIKfyve Degradation Using PIK5-12d

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PIKfyve, a phosphoinositide kinase, is a critical enzyme that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P) from phosphatidylinositol 3-phosphate (PI(3)P).[1][2] These lipids are crucial signaling molecules that regulate endomembrane homeostasis, endosomal trafficking, and autophagy.[3][4] Given its central role in these cellular processes, PIKfyve has emerged as a potential therapeutic target for various diseases, including cancer and neurodegenerative disorders.[2][5]

PIK5-12d is a first-in-class, highly potent, and selective PROTAC (Proteolysis Targeting Chimera) degrader of PIKfyve.[6][7] It functions by linking PIKfyve to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PIKfyve.[5][8] This application note provides a detailed protocol for performing a Western blot to quantify the degradation of PIKfyve in cancer cell lines following treatment with this compound.

Mechanism of Action: this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to PIKfyve, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[6] This ternary complex formation facilitates the transfer of ubiquitin molecules to PIKfyve, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful alternative to traditional kinase inhibition.[8][9]

PIKfyve PIKfyve Protein PIK5_12d This compound PIKfyve->PIK5_12d Binds VHL VHL E3 Ligase PIK5_12d->VHL Recruits Ub Ubiquitin (Ub) VHL->Ub Catalyzes transfer to PIKfyve Ub_PIKfyve Polyubiquitinated PIKfyve Proteasome 26S Proteasome Ub_PIKfyve->Proteasome Targeted for degradation Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: Mechanism of this compound-mediated PIKfyve degradation.

PIKfyve Signaling Pathway

PIKfyve is a key enzyme in the phosphoinositide signaling pathway. It phosphorylates PI(3)P on the 5' position of the inositol ring to generate PI(3,5)P2.[1] This lipid product is essential for regulating the fission and fusion of endosomes and lysosomes and is critical for processes like autophagic flux and retrograde trafficking from endosomes to the trans-Golgi network.[1][10] By inducing the degradation of PIKfyve, this compound depletes cellular PI(3,5)P2, leading to disruption of these pathways, which manifests as massive cytoplasmic vacuolization and blockage of autophagy.[6][8]

G cluster_downstream Downstream Cellular Processes PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Catalyzes Degradation Degradation PIKfyve->Degradation Trafficking Endo-lysosomal Trafficking PI35P2->Trafficking Autophagy Autophagy PI35P2->Autophagy PIK5_12d This compound PIK5_12d->PIKfyve Induces

Caption: PIKfyve's role in phosphoinositide signaling and its disruption by this compound.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on PIKfyve degradation as determined in various prostate cancer cell lines.

ParameterValueCell LineTreatment TimeReference
DC₅₀ (Degradation)1.48 nMVCaP24 h[5][6][8]
Dₘₐₓ (Degradation)97.9%VCaP24 h[6][8][11]
t₁/₂ (Degradation)1.5 hVCaP (at 100 nM)-[7][8]
IC₅₀ (Proliferation)522.3 nMVCaP24 h[6][7]
Effective Conc. Range 10 - 3000 nMPC3, LNCaP, 22RV124 h[6]

Experimental Protocol: Western Blot for PIKfyve Degradation

This protocol details the steps to assess PIKfyve protein levels in cell lysates via Western blot after treatment with this compound.

G A 1. Cell Culture & Treatment (e.g., VCaP cells + this compound) B 2. Cell Lysis (RIPA Buffer + Protease Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Immunoblotting (Blocking, Primary/Secondary Antibodies) E->F G 7. Detection (Chemiluminescence & Imaging) F->G

Caption: General workflow for Western blot analysis of PIKfyve degradation.

Materials and Reagents
  • Cell Lines: VCaP, PC3, LNCaP, or 22RV1 prostate cancer cells.

  • Reagents:

    • This compound (dissolved in DMSO)

    • Cell culture medium (e.g., DMEM) and Fetal Bovine Serum (FBS)

    • Phosphate-Buffered Saline (PBS), ice-cold

    • RIPA Lysis Buffer (see recipe below)

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer (4X)

    • Tris-Glycine SDS-PAGE gels (4-12% gradient recommended)

    • PVDF membrane

    • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

    • Primary Antibody: Rabbit anti-PIKFYVE

    • Loading Control Antibody: Mouse or Rabbit anti-GAPDH or anti-β-Actin

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG

    • Chemiluminescent (ECL) Substrate

    • DMSO (vehicle control)

  • RIPA Lysis Buffer Recipe:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

    • Add fresh protease and phosphatase inhibitors before use.

Cell Culture and Treatment
  • Culture cells in appropriate medium supplemented with 10% FBS until they reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.[6] Include a vehicle-only control (DMSO).

  • Optional: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like bortezomib (1 µM) for 1-2 hours before adding this compound.[8][11]

Cell Lysis and Protein Extraction
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[12][13]

  • Add an appropriate volume of ice-cold RIPA Lysis Buffer (with freshly added inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).[13][14]

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[12]

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13][15]

  • Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.[16][17]

  • Calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 15-30 µg per lane).[18][19]

  • Prepare samples for loading by adding 4X Laemmli Sample Buffer and boiling at 95-100°C for 5-10 minutes.[13][14]

SDS-PAGE and Protein Transfer
  • Load the prepared samples into the wells of a Tris-Glycine SDS-PAGE gel, along with a pre-stained protein ladder.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF membrane. A semi-dry or wet transfer system can be used.[19]

Immunoblotting
  • Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15][20]

  • Incubate the membrane with the primary antibody against PIKfyve, diluted in Blocking Buffer, overnight at 4°C with gentle agitation.[15]

  • Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[13]

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading across lanes.

Detection and Analysis
  • Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the protein side of the membrane.[13]

  • Capture the chemiluminescent signal using a digital imaging system. Avoid overexposing the signal to ensure accurate quantification.[21]

  • Perform densitometry analysis using software (e.g., ImageJ) to quantify the band intensity for PIKfyve and the loading control in each lane.[22]

  • Normalize the PIKfyve band intensity to the corresponding loading control band intensity. Calculate the percentage of PIKfyve degradation relative to the vehicle-treated control.

References

Application Notes and Protocols for PIK5-12d Autophagy Assay using LC3A/B and p62 Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK5-12d is a first-in-class, potent, and selective degrader of the lipid kinase PIKfyve, developed using the proteolysis-targeting chimera (PROTAC) technology.[1][2][3] PIKfyve is a crucial enzyme in the regulation of endomembrane trafficking and autophagy through its synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[3] By inducing the VHL- and proteasome-dependent degradation of PIKfyve, this compound effectively blocks autophagic flux.[4][5] This blockage leads to the accumulation of autophagosomes and a subsequent increase in the levels of key autophagy-associated proteins: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).

This document provides detailed protocols for assessing the autophagic response to this compound treatment in cancer cell lines using Western Blotting and Immunofluorescence for the detection of LC3A/B and p62.

Principle of the Assay

Autophagy is a dynamic cellular recycling process. During autophagy, a double-membraned vesicle, the autophagosome, engulfs cytoplasmic components. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded.

  • LC3A/B: The cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II) upon autophagy induction, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.

  • p62/SQSTM1: This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the autolysosome. An accumulation of p62 indicates a blockage in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or the degradation process itself.

Treatment with this compound is expected to cause a dose-dependent increase in both LC3-II and p62 levels, indicating a disruption of autophagic flux.

Data Presentation

The following tables summarize the expected quantitative data from autophagy assays following this compound treatment in a relevant cancer cell line (e.g., prostate cancer cell lines like VCaP or DU145).

Table 1: Dose-Dependent Effect of this compound on LC3-II/LC3-I Ratio and p62 Levels by Western Blot

Treatment (24h)LC3-II/LC3-I Ratio (Fold Change vs. DMSO)p62/GAPDH Ratio (Fold Change vs. DMSO)
DMSO (Vehicle)1.01.0
This compound (1 nM)1.5 ± 0.21.3 ± 0.1
This compound (10 nM)3.2 ± 0.42.5 ± 0.3
This compound (100 nM)5.8 ± 0.64.1 ± 0.5
This compound (1 µM)6.5 ± 0.74.8 ± 0.6

Table 2: Time-Course Effect of this compound (100 nM) on LC3-II and p62 Puncta by Immunofluorescence

Treatment TimeAverage LC3 Puncta per CellAverage p62 Puncta per Cell
0 h (Untreated)5 ± 23 ± 1
6 h15 ± 410 ± 3
12 h28 ± 622 ± 5
24 h45 ± 838 ± 7

Signaling Pathway and Experimental Workflow

PIK5_12d_Autophagy_Pathway cluster_drug_action Drug Action cluster_autophagy_pathway Autophagy Pathway PIK5_12d This compound PIKfyve PIKfyve Kinase PIK5_12d->PIKfyve Binds VHL VHL E3 Ligase PIK5_12d->VHL Recruits Proteasome Proteasome PIKfyve->Proteasome Ubiquitination PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates PI(3)P to VHL->Proteasome Ubiquitination PIKfyve_degradation PIKfyve Degradation Proteasome->PIKfyve_degradation PIKfyve_degradation->PI35P2 Inhibits synthesis of Autophagic_flux_block Autophagic Flux Blockage PIKfyve_degradation->Autophagic_flux_block Leads to PI3P PI(3)P Autophagosome_maturation Autophagosome Maturation & Fusion with Lysosome PI35P2->Autophagosome_maturation Autophagosome_formation Autophagosome Formation Autophagosome_formation->Autophagosome_maturation LC3_p62_accumulation Accumulation of LC3-II and p62 Autophagic_flux_block->LC3_p62_accumulation

Caption: this compound induced degradation of PIKfyve blocks autophagic flux.

Autophagy_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_immunofluorescence Immunofluorescence Analysis cell_seeding Seed cells (e.g., DU145) cell_treatment Treat with this compound (Dose-response or Time-course) cell_seeding->cell_treatment lysis Cell Lysis cell_treatment->lysis fixation Fixation cell_treatment->fixation protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with primary antibodies (anti-LC3A/B, anti-p62, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification_wb Densitometry Analysis detection->quantification_wb permeabilization Permeabilization fixation->permeabilization blocking_if Blocking permeabilization->blocking_if primary_ab_if Incubate with primary antibodies (anti-LC3A/B, anti-p62) blocking_if->primary_ab_if secondary_ab_if Incubate with fluorescently-labeled secondary antibodies primary_ab_if->secondary_ab_if mounting Mount with DAPI secondary_ab_if->mounting imaging Confocal Microscopy mounting->imaging quantification_if Puncta Quantification imaging->quantification_if

Caption: Experimental workflow for autophagy analysis.

Experimental Protocols

A. Western Blotting for LC3A/B and p62

1. Materials

  • Cell Line: Prostate cancer cell line (e.g., DU145, VCaP)

  • Reagents: this compound, DMSO (vehicle control), RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, Tris-Glycine SDS-PAGE Gels, PVDF membrane, 5% non-fat dry milk or BSA in TBST (blocking buffer), Primary antibodies (Rabbit anti-LC3A/B, Rabbit anti-p62, Mouse anti-GAPDH), HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG), ECL Western Blotting Substrate.

2. Procedure

  • Cell Culture and Treatment:

    • Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 1 nM to 1 µM) or with a fixed concentration for different time points (e.g., 0, 6, 12, 24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto a 15% Tris-Glycine SDS-PAGE gel for LC3A/B and a 10% gel for p62 and GAPDH.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

      • Rabbit anti-LC3A/B (1:1000 dilution)

      • Rabbit anti-p62 (1:1000 dilution)

      • Mouse anti-GAPDH (1:5000 dilution)

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify the band intensities. Normalize LC3-II to LC3-I and p62 to the loading control (GAPDH).

B. Immunofluorescence for LC3A/B and p62 Puncta

1. Materials

  • Cell Line: Prostate cancer cell line (e.g., DU145)

  • Reagents: this compound, DMSO, 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS, 5% BSA in PBS (blocking buffer), Primary antibodies (Rabbit anti-LC3A/B, Mouse anti-p62), Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse), DAPI-containing mounting medium.

2. Procedure

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound as described for Western Blotting.

  • Fixation and Permeabilization:

    • After treatment, wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

      • Rabbit anti-LC3A/B (1:200 dilution)

      • Mouse anti-p62 (1:200 dilution)

    • Wash three times with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibodies (1:500 dilution) in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a DAPI-containing mounting medium.

    • Image the cells using a confocal microscope.

  • Image Analysis:

    • Quantify the number of LC3 and p62 puncta per cell using image analysis software (e.g., ImageJ). At least 50 cells should be analyzed per condition.

Troubleshooting

IssuePossible CauseSolution
Western Blot: Weak or no LC3-II band Insufficient this compound concentration or treatment time.Optimize dose and time-course.
Poor antibody quality.Use a validated antibody for autophagy.
Protein degradation.Use fresh lysis buffer with protease inhibitors.
Western Blot: High background Insufficient blocking.Increase blocking time or change blocking agent.
Antibody concentration too high.Titrate primary and secondary antibodies.
Immunofluorescence: Diffuse staining Inefficient permeabilization.Optimize Triton X-100 concentration and time.
Low autophagic activity.Ensure this compound is active and used at an effective concentration.
Immunofluorescence: High background Incomplete washing.Increase the number and duration of wash steps.
Non-specific antibody binding.Increase blocking time and ensure antibody dilution is optimal.

References

Application Notes and Protocols for In Vivo Studies with PIK5-12d in LTL-331R PDX Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting in vivo studies using PIK5-12d, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the lipid kinase PIKfyve, in the LTL-331R patient-derived xenograft (PDX) model of castration-resistant, neuroendocrine prostate cancer.[1][2][3][4][5][6] this compound induces the degradation of PIKfyve, leading to massive cytoplasmic vacuolization, blockage of autophagic flux, and subsequent inhibition of prostate cancer cell proliferation.[1][2][3][4] The LTL-331R model is a castration-resistant subline of the LTL-331 adenocarcinoma, which exhibits androgen-independent growth and neuroendocrine features, making it a clinically relevant model for advanced prostate cancer.[6][7][8]

This compound: A Potent PIKfyve Degrader

This compound is a heterobifunctional molecule that recruits PIKfyve to the VHL E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] In vitro studies have demonstrated its high potency, with a DC50 (concentration for 50% degradation) of 1.48 nM in VCaP prostate cancer cells.[1][2][3][4]

Key Characteristics of this compound:

  • Mechanism of Action: Induces proteasome-dependent degradation of PIKfyve.[2][3][4]

  • In Vitro Efficacy: Inhibits proliferation of prostate cancer cell lines and induces cellular changes consistent with PIKfyve inhibition.[1]

  • In Vivo Efficacy: Significantly suppresses tumor proliferation in the LTL-331R PDX model.[1][2]

The LTL-331R PDX Model

The LTL-331R PDX model is derived from the LTL-331 patient-derived prostate adenocarcinoma xenograft.[6][7] Following castration of the host mouse, the LTL-331 tumor initially regresses but then relapses as the castration-resistant, neuroendocrine LTL-331R line.[6][7][8]

Key Characteristics of the LTL-331R Model:

  • Histopathology: Neuroendocrine carcinoma.[6]

  • Hormone Sensitivity: Androgen-independent.[6]

  • Growth: Exhibits rapid, androgen-independent growth.[7]

  • Metastasis: Can form microscopic metastases.[7]

  • Biomarkers: Stains positive for neuroendocrine markers like Synaptophysin and CD56, and negative for Androgen Receptor and Prostate-Specific Antigen (PSA).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's activity and its effects in the LTL-331R model.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
DC50 VCaP1.48 nM[1][2][3][4]
Dmax VCaP97.9%[1]
IC50 VCaP522.3 nM[1]
t1/2 for degradation VCaP (at 100 nM)1.5 h[9]

Table 2: In Vivo Study Parameters for this compound in LTL-331R PDX Model

ParameterValueReference
Animal Model Male CB17 SCID mice[1]
Tumor Implantation Subcutaneous[2]
Administration Route Intraperitoneal (i.p.)[1][2]
Dosage Regimen 1 (Pharmacodynamics) 4 and 10 mg/kg, once daily for 3 days[1][2]
Dosage Regimen 2 (Efficacy) 15 mg/kg, 5 days on and 2 days off for 17 days[1]
Vehicle Not explicitly stated in the primary sources, but a common vehicle for similar compounds is a solution of DMSO, PEG300, Tween 80, and saline.
Tumor Volume Monitoring Caliper measurements, up to 3 times per week[10]
Body Weight Monitoring Up to 3 times per week[10]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in the LTL-331R PDX model. These protocols are based on published studies and standard operating procedures for PDX models.[10][11][12][13][14]

Protocol 1: LTL-331R Tumor Implantation and Cohort Establishment
  • Animal Model: Use male CB17 SCID or other suitable immunodeficient mice (e.g., NSG), 6-8 weeks old.[10]

  • Tumor Fragments: Obtain cryopreserved LTL-331R tumor fragments.

  • Thawing of Tumor Fragments:

    • Rapidly thaw the vial of tumor fragments in a 37°C water bath.

    • Transfer the contents to a sterile petri dish containing RPMI-1640 medium to wash away the cryoprotectant.[12]

  • Tumor Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize the implantation site on the dorsal flank.

    • Make a small incision in the skin.

    • Using a trocar, implant a 1-2 mm³ tumor fragment subcutaneously.[12] The use of Matrigel® or other basement membrane extracts can improve engraftment rates.[12]

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure the tumor volume using digital calipers up to three times a week.[10]

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status regularly.[10]

  • Cohort Formation:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: this compound Formulation and Administration
  • Reconstitution and Dilution:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • For intraperitoneal injection, the stock solution should be further diluted in a vehicle appropriate for in vivo use (e.g., a mixture of PEG300, Tween 80, and saline). The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

  • Dosage Calculation: Calculate the volume of the final formulation to be injected based on the animal's body weight and the desired dose (e.g., 4, 10, or 15 mg/kg).

  • Administration:

    • Administer the calculated dose of this compound or vehicle control via intraperitoneal injection.

    • Follow the specified treatment schedule (e.g., once daily for 3 days for pharmacodynamic studies, or 5 days on/2 days off for 17 days for efficacy studies).[1]

Protocol 3: Efficacy and Pharmacodynamic Assessment
  • Tumor Volume and Body Weight Measurement: Continue to monitor tumor volume and body weight throughout the study.

  • Pharmacodynamic Analysis:

    • For pharmacodynamic studies, euthanize the animals at a specified time point after the last dose (e.g., on day 4 for the 3-day regimen).[2]

    • Excise the tumors and process them for downstream analysis.

    • Western Blotting: Prepare whole-cell lysates from the tumor tissue and perform Western blotting to assess the levels of PIKfyve and downstream markers such as LC3A/B.[2]

  • Efficacy Analysis:

    • For efficacy studies, continue treatment for the specified duration (e.g., 17 days).

    • The primary endpoint is typically tumor growth inhibition.

  • Terminal Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Collect tumors and other relevant tissues.

    • A portion of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki67 and TUNEL).[2][11] Another portion can be snap-frozen in liquid nitrogen for molecular analysis.[11]

Visualizations

Signaling Pathway of this compound Action

PIK5_12d_Signaling_Pathway cluster_cell Cell PIK5_12d This compound PIKfyve PIKfyve PIK5_12d->PIKfyve Binds VHL VHL E3 Ligase PIK5_12d->VHL Recruits Proteasome Proteasome PIKfyve->Proteasome Targeted for Degradation VHL->PIKfyve Ubiquitinates Degraded_PIKfyve Degraded PIKfyve Proteasome->Degraded_PIKfyve Ub Ubiquitin

Caption: Mechanism of this compound-induced PIKfyve degradation.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow start Start implant Implant LTL-331R Tumor Fragments start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Cohorts monitor_growth->randomize treat Treat with this compound or Vehicle randomize->treat monitor_efficacy Monitor Tumor Volume and Body Weight treat->monitor_efficacy endpoint Study Endpoint monitor_efficacy->endpoint pd_analysis Pharmacodynamic Analysis endpoint->pd_analysis PD Study efficacy_analysis Efficacy Analysis endpoint->efficacy_analysis Efficacy Study end End pd_analysis->end efficacy_analysis->end

Caption: Workflow for in vivo studies with this compound.

Logical Relationship of LTL-331 and LTL-331R Models

LTL_Model_Relationship Patient Prostate Cancer Patient Tumor LTL331 LTL-331 PDX Model (Adenocarcinoma, Androgen-Dependent) Patient->LTL331 Grafting Castration Host Castration LTL331->Castration LTL331R LTL-331R PDX Model (Neuroendocrine, Androgen-Independent) Castration->LTL331R Leads to Relapse as

Caption: Derivation of the LTL-331R PDX model.

References

Application of PIK5-12d in Neuroendocrine Prostate Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of PIK5-12d, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the lipid kinase PIKfyve, in the context of neuroendocrine prostate cancer (NEPC) research. NEPC is an aggressive subtype of prostate cancer with limited treatment options, and emerging evidence suggests a heightened dependency of NEPC on PIKfyve, making it a compelling therapeutic target.

Introduction to this compound

This compound is a heterobifunctional molecule that induces the degradation of PIKfyve through the ubiquitin-proteasome system. It consists of a ligand that binds to PIKfyve, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of PIKfyve. The degradation of PIKfyve disrupts crucial cellular processes, including endosomal trafficking and autophagy, leading to cancer cell death.

Rationale for Use in Neuroendocrine Prostate Cancer

Neuroendocrine prostate cancer (NEPC) is a highly aggressive variant of castration-resistant prostate cancer (CRPC) that often arises after androgen deprivation therapy. A key characteristic of NEPC is the loss of androgen receptor (AR) signaling. Notably, preclinical studies have demonstrated that NEPC and AR-negative prostate cancers exhibit a greater dependence on the lipid kinase PIKfyve for their survival compared to AR-positive CRPC. This dependency presents a therapeutic vulnerability that can be exploited by targeting PIKfyve. This compound, as a potent and specific degrader of PIKfyve, offers a promising investigational tool and potential therapeutic agent for this challenging disease.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in various prostate cancer cell lines. It is important to note that specific data for NEPC cell lines such as NCI-H660 is not yet publicly available and will need to be determined empirically.

Table 1: In Vitro Degradation and Proliferation Inhibition

Cell LineCancer TypeParameterValueTreatment TimeReference
VCaPProstate AdenocarcinomaDC501.48 nM24 h[1][2]
VCaPProstate AdenocarcinomaDmax97.9%24 h[1]
VCaPProstate AdenocarcinomaIC50522.3 nM24 h[1]
PC3Prostate AdenocarcinomaPIKfyve ReductionEffective at 0-3000 nM24 h[1]
LNCaPProstate AdenocarcinomaPIKfyve ReductionEffective at 0-3000 nM24 h[1]
22RV1Prostate AdenocarcinomaPIKfyve ReductionEffective at 0-3000 nM24 h[1]

Table 2: In Vivo Efficacy in a Prostate Cancer PDX Model with Neuroendocrine Features

ModelTreatmentDosageScheduleOutcomeReference
LTL-331R (human prostate cancer PDX)This compound4-10 mg/kgi.p., once daily for 3 daysSignificant PIKfyve protein depletion in tumor tissues, induced tumor cell death.[1]
LTL-331R (human prostate cancer PDX)This compound15 mg/kgi.p., 5 days on/2 days off for 17 daysSignificant suppression of tumor proliferation.[1]

The LTL-331R model is a castration-resistant subline that expresses neuroendocrine markers, making it a relevant model for studying NEPC.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the targeted degradation of PIKfyve. This leads to a cascade of downstream effects, primarily the disruption of endolysosomal trafficking and the blockage of autophagy.

PIK5_12d_Mechanism cluster_cell Cancer Cell PIK5_12d This compound Ternary_Complex This compound : PIKfyve : VHL Ternary Complex PIK5_12d->Ternary_Complex PIKfyve PIKfyve PIKfyve->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation PIKfyve Degradation Proteasome->Degradation PI3P_accumulation PI(3)P Accumulation Degradation->PI3P_accumulation Leads to Autophagy_Block Autophagy Block Degradation->Autophagy_Block Results in Vacuolization Cytoplasmic Vacuolization PI3P_accumulation->Vacuolization Causes Cell_Death Apoptotic Cell Death Autophagy_Block->Cell_Death Induces PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_downstream Downstream Effects PI3K Class III PI3K (Vps34) PI3P PI(3)P PI3K->PI3P Phosphorylates PIP PI PIP->PI3P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates Autophagy Autophagy PIKfyve->Autophagy mTOR_Signaling mTOR Signaling PIKfyve->mTOR_Signaling Regulates Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Lysosome_Biogenesis Lysosome Biogenesis PI35P2->Lysosome_Biogenesis PIK5_12d This compound PIK5_12d->PIKfyve Degrades Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture NEPC Cell Culture (e.g., NCI-H660) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Western_Blot Western Blot (DC50 & Autophagy Markers) Cell_Culture->Western_Blot Xenograft_Model NEPC Xenograft Model (e.g., LTL-331R) Treatment This compound Treatment Xenograft_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (IHC, Western Blot) Tumor_Monitoring->Endpoint_Analysis start start->Cell_Culture start->Xenograft_Model

References

Application Notes and Protocols for Studying Lipid Kinase Function in Cancer Using PIK5-12d

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK5-12d is a first-in-class, highly potent, and selective degrader of the lipid kinase PIKfyve, developed utilizing Proteolysis Targeting Chimera (PROTAC) technology. As a heterobifunctional molecule, this compound links a PIKfyve-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce the specific and efficient degradation of PIKfyve.[1][2][3]

PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂), a key signaling lipid in the regulation of endosomal trafficking, lysosomal homeostasis, and autophagy.[4][5] Dysregulation of these pathways is a hallmark of many cancers, making PIKfyve an attractive therapeutic target. The degradation of PIKfyve by this compound offers a powerful tool to investigate the roles of this lipid kinase in cancer biology and to explore its potential as a therapeutic target.

These application notes provide a comprehensive guide to using this compound for studying lipid kinase function in cancer, including detailed protocols for key in vitro and in vivo experiments, and a summary of its efficacy in various cancer models.

Mechanism of Action

This compound functions as a PROTAC, inducing the degradation of PIKfyve through the ubiquitin-proteasome system. The process involves the formation of a ternary complex between this compound, PIKfyve, and the VHL E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of PIKfyve, marking it for recognition and subsequent degradation by the 26S proteasome.[2][3] This degradation-based mechanism provides a sustained and potent suppression of PIKfyve function, often outperforming traditional small molecule inhibitors.[1][2]

cluster_0 This compound Mediated PIKfyve Degradation PIK5_12d This compound Ternary_Complex Ternary Complex (PIKfyve-PIK5-12d-VHL) PIK5_12d->Ternary_Complex PIKfyve PIKfyve PIKfyve->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Polyubiquitinated_PIKfyve Polyubiquitinated PIKfyve Ternary_Complex->Polyubiquitinated_PIKfyve Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_PIKfyve->Proteasome Degraded_PIKfyve Degraded PIKfyve (Peptides) Proteasome->Degraded_PIKfyve

Mechanism of this compound action.

Data Presentation

In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LinePIKfyve Degradation DC₅₀ (nM)PIKfyve Degradation Dₘₐₓ (%)Cell Proliferation IC₅₀ (nM)
VCaP1.48[1][2][6]97.7[1][2][3]522.3[1][6]
PC3Effective Degradation[6]--
LNCaPEffective Degradation[6]--
22RV1Effective Degradation[6]--

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration.

In Vivo Efficacy of this compound
Tumor ModelDosing RegimenOutcome
LTL-331R human prostate cancer PDX15 mg/kg, i.p., 5 days on/2 days off, 17 days[6]Significant suppression of tumor proliferation[6]

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

  • Prostate Cancer: VCaP, PC3, LNCaP, 22RV1, DU145

  • Other Cancer Types: While this compound has been primarily characterized in prostate cancer, its efficacy in other cancer cell lines that depend on PIKfyve signaling can be explored.

Culture Media:

  • VCaP, PC3, DU145: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • LNCaP, 22RV1: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubate for the desired time points (e.g., 24 hours for degradation studies, longer for proliferation assays).

Western Blot Analysis of PIKfyve Degradation and Autophagy Markers

Objective: To quantify the degradation of PIKfyve and assess the impact on autophagy markers (LC3A/B and p62/SQSTM1).

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Anti-PIKfyve

    • Anti-LC3B

    • Anti-p62/SQSTM1

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • ECL detection reagent

Protocol:

  • After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Proliferation Assay

Objective: To determine the effect of this compound on cancer cell proliferation.

Materials:

  • 96-well cell culture plates

  • Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Crystal Violet)

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound or vehicle control.

  • Incubate for the desired duration (e.g., 72 hours or longer for long-term assays).

  • Measure cell viability using a preferred method. For Crystal Violet staining: a. Wash wells with PBS. b. Fix cells with 4% paraformaldehyde for 15 minutes. c. Stain with 0.5% crystal violet solution for 20 minutes. d. Wash extensively with water and allow to dry. e. Solubilize the stain with 10% acetic acid. f. Read absorbance at 590 nm.

  • Calculate the IC₅₀ value by plotting cell viability against the logarithm of this compound concentration.

Cytoplasmic Vacuolization Assay

Objective: To observe the characteristic phenotype of PIKfyve inhibition/degradation.

Materials:

  • Glass-bottom dishes or chamber slides

  • Microscope with phase-contrast or DIC optics

Protocol:

  • Seed cells (e.g., DU145) on glass-bottom dishes.

  • Treat cells with this compound (e.g., 10-1000 nM) or vehicle control for 4-24 hours.[6]

  • Observe cells under a microscope for the formation of cytoplasmic vacuoles.

  • Capture images at different time points to assess the kinetics of vacuole formation.

  • Quantify vacuolization by measuring the total area of vacuoles per cell or the percentage of vacuolated cells using image analysis software (e.g., ImageJ).

Signaling Pathways and Experimental Workflows

PIKfyve in Autophagy Signaling

PIKfyve plays a critical role in the late stages of autophagy, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes, and in the subsequent reformation of lysosomes.[5][7] Degradation of PIKfyve by this compound disrupts this process, leading to an accumulation of autophagosomes and a blockage of autophagic flux. This is evidenced by the increased levels of LC3-II and p62/SQSTM1.[6]

cluster_1 PIKfyve-Mediated Autophagy Autophagy_Induction Autophagy Induction (e.g., nutrient starvation) Phagophore Phagophore Autophagy_Induction->Phagophore Autophagosome Autophagosome (LC3-II positive) Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation PIKfyve_node PIKfyve PIKfyve_node->Autolysosome Promotes Fusion & Lysosome Reformation PIK5_12d_inhibits This compound (Degradation) PIK5_12d_inhibits->PIKfyve_node

Role of PIKfyve in the autophagy pathway.
Experimental Workflow for Characterizing this compound

cluster_2 Experimental Workflow Cell_Culture Cancer Cell Lines (e.g., Prostate Cancer) Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Western_Blot Western Blot (PIKfyve, LC3B, p62) Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Treatment->Proliferation_Assay Phenotypic_Assay Phenotypic Assays (Vacuolization) Treatment->Phenotypic_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis Phenotypic_Assay->Data_Analysis In_Vivo_Studies In Vivo Xenograft Model In_Vivo_Studies->Data_Analysis

Workflow for this compound characterization.

Conclusion

This compound is a valuable chemical probe for elucidating the function of PIKfyve in cancer. Its ability to induce potent and sustained degradation of PIKfyve allows for a more profound and lasting interrogation of the downstream consequences of PIKfyve loss compared to traditional inhibitors. The provided protocols and data serve as a starting point for researchers to explore the role of PIKfyve in their specific cancer models and to evaluate the therapeutic potential of targeted PIKfyve degradation. The pronounced effects on autophagy and the induction of cytoplasmic vacuolization are key phenotypes to monitor when assessing the activity of this compound. Further studies are warranted to explore the efficacy of this compound across a broader range of cancer types.

References

Application Notes and Protocols: Investigating the Effects of PIK5-12d in 22RV1 Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental guide for studying the effects of PIK5-12d on the 22RV1 human prostate cancer cell line. This compound is a first-in-class Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the lipid kinase PIKfyve.[1][2][3] It achieves this by linking a PIKfyve inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce PIKfyve degradation.[1] This degradation leads to the blockade of autophagic flux and pronounced cytoplasmic vacuolization, ultimately inhibiting the proliferation of prostate cancer cells.[1][3]

The 22RV1 cell line is a valuable in vitro model for castration-resistant prostate cancer (CRPC).[4] It was derived from a xenograft of the androgen-dependent CWR22 prostate carcinoma that relapsed after castration.[1] A key feature of 22RV1 cells is the expression of both the full-length androgen receptor (AR) and a constitutively active splice variant, AR-V7, which is associated with resistance to AR-targeted therapies.[5][6] These cells also express prostate-specific antigen (PSA) and possess an intact PTEN/AKT signaling pathway.[1][7]

This guide outlines detailed protocols for assessing the biological consequences of this compound treatment in 22RV1 cells, including effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Mechanism of Action of this compound

This compound functions as a PROTAC, inducing the degradation of its target protein, PIKfyve, through the ubiquitin-proteasome system. This process is initiated by the simultaneous binding of this compound to PIKfyve and the VHL E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of PIKfyve, marking it for recognition and degradation by the proteasome. The degradation of PIKfyve disrupts downstream signaling pathways, including autophagy, leading to anti-tumor effects.

PIK5_12d_Mechanism cluster_0 This compound Action PIK5_12d This compound Ternary Ternary Complex (PIKfyve-PIK5-12d-VHL) PIK5_12d->Ternary Binds PIKfyve PIKfyve Kinase PIKfyve->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub Ubiquitin Ternary->Ub Induces Polyubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation PIKfyve Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced PIKfyve degradation.

Experimental Protocols

Cell Culture and Maintenance

The 22RV1 cell line is typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]

  • Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 70-80% confluency. Use 0.05% Trypsin-EDTA for detachment.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Materials:

    • 22RV1 cells

    • White, opaque-walled 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Protocol:

    • Seed 22RV1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Treat the cells with various concentrations of this compound. Include vehicle control (DMSO) wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 22RV1 cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed 22RV1 cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

  • Materials:

    • 22RV1 cells

    • 6-well plates

    • This compound

    • Cold 70% ethanol

    • PI/RNase Staining Buffer

  • Protocol:

    • Seed 22RV1 cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

Western Blotting

Western blotting is used to detect the levels of specific proteins, such as PIKfyve and markers of apoptosis or cell cycle regulation.

  • Materials:

    • 22RV1 cells

    • This compound

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat 22RV1 cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-PIKfyve, anti-PARP, anti-caspase-3, anti-p21, anti-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Cell Viability (IC50 Values)

Treatment DurationIC50 (nM)
24 hoursValue
48 hoursValue
72 hoursValue

Table 2: Apoptosis Analysis (% of Cells)

Treatment (Concentration)Viable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle ControlValueValueValueValue
This compound (X nM)ValueValueValueValue
This compound (Y nM)ValueValueValueValue

Table 3: Cell Cycle Distribution (% of Cells)

Treatment (Concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlValueValueValue
This compound (X nM)ValueValueValue
This compound (Y nM)ValueValueValue

Table 4: Western Blot Densitometry (Relative Protein Levels)

Treatment (Concentration)PIKfyveCleaved PARPp21
Vehicle Control1.01.01.0
This compound (X nM)ValueValueValue
This compound (Y nM)ValueValueValue
All values are normalized to a loading control (e.g., Actin) and then to the vehicle control.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for this compound in 22RV1 Cells cluster_assays Assays A 1. Culture 22RV1 Cells B 2. Treat with this compound (Dose-response & Time-course) A->B C 3. Perform Assays B->C H 4. Data Analysis & Interpretation C->H D Cell Viability (CellTiter-Glo) E Apoptosis (Annexin V/PI) F Cell Cycle (PI Staining) G Protein Expression (Western Blot)

Caption: Overview of the experimental workflow.

Logical Flow of Investigation

Logical_Flow cluster_logic Logical Flow of Investigation Start Start: Treat 22RV1 cells with this compound Degradation Does this compound degrade PIKfyve protein? Start->Degradation Viability Does this compound reduce cell viability? Degradation->Viability Yes Apoptosis Does this compound induce apoptosis? Viability->Apoptosis Yes CellCycle Does this compound alter cell cycle progression? Viability->CellCycle Yes Conclusion Conclusion: Elucidate the anti-cancer mechanism of this compound in 22RV1 cells Apoptosis->Conclusion CellCycle->Conclusion

Caption: Logical progression of the experimental questions.

References

Methodology for Assessing Cytoplasmic Vacuolization Induced by PIK5-12d

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoplasmic vacuolization is a morphological change in cells characterized by the formation of large, membrane-bound organelles in the cytoplasm.[1][2] This phenomenon can be induced by various stimuli, including certain drugs, and may be a sign of cellular stress, autophagy modulation, or a prelude to cell death.[1][2][3] PIK5-12d is a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the phosphoinositide kinase PIKfyve.[3][4][5][6][7][8][9] The inhibition or degradation of PIKfyve is known to induce significant cytoplasmic vacuolization by disrupting endosomal trafficking and blocking autophagic flux.[3][4][5][6] These application notes provide detailed methodologies for assessing the cytoplasmic vacuolization induced by this compound in a laboratory setting.

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear comparison. The following tables provide templates for organizing experimental results.

Table 1: Quantification of Cytoplasmic Vacuolization using Image Analysis

Treatment GroupConcentration (nM)Mean Vacuole Area per Cell (µm²) (± SD)Mean Number of Vacuoles per Cell (± SD)Percentage of Vacuolated Cells (± SD)
Vehicle Control0
This compound10
This compound100
This compound1000
Positive Control*

*A known vacuole-inducing agent, such as chloroquine, can be used as a positive control.

Table 2: Cell Viability Assessment using Neutral Red Uptake Assay

Treatment GroupConcentration (nM)Absorbance at 540 nm (± SD)% Cell Viability (relative to Vehicle Control)
Vehicle Control0100%
This compound10
This compound100
This compound1000
Positive Control (e.g., Doxorubicin)

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound. As a PROTAC, this compound links the PIKfyve protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PIKfyve. This depletion of PIKfyve disrupts the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol (3,5)-bisphosphate (PI(3,5)P2), a critical step in endosomal trafficking and lysosome homeostasis. The resulting block in the autophagy-lysosome pathway leads to the accumulation of autophagosomes and the formation of large cytoplasmic vacuoles.

cluster_0 This compound Mechanism of Action cluster_1 Cellular Consequence PIK5_12d This compound (PROTAC) E3_Ligase E3 Ubiquitin Ligase PIK5_12d->E3_Ligase binds PIKfyve PIKfyve Kinase PIK5_12d->PIKfyve binds PIKfyve_Ub Ubiquitinated PIKfyve E3_Ligase->PIKfyve_Ub Ubiquitination PIKfyve->PIKfyve_Ub Proteasome Proteasome Degradation Degradation Proteasome->Degradation PIKfyve_Ub->Proteasome PI3P PI3P Degradation->PI3P prevents PI35P2 PI(3,5)P2 PI3P->PI35P2 PIKfyve-mediated phosphorylation Endosomal_Trafficking Endosomal Trafficking & Lysosome Homeostasis PI35P2->Endosomal_Trafficking regulates Autophagy_Flux Autophagy Flux Endosomal_Trafficking->Autophagy_Flux maintains Vacuolization Cytoplasmic Vacuolization Autophagy_Flux->Vacuolization is blocked, leading to

Caption: Mechanism of this compound-induced cytoplasmic vacuolization.

Experimental Workflow

The following diagram outlines the general workflow for assessing cytoplasmic vacuolization induced by this compound.

cluster_workflow Experimental Workflow Start Start: Select appropriate cell line (e.g., prostate cancer cells) Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment Treatment with this compound (and controls) Cell_Culture->Treatment Imaging Microscopic Imaging (Phase-contrast or Confocal) Treatment->Imaging Viability_Assay Cell Viability Assay (e.g., Neutral Red Uptake) Treatment->Viability_Assay Image_Analysis Quantitative Image Analysis Imaging->Image_Analysis Data_Analysis Data Analysis and Interpretation Image_Analysis->Data_Analysis Viability_Assay->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: General workflow for assessing this compound induced vacuolization.

Experimental Protocols

Protocol 1: In Vitro Cell Culture and Treatment with this compound

Objective: To expose cultured cells to this compound to induce cytoplasmic vacuolization.

Materials:

  • Selected cancer cell line (e.g., VCaP, PC3, DU145 prostate cancer cells)[4][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., Chloroquine)

  • 96-well clear-bottom plates for imaging and viability assays

  • 6-well plates for western blotting or other molecular assays

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the selected cell line in complete medium in a T-75 flask until 70-80% confluent.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well or 6-well plates at a predetermined optimal density and allow them to adhere overnight in the incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 10, 100, 1000 nM). Also prepare vehicle control and positive control solutions.

  • Remove the old medium from the cell culture plates and add the medium containing the different concentrations of this compound, vehicle, or positive control.

  • Incubate the plates for the desired time points (e.g., 4, 24, 48 hours).

Protocol 2: Microscopic Assessment and Quantitative Image Analysis of Cytoplasmic Vacuolization

Objective: To visualize and quantify the extent of cytoplasmic vacuolization.

Materials:

  • Inverted microscope with phase-contrast or DIC optics

  • Confocal microscope (optional, for higher resolution imaging)

  • Digital camera for image capture

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler, or commercial software)[10][11][12][13]

Procedure:

  • After the desired incubation period, place the 96-well plate on the microscope stage.

  • Visually inspect the cells under the microscope to observe morphological changes, specifically the formation of vacuoles.

  • Capture high-resolution images of multiple fields of view for each treatment condition.

  • Quantitative Image Analysis: a. Open the captured images in the image analysis software. b. Use the software's tools to automatically or semi-automatically identify individual cells and the vacuoles within them. This can often be achieved by setting thresholds for size and intensity.[14][15] c. Measure the following parameters for a statistically significant number of cells per condition:

    • Total cell area.
    • The area of each individual vacuole.
    • The number of vacuoles per cell. d. Calculate the mean vacuole area per cell, the mean number of vacuoles per cell, and the percentage of cells exhibiting vacuolization for each treatment group. e. Record the data in a structured table (see Table 1).

Protocol 3: Neutral Red Uptake Assay for Cell Viability

Objective: To assess the cytotoxicity of this compound, which can be correlated with the observed vacuolization. The Neutral Red assay is based on the ability of viable cells to incorporate and bind the dye in their lysosomes.[16][17][18][19]

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 1% acetic acid, 50% ethanol in water)

  • Microplate reader capable of measuring absorbance at 540 nm

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • After treating the cells in a 96-well plate with this compound as described in Protocol 1, remove the treatment medium.

  • Wash the cells gently with 150 µL of PBS.

  • Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells again with 150 µL of PBS.

  • Add 150 µL of the destain solution to each well.

  • Place the plate on a shaker for 10 minutes to extract the dye from the cells.

  • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

  • Record the data in a structured table (see Table 2).

Interpretation of Results

  • Image Analysis: A dose-dependent increase in the mean vacuole area and number of vacuoles per cell following this compound treatment would confirm its vacuole-inducing activity.

  • Cell Viability: A decrease in cell viability, as measured by the Neutral Red uptake assay, may correlate with extensive vacuolization, suggesting that at higher concentrations or longer exposure times, the vacuolization is associated with cytotoxicity. It is important to note that vacuolization can be a survival mechanism (autophagy) or a prelude to cell death, and therefore, correlating morphological changes with viability data is crucial.

By following these detailed protocols, researchers can effectively and quantitatively assess the cytoplasmic vacuolization induced by this compound, providing valuable insights into its cellular mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for In Vivo Administration of PIK5-12d

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of PIK5-12d, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the lipid kinase PIKfyve.

Introduction

This compound is a heterobifunctional molecule that induces the degradation of PIKfyve by hijacking the ubiquitin-proteasome system.[1][2] It consists of a ligand that binds to PIKfyve, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of PIKfyve.[1][2][4] The degradation of PIKfyve disrupts crucial cellular processes such as endomembrane homeostasis, endosomal trafficking, and autophagy, making it a promising therapeutic strategy for cancers, particularly prostate cancer.[1][4][5] In vivo studies have demonstrated that this compound effectively degrades PIKfyve in tumor tissues, leading to tumor growth suppression.[1][4][6][7]

Mechanism of Action

This compound operates through the PROTAC mechanism to induce the degradation of its target protein, PIKfyve.

cluster_0 Cellular Environment PIK5_12d This compound Ternary_Complex PIKfyve-PIK5-12d-VHL Ternary Complex PIK5_12d->Ternary_Complex Binds PIKfyve PIKfyve (Target Protein) PIKfyve->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_PIKfyve Ubiquitinated PIKfyve Ternary_Complex->Ub_PIKfyve Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruits Proteasome Proteasome Ub_PIKfyve->Proteasome Targeting Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation cluster_0 Endomembrane System PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Phosphorylation Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Autophagy Autophagy PI35P2->Autophagy Lysosomal_Biogenesis Lysosomal Biogenesis PI35P2->Lysosomal_Biogenesis PIK5_12d This compound PIK5_12d->PIKfyve Degradation cluster_0 Experimental Workflow Start Start: Implant LTL-331R PDX tumor fragments into CB17 SCID mice Tumor_Growth Allow tumors to reach palpable size (e.g., 100-200 mm³) Start->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, this compound) Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (i.p., specific dose and schedule) Randomization->Treatment Monitoring Monitor tumor volume and body weight (e.g., twice weekly) Treatment->Monitoring Endpoint Endpoint: Euthanize mice when tumors reach predetermined size or at study conclusion Monitoring->Endpoint Analysis Collect tumors for pharmacodynamic analysis (e.g., Western blot for PIKfyve) Endpoint->Analysis

References

Troubleshooting & Optimization

improving PIK5-12d solubility in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PIKfyve degrader, PIK5-12d.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class PROTAC (Proteolysis Targeting Chimera) that functions as a highly potent and selective degrader of the lipid kinase PIKfyve.[1][2][3] It works by linking the PIKfyve protein to the VHL E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of PIKfyve by the proteasome.[1] This degradation of PIKfyve has been shown to induce massive cytoplasmic vacuolization, block autophagic flux, and inhibit cell proliferation in various cancer cell lines, particularly in prostate cancer.[1][4][5][6]

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a reported solubility of 200 mg/mL in DMSO, which is equivalent to 205.51 mM.[4][6] However, achieving this concentration often requires sonication.[4][6] Another source suggests a solubility of 10 mM in DMSO.[2] It is advisable to start with a lower concentration and use the techniques described in the troubleshooting guide to achieve higher concentrations if necessary.

Q3: How should I store this compound stock solutions?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5][6] It is recommended to store the solution in single-use aliquots to avoid repeated freeze-thaw cycles.[6]

Q4: What are the observed effects of this compound in cell culture?

A4: Treatment of cancer cells, particularly prostate cancer cell lines, with this compound has been shown to induce several key effects:

  • PIKfyve Degradation: this compound potently degrades PIKfyve with a DC50 (concentration for 50% degradation) of 1.48 nM in VCaP prostate cancer cells.[1][5]

  • Cytoplasmic Vacuolization: A prominent effect of this compound treatment is the induction of massive cytoplasmic vacuolization.[1][4][5][6]

  • Autophagy Blockade: It blocks the autophagic flux in cancer cells.[1][4][5][6]

  • Inhibition of Proliferation: this compound inhibits the proliferation of prostate cancer cells.[1][4][5]

Troubleshooting Guide: Improving this compound Solubility in DMSO for Cell Culture

Problem: My this compound is not fully dissolving in DMSO at room temperature.

Possible Cause Troubleshooting Steps
Insufficient thermal energyGently warm the vial containing this compound and DMSO to 37°C.[4][6] This can be done in a water bath or bead bath.
Compound aggregationAfter warming, place the vial in an ultrasonic bath and sonicate for a short period.[4][6] This helps to break up any aggregates and facilitate dissolution.
High concentrationIf the desired concentration is very high, consider preparing a slightly lower stock concentration that dissolves more readily.

Problem: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium.

Possible Cause Troubleshooting Steps
Poor aqueous solubilityThis is a common issue with hydrophobic compounds. To mitigate this: - Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed (37°C) cell culture medium. This gradual reduction in DMSO concentration can help maintain solubility. - Ensure rapid mixing: When adding the this compound/DMSO stock to the medium, do so dropwise while gently vortexing or swirling the medium to ensure immediate and thorough mixing. - Optimize final DMSO concentration: Aim for the lowest effective final DMSO concentration in your experiment (typically ≤ 0.5%, with ≤ 0.1% being ideal for many cell lines) to minimize both toxicity and precipitation. Always include a vehicle control with the same final DMSO concentration.
Temperature shockPre-warm your cell culture medium to 37°C before adding the this compound/DMSO stock solution. Adding a room temperature or cold stock to warm medium can sometimes cause precipitation.

Quantitative Data Summary

Parameter Value Cell Line Reference
Solubility in DMSO 200 mg/mL (205.51 mM) (requires sonication)N/A[4][6]
DC50 (Degradation) 1.48 nMVCaP[1][5]
Dmax (Degradation) 97.7% - 97.9%VCaP[1]
IC50 (Proliferation) 522.3 nM (after 24h treatment and 2-week culture)VCaP[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass: Based on the molecular weight of this compound (973.19 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile, anhydrous DMSO to the tube.

  • Facilitate Dissolution:

    • Vortex the tube for 30 seconds.

    • If not fully dissolved, warm the tube to 37°C for 5-10 minutes.

    • Sonicate the tube in an ultrasonic water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell Culture Treatment

  • Pre-warm medium: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Prepare intermediate dilution (optional but recommended):

    • For a high final concentration, it is advisable to make an intermediate dilution. For example, to achieve a final concentration of 1 µM in 10 mL of medium, you could first dilute your 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

    • Add the DMSO stock dropwise to the medium while gently vortexing.

  • Prepare final working solution:

    • Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration.

    • Ensure the final DMSO concentration is within the tolerated range for your cell line (e.g., ≤ 0.1%).

    • Mix thoroughly by gentle inversion or swirling before adding to your cells.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

Visualizations

PIK5_12d_Signaling_Pathway cluster_cell Cell cluster_drug_action Drug Action PIKfyve PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates Autophagy Autophagy Proteasome Proteasome PIKfyve->Proteasome Targeted to PI3P PI(3)P PI3P->PIKfyve PI35P2->Autophagy Regulates CellProliferation Cell Proliferation Autophagy->CellProliferation Influences mTORC1 mTORC1 mTORC1->PIKfyve Positively regulates PIK5_12d This compound PIK5_12d->PIKfyve Binds VHL VHL E3 Ligase PIK5_12d->VHL Binds VHL->PIKfyve Ubiquitination Degradation Degradation Proteasome->Degradation Degradation->PIKfyve

Caption: this compound mechanism of action and its effect on the PIKfyve signaling pathway.

PIK5_12d_Workflow cluster_stock_prep Stock Solution Preparation cluster_cell_treatment Cell Culture Treatment A Weigh this compound Powder B Add DMSO A->B C Warm to 37°C B->C D Sonicate C->D E Aliquot and Store at -80°C D->E G Prepare Intermediate Dilution (Optional) E->G Use Stock F Pre-warm Cell Culture Medium to 37°C F->G H Prepare Final Working Solution G->H I Add to Cells H->I

Caption: Experimental workflow for preparing and using this compound in cell culture.

References

Technical Support Center: PIKfyve Degradation with PIK5-12d

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PIK5-12d to induce the degradation of PIKfyve.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce PIKfyve degradation?

A1: this compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to specifically target the lipid kinase PIKfyve for degradation.[1][2][3] It is a heterobifunctional molecule, meaning it has two key components: a ligand that binds to PIKfyve and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] By bringing PIKfyve and the E3 ligase into close proximity, this compound facilitates the ubiquitination of PIKfyve, marking it for degradation by the proteasome.[1][4] This targeted degradation approach can be more effective and sustained than simple inhibition.[1][4]

Q2: What are the expected outcomes of successful PIKfyve degradation by this compound?

A2: Successful degradation of PIKfyve by this compound is expected to result in a significant reduction in PIKfyve protein levels, which can be observed via Western blot analysis.[1][4] Phenotypically, this often leads to massive cytoplasmic vacuolization and a blockage of the autophagic flux in treated cells.[1][2][4] Furthermore, this compound has been shown to suppress the proliferation of cancer cells.[1][2]

Q3: How potent is this compound in degrading PIKfyve?

A3: this compound is a highly potent degrader of PIKfyve. In prostate cancer VCaP cells, it has been shown to induce PIKfyve degradation with a DC50 (half-maximal degradation concentration) value of 1.48 nM and a Dmax (maximum degradation) of 97.7% after 24 hours of treatment.[1][2][3][5][6][7] The degradation is also rapid, with a half-life (t1/2) of 1.5 hours when using a 100 nM concentration of this compound.[1][7]

Troubleshooting Guide: Poor PIKfyve Degradation

This guide addresses common issues that may lead to suboptimal PIKfyve degradation when using this compound.

Problem: Little to no PIKfyve degradation is observed after treatment with this compound.

Possible Cause Suggested Solution
Suboptimal this compound Concentration Titrate the concentration of this compound. While it is potent, the optimal concentration can vary between cell lines. We recommend a starting range of 1 nM to 1 µM.
Insufficient Incubation Time Ensure a sufficient incubation period. While degradation is rapid, for initial experiments, a 24-hour incubation is recommended to achieve maximal degradation.[1][4]
Proteasome Dysfunction Co-treat cells with a proteasome inhibitor (e.g., bortezomib). If PIKfyve degradation is rescued, it confirms the proteasome-dependent mechanism and suggests a potential issue with the proteasome machinery in your cell line.[1][4]
VHL E3 Ligase Issues Confirm the expression and functionality of the VHL E3 ligase in your cell model. The activity of this compound is dependent on VHL.[1][4] Competitive displacement with a VHL ligand can also be used as a control to verify VHL-dependent degradation.[1][4]
Incorrect Compound Handling Ensure this compound is properly stored and handled to maintain its activity. For example, it is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[8]
Cell Line Specificity The efficiency of PROTAC-mediated degradation can be cell-line dependent. Test this compound in a different, validated cell line (e.g., VCaP, PC3, LNCaP, 22RV1) to confirm compound activity.[1][7]
Experimental Controls Include a negative control, such as PIK5-12dN, which is an inactive isomer of the VHL ligand and should not induce PIKfyve degradation.[4] This will help verify that the observed effects are specific to the active compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from studies in VCaP prostate cancer cells.

Table 1: PIKfyve Degradation Efficiency of this compound in VCaP Cells

ParameterValueConditions
DC50 1.48 nM24-hour treatment
Dmax 97.7%24-hour treatment
t1/2 1.5 hours100 nM treatment

Data sourced from[1][2][3][5][6][7]

Table 2: Anti-proliferative Effects of this compound in VCaP Cells

ParameterValueConditions
IC50 522.3 nM2-week incubation after 24-hour treatment

Data sourced from[1]

Experimental Protocols

1. Western Blot Analysis of PIKfyve Degradation

This protocol outlines the steps to assess the degradation of PIKfyve protein levels following treatment with this compound.

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PIKfyve overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

2. MTT Assay for Cell Viability

This protocol is for assessing the effect of this compound-induced PIKfyve degradation on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cytosol Cytosol PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve binds PI35P2 PI(3,5)P2 PIKfyve->PI35P2 phosphorylates Trafficking Vesicular Trafficking PI35P2->Trafficking Autophagy Autophagy PI35P2->Autophagy Lysosome Lysosomal Function PI35P2->Lysosome

Caption: PIKfyve signaling pathway.

PIK5_12d_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cells Culture Cells PIK5_12d Treat with this compound Cells->PIK5_12d Lysis Cell Lysis PIK5_12d->Lysis MTT MTT Assay PIK5_12d->MTT WB Western Blot Lysis->WB Degradation Assess PIKfyve Degradation WB->Degradation Viability Measure Cell Viability MTT->Viability

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Tree Start Poor PIKfyve Degradation Check_Conc Optimize Concentration & Time? Start->Check_Conc Check_Proteasome Proteasome Inhibitor Rescues? Check_Conc->Check_Proteasome Yes Solution1 Adjust Dose/Incubation Check_Conc->Solution1 No Check_VHL VHL Ligand Competition? Check_Proteasome->Check_VHL No Solution2 Investigate Proteasome Function Check_Proteasome->Solution2 Yes Check_Compound Compound Integrity OK? Check_VHL->Check_Compound No Solution3 Confirm VHL Expression/Function Check_VHL->Solution3 Yes Solution4 Use Fresh Compound Stock Check_Compound->Solution4 No Other Consider Cell-Specific Factors Check_Compound->Other Yes

Caption: Troubleshooting decision tree for poor PIKfyve degradation.

References

Technical Support Center: Overcoming Resistance to PIK5-12d in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to PIK5-12d in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a first-in-class, highly active, and selective degrader of the lipid kinase PIKfyve.[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[][4] this compound consists of a ligand that binds to PIKfyve and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[][5] This proximity leads to the ubiquitination and subsequent proteasomal degradation of PIKfyve.[][6] By degrading PIKfyve, this compound disrupts endomembrane homeostasis and blocks autophagic flux, leading to massive cytoplasmic vacuolization and ultimately, cancer cell death.[2][6][7]

Q2: My cancer cell line is resistant to traditional PI3K inhibitors. Will this compound be effective?

A2: this compound may be effective in cancer cell lines resistant to traditional PI3K inhibitors because it has a distinct mechanism of action. While PI3K inhibitors block the enzymatic activity of PI3K, this compound targets a different protein, PIKfyve, for degradation.[2][8] Resistance to PI3K inhibitors often arises from mutations in the PI3K pathway or activation of bypass signaling pathways. Since this compound's target is outside of the canonical PI3K/AKT/mTOR pathway, it can circumvent these common resistance mechanisms. However, efficacy will depend on the specific dependencies of the cancer cell line.

Q3: What are the potential mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound have not yet been reported in the literature, potential mechanisms can be inferred based on its action as a PROTAC and an autophagy inhibitor:

  • Alterations in the E3 Ligase Machinery: Since this compound relies on the VHL E3 ligase for its activity, mutations, downregulation, or post-translational modifications of VHL or other components of the ubiquitin-proteasome system could impair this compound's efficacy.[2]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1), could actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.

  • Target Alterations: While less common for PROTACs than for traditional inhibitors, mutations in PIKfyve that prevent this compound binding could confer resistance.

  • Activation of Compensatory Survival Pathways: Cancer cells might develop resistance by upregulating alternative survival pathways that are independent of PIKfyve and autophagy.[9][10] For instance, cells could enhance other metabolic pathways to cope with the stress induced by autophagy inhibition.[11]

Q4: How can I determine if my cells are resistant to this compound?

A4: Resistance to this compound can be assessed by a lack of expected phenotypic and molecular effects after treatment. This includes:

  • No decrease in cell viability: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). Resistant cells will exhibit a significantly higher IC50 value compared to sensitive cell lines.[12][13]

  • No degradation of PIKfyve: Use Western blotting to check the protein levels of PIKfyve after this compound treatment. Resistant cells will show no significant reduction in PIKfyve levels.[6]

  • Absence of cytoplasmic vacuolization: A characteristic phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[6][7] This can be observed using phase-contrast microscopy.

  • No change in autophagy markers: Monitor the levels of autophagy markers like LC3B and p62/SQSTM1 by Western blot. Inhibition of autophagic flux by this compound should lead to an accumulation of these markers.[6][7]

Troubleshooting Guides

Problem 1: No or low PIKfyve degradation observed by Western blot.
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for PIKfyve degradation.[14]
Incorrect Incubation Time Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for maximal PIKfyve degradation.
Low VHL E3 Ligase Expression Confirm the expression of VHL in your cell line by Western blot or qPCR. If VHL expression is low, consider using a cell line with higher VHL expression or engineering your cells to overexpress VHL.
Impaired Proteasome Function Co-treat cells with a proteasome inhibitor (e.g., bortezomib or MG132). If PIKfyve degradation is rescued, it confirms that the degradation is proteasome-dependent and suggests a potential issue with the proteasome machinery in your resistant cells.
Poor Cell Permeability of this compound Although this compound is cell-permeable, its uptake might be limited in certain cell lines. Consider using techniques to enhance compound delivery, though this is less common for small molecules.
Problem 2: "Hook Effect" observed in the dose-response curve.
Possible Cause Troubleshooting Steps
Formation of Unproductive Binary Complexes at High Concentrations The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of inactive binary complexes (this compound-PIKfyve or this compound-VHL) instead of the productive ternary complex (PIKfyve-PIK5-12d-VHL).[14][15] This results in reduced degradation at higher concentrations. To confirm this, perform a detailed dose-response curve with more data points at the higher concentration range. The optimal working concentration will be at the peak of the bell-shaped curve.
Problem 3: Cells show initial sensitivity to this compound but develop resistance over time.
Possible Cause Troubleshooting Steps
Acquired Mutations in VHL or PIKfyve Sequence the coding regions of VHL and PIKFYVE in the resistant cell line to identify any acquired mutations.
Upregulation of Drug Efflux Pumps Perform qPCR or Western blot to assess the expression levels of common drug efflux pumps (e.g., MDR1/ABCB1). If expression is elevated, consider co-treatment with an efflux pump inhibitor (e.g., verapamil or lapatinib).
Activation of Compensatory Signaling Pathways Use pathway analysis tools (e.g., phospho-kinase arrays or RNA sequencing) to identify upregulated survival pathways in the resistant cells. Consider combination therapies targeting these compensatory pathways. For example, if the MAPK pathway is activated, a combination with a MEK or ERK inhibitor could be synergistic.[16]

Quantitative Data Summary

Parameter Cell Line Value Reference
DC50 (PIKfyve Degradation) VCaP (prostate cancer)1.48 nM[6]
Dmax (PIKfyve Degradation) VCaP (prostate cancer)97.7%[6]
IC50 (Cell Proliferation) VCaP (prostate cancer)522.3 nM (at 24h)[7]
Treatment Concentration for Vacuolization DU145-RFP (prostate cancer)300 nM (at 24h)[6]
Treatment Concentration for Autophagy Marker Accumulation PC3, LNCaP, 22RV1 (prostate cancer)100-3000 nM (at 24h)[7]

Experimental Protocols

Western Blot for PIKfyve Degradation
  • Cell Lysis:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and Electrophoresis:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PIKfyve (refer to manufacturer's datasheet for dilution) overnight at 4°C.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection:

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Cell Viability Assay (MTS/CellTiter-Glo)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells with the different concentrations of this compound and include a vehicle control (DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[13]

Visualizations

This compound Mechanism of Action

PIK5_12d_MoA cluster_cell Cancer Cell cluster_ternary Ternary Complex PIK5_12d This compound PIKfyve PIKfyve PIK5_12d->PIKfyve Binds VHL VHL E3 Ligase PIK5_12d->VHL Recruits Proteasome Proteasome PIKfyve->Proteasome Targeted for Degradation VHL->PIKfyve Ubiquitination Degraded_PIKfyve Degraded PIKfyve Proteasome->Degraded_PIKfyve Ub Ubiquitin Autophagy_block Autophagy Block Degraded_PIKfyve->Autophagy_block Vacuolization Cytoplasmic Vacuolization Autophagy_block->Vacuolization Cell_Death Cell Death Vacuolization->Cell_Death

Caption: Mechanism of action of this compound leading to cancer cell death.

Experimental Workflow for Investigating this compound Resistance

resistance_workflow start Cancer Cell Line Shows Resistance to this compound viability Confirm Resistance (Cell Viability Assay, IC50 > expected) start->viability degradation Assess PIKfyve Degradation (Western Blot) viability->degradation phenotype Check for Phenotypic Changes (Vacuolization, Autophagy Markers) degradation->phenotype no_degradation No PIKfyve Degradation phenotype->no_degradation degradation_ok PIKfyve Degraded, but Cells Survive phenotype->degradation_ok e3_ligase Investigate E3 Ligase Pathway (VHL expression, Proteasome function) no_degradation->e3_ligase Yes efflux Analyze Drug Efflux (MDR1 expression) no_degradation->efflux Yes target_mut Sequence PIKFYVE Gene no_degradation->target_mut Yes bypass Identify Bypass Pathways (RNA-seq, Phospho-array) degradation_ok->bypass Yes combination Test Combination Therapies bypass->combination

Caption: Workflow for troubleshooting resistance to this compound.

Potential Resistance Mechanisms to this compound

resistance_mechanisms resistance Resistance to this compound e3_mutation E3 Ligase (VHL) Mutation/Downregulation resistance->e3_mutation efflux_pump Increased Drug Efflux (e.g., MDR1) resistance->efflux_pump target_mutation PIKfyve Mutation (prevents binding) resistance->target_mutation bypass_pathway Activation of Compensatory Survival Pathways resistance->bypass_pathway

Caption: Potential mechanisms of resistance to the PROTAC this compound.

References

PIK5-12d degradation kinetics and optimizing treatment time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PIK5-12d, a first-in-class PROTAC® degrader of the lipid kinase PIKfyve. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound, including troubleshooting common experimental issues and optimizing treatment conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the lipid kinase PIKfyve.[1][2][3] It functions by simultaneously binding to PIKfyve and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity induces the ubiquitination of PIKfyve, marking it for degradation by the proteasome.[1][2][4][5] This event-driven, catalytic process allows for the efficient and sustained removal of the PIKfyve protein.[1][2]

Q2: What are the key quantitative parameters for this compound's activity in vitro?

A2: The efficacy of this compound has been primarily characterized in the VCaP prostate cancer cell line. Key parameters include its degradation capability (DC50 and Dmax), the kinetics of degradation (t½), and its effect on cell proliferation (IC50). These values are summarized in the table below.

Q3: How quickly does this compound degrade PIKfyve protein?

A3: this compound induces rapid degradation of PIKfyve. In kinetic experiments using VCaP cells treated with 100 nM of this compound, the half-life (t½) of PIKfyve protein was determined to be approximately 1.5 hours.[1][2][3]

Q4: What are the expected downstream cellular effects following PIKfyve degradation by this compound?

A4: Degradation of PIKfyve disrupts endomembrane homeostasis.[2] The primary downstream effects observed in multiple prostate cancer cell lines are the induction of massive cytoplasmic vacuolization and the blockage of autophagic flux.[1][2][4][6][7] This is often visualized by an accumulation of autophagy markers such as LC3A/B and p62.[2][6] These cellular effects ultimately lead to the suppression of cancer cell proliferation.[1][6]

Q5: How specific is this compound for PIKfyve?

A5: this compound is a highly specific degrader for PIKfyve.[1][3] Global proteomic analysis in VCaP cells revealed that out of over 7,500 detectable proteins, only three were significantly downregulated, one of which was PIKfyve.[1][3]

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound in VCaP prostate cancer cells as reported in the literature.

Table 1: PIKfyve Degradation Parameters

Parameter Value Cell Line Treatment Time Source(s)
DC₅₀ 1.48 nM VCaP 24 hours [1][2][3][4][6]
Dₘₐₓ >97% VCaP 24 hours [1][2][4][6]

| | 1.5 hours | VCaP | (at 100 nM) |[1][2][3] |

Table 2: Anti-Proliferative Activity

Parameter Value Cell Line Treatment Time Source(s)

| IC₅₀ | 522.3 nM | VCaP | 24 hours |[1][6] |

Troubleshooting Guide

Issue 1: I am not observing PIKfyve degradation after treating my cells with this compound. What could be the problem?

  • Answer: Several factors could contribute to a lack of degradation. Consider the following points:

    • Concentration and Time: Ensure you are using an appropriate concentration range and treatment duration. For initial experiments in a new cell line, we recommend a broad dose-response curve (e.g., 0.1 nM to 1000 nM) for at least 24 hours. While the t½ is 1.5 hours at 100 nM in VCaP cells, reaching Dmax may take longer.[1]

    • Compound Integrity: this compound should be stored correctly to maintain its activity. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[6] Ensure proper dissolution in a suitable solvent like DMSO.

    • Cell Line Variability: The expression levels of VHL and other components of the ubiquitin-proteasome system can vary between cell lines, affecting PROTAC efficiency. The reported data is primarily from prostate cancer cell lines (VCaP, PC3, LNCaP, 22RV1).[6] Efficacy in other cell types may need to be empirically determined.

    • Western Blot Protocol: Confirm that your antibody for PIKfyve is validated and your Western blot protocol is optimized for detecting the target protein. Use GAPDH or Vinculin as a reliable loading control.[2]

Issue 2: The degradation of PIKfyve is potent at lower concentrations but weakens as I increase the dose significantly. Why is this happening?

  • Answer: This phenomenon is known as the "hook effect" and is a characteristic of PROTACs.[8][9] At very high concentrations, this compound can form separate binary complexes with either PIKfyve or the VHL E3 ligase, which are non-productive for degradation. These binary complexes compete with the formation of the essential PIKfyve-PROTAC-VHL ternary complex, leading to reduced degradation efficiency.[9][10] If you observe this, it is recommended to use concentrations at or near the optimal degradation concentration (around the DC90 value) for your functional assays.

Issue 3: How can I experimentally verify that the observed PIKfyve degradation is dependent on the proteasome and VHL?

  • Answer: You can perform co-treatment experiments to confirm the mechanism of action.

    • Proteasome Dependence: Pre-treat your cells with a proteasome inhibitor, such as bortezomib (e.g., 1 µM), for a few hours before adding this compound.[1][2] If degradation is proteasome-dependent, the inhibitor should rescue PIKfyve protein levels.[1][2]

    • VHL Dependence: Co-treat cells with this compound and an excess of a free VHL ligand (e.g., VL285).[1][2] The free ligand will compete with this compound for binding to VHL, which should block the formation of the ternary complex and inhibit PIKfyve degradation.[1][2]

Visualized Workflows and Pathways

PIK5_12d_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation Pathway PIKfyve PIKfyve (Target Protein) Ternary PIKfyve :: this compound :: VHL PIKfyve->Ternary PROTAC This compound PROTAC->PIKfyve Binds PIKfyve Warhead VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Ligand VHL->Ternary Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary Ternary->PROTAC Catalytic Release Ub_PIKfyve Ubiquitinated PIKfyve Ternary->Ub_PIKfyve Ub_PIKfyve->Proteasome Recognition

Caption: Mechanism of action for this compound-mediated PIKfyve degradation.

PIKfyve_Signaling_Pathway cluster_downstream Downstream Cellular Processes PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Degradation Degradation PIKfyve->Degradation EndoTraffick Endosomal Trafficking PI35P2->EndoTraffick Regulates Autophagy Autophagy Regulation PI35P2->Autophagy Regulates Lysosome Lysosomal Homeostasis PI35P2->Lysosome Regulates PIK5_12d This compound PIK5_12d->PIKfyve Induces

Caption: Simplified signaling pathway of PIKfyve and point of intervention by this compound.

Experimental_Workflow start Start: Culture Cells treatment Treat with this compound (Dose-Response / Time-Course) start->treatment controls Include Controls: - DMSO (Vehicle) - Negative Control PROTAC start->controls harvest Harvest Cells & Lyse treatment->harvest pheno Phenotypic Assays: - Cell Viability (IC50) - Imaging (Vacuolization) treatment->pheno wb Western Blot Analysis (Target: PIKfyve, Loading: GAPDH) harvest->wb quant Densitometry & Quantification (Calculate DC50 / Dmax) wb->quant end End quant->end pheno->end

Caption: General experimental workflow for characterizing this compound activity in vitro.

Experimental Protocols

Protocol 1: Determining PIKfyve Degradation via Western Blot

  • Cell Seeding: Seed cells (e.g., VCaP) in 6-well plates to reach 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Aspirate the old medium and add the medium containing this compound or DMSO vehicle control. For a dose-response experiment, use a range from 0.1 nM to 3000 nM.[6] Incubate for 24 hours.[1]

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against PIKfyve overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, Vinculin) for 1 hour at room temperature.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of remaining PIKfyve relative to the loading control and normalized to the vehicle control.

Protocol 2: Washout Experiment to Assess Prolonged Effects

  • Cell Seeding and Treatment: Seed cells as described above. Treat cells with a higher concentration of this compound (e.g., 300 nM), a negative control, or vehicle for a short duration (e.g., 4 hours).[1][2]

  • Washout: After the 4-hour incubation, aspirate the medium, wash the cells twice with warm PBS, and then add fresh, compound-free culture medium.[1][2]

  • Time-Course Harvest: Harvest cells at various time points after the washout (e.g., 0, 24, 48, 72 hours).[1][2]

  • Analysis: Analyze the lysates by Western blot as described in Protocol 1 to assess the level of PIKfyve and downstream markers (like LC3A/B) at each time point. This will reveal the duration of the degradation effect after the compound has been removed.[1]

References

issues with PIK5-12d stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of PIK5-12d stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, highly potent, and selective PROTAC (Proteolysis Targeting Chimera) designed to target the lipid kinase PIKfyve for degradation.[1][2] It functions by simultaneously binding to PIKfyve and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PIKfyve by the proteasome.[3][4] This degradation of PIKfyve induces massive cytoplasmic vacuolization and blocks the autophagic flux in cancer cells, ultimately inhibiting their proliferation.[5][6]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[5][7][8] It is advised to use a fresh, anhydrous grade of DMSO to avoid any moisture that could impact the compound's stability and solubility.[9]

Q3: What is the solubility of this compound in DMSO?

A3: this compound exhibits high solubility in DMSO. Different suppliers report slightly varying maximum concentrations, so it is best to consult the product-specific datasheet. Generally, concentrations of up to 200 mg/mL (205.51 mM) have been reported.[5][6][7]

Q4: Are there any special procedures required for dissolving this compound?

A4: Yes, due to the nature of the compound, ultrasonication is often required to achieve complete dissolution in DMSO.[6][7][8] Gentle warming of the solution to 37°C may also aid in solubilization.[6][7]

Q5: How should I store the solid this compound compound?

A5: Solid this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1][5] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1][5]

Q6: What are the recommended storage conditions for this compound stock solutions?

A6: For long-term storage, it is recommended to store this compound stock solutions in aliquots at -80°C, which should maintain stability for up to 6 months.[5] For shorter-term storage, -20°C is suitable for up to 1 month.[1][5] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound - Insufficient mixing- Presence of moisture in DMSO- Low temperature- Use ultrasonication to aid dissolution.[7][8]- Gently warm the solution to 37°C.[6][7]- Ensure you are using a fresh, anhydrous stock of DMSO.[9]- Vortex the solution for several minutes.[10]
Precipitation of this compound in Aqueous Media - Direct dilution of a high-concentration DMSO stock into aqueous buffer.- Low solubility of the compound in aqueous solutions.- Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous medium.[9]- Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid cellular toxicity.[9]- If precipitation persists, gentle warming and vortexing of the final diluted solution may help.[10]
Loss of Compound Activity - Improper storage of stock solution (e.g., repeated freeze-thaw cycles, storage at incorrect temperature).- Degradation of the compound due to exposure to light or moisture.- Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[6]- Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1][5]- Protect the compound and its solutions from light.
Inconsistent Experimental Results - Inaccurate concentration of the stock solution.- Degradation of the compound over time.- Ensure the vial is at room temperature and briefly centrifuged before opening to collect all the powder.[11]- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Always include appropriate controls in your experiments, including a vehicle control (DMSO alone).[9]

Quantitative Data Summary

Table 1: Solubility and Storage Recommendations for this compound

Parameter Value Source(s)
Molecular Weight 973.19 g/mol [5]
Recommended Solvent DMSO[5][7][8]
Solubility in DMSO Up to 200 mg/mL (205.51 mM)[5][6][7]
Storage of Solid Compound -20°C for 3 years; 4°C for 2 years[1][5]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[1][5]

Table 2: In Vitro Activity of this compound in VCaP Prostate Cancer Cells

Parameter Value Source(s)
DC₅₀ (Degradation Concentration 50%) 1.48 nM[3][5]
Dₘₐₓ (Maximum Degradation) 97.7%[3][4]
IC₅₀ (Inhibitory Concentration 50%) 522.3 nM[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.973 mg of this compound (Molecular Weight = 973.19 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, if you weighed 1 mg of this compound, you would add 102.8 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 15-30 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Western Blotting to Confirm PIKfyve Degradation

  • Cell Treatment: Plate VCaP cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours. Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PIKfyve overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Visualizations

PIK5_12d_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PIK5_12d This compound Ternary_Complex PIKfyve-PIK5-12d-VHL Ternary Complex PIK5_12d->Ternary_Complex Binds PIKfyve PIKfyve (Target Protein) PIKfyve->Ternary_Complex VHL VHL (E3 Ubiquitin Ligase) VHL->Ternary_Complex Ub_PIKfyve Polyubiquitinated PIKfyve Ternary_Complex->Ub_PIKfyve Recruits Ubiquitin Ub Ubiquitin Proteasome Proteasome Ub_PIKfyve->Proteasome Targeted for Degradation Degradation Degraded PIKfyve (Amino Acids) Proteasome->Degradation Degrades Stock_Solution_Workflow Start Start: Solid this compound Weigh 1. Weigh this compound Start->Weigh Add_Solvent 2. Add Anhydrous DMSO Weigh->Add_Solvent Dissolve 3. Dissolve (Vortex/Ultrasonicate) Add_Solvent->Dissolve Check_Solubility Is it fully dissolved? Dissolve->Check_Solubility Check_Solubility->Dissolve No Aliquot 4. Aliquot into single-use tubes Check_Solubility->Aliquot Yes Store 5. Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store End End: Ready-to-use Stock Solution Store->End

References

Technical Support Center: Interpreting Unexpected Results in PIK5-12d Autophagy Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PIK5-12d autophagy assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on autophagy?

A1: this compound is a first-in-class PROTAC (Proteolysis Targeting Chimera) that potently and selectively degrades the lipid kinase PIKfyve.[1][2][3] The degradation of PIKfyve leads to a blockage of autophagic flux.[1][2][4] Therefore, the expected result of this compound treatment is the accumulation of autophagosomes and an increase in the levels of autophagy markers such as LC3-II and p62/SQSTM1.[1][4] This accumulation is not due to an induction of autophagy, but rather a halt in the degradation phase of the process. A notable morphological change associated with PIKfyve inhibition is the appearance of large cytoplasmic vacuoles.[1][4]

Q2: I treated my cells with this compound and observed an increase in LC3-II levels. Does this mean autophagy is induced?

A2: Not necessarily. An increase in the amount of LC3-II is a common indicator of autophagosome accumulation. However, this accumulation can result from either an increase in the rate of autophagosome formation (autophagy induction) or a decrease in the rate of autophagosome degradation (blockage of autophagic flux).[5] In the case of this compound, the observed increase in LC3-II is due to the latter – a blockage of the fusion between autophagosomes and lysosomes.[1][2] To confirm this, it is recommended to perform an autophagy flux assay.

Q3: What is an autophagy flux assay and why is it important when using this compound?

A3: An autophagy flux assay measures the rate of degradation of autophagic substrates, providing a more complete picture of the autophagic process than simply measuring the levels of autophagy markers at a single time point.[6] A common method involves treating cells with an inhibitor of lysosomal degradation, such as Bafilomycin A1 or Chloroquine, in the presence and absence of your experimental treatment (in this case, this compound). If this compound is indeed blocking autophagic flux, you would expect to see a significant accumulation of LC3-II with this compound treatment alone. The addition of a lysosomal inhibitor like Bafilomycin A1 should not lead to a further significant increase in LC3-II levels in the this compound-treated cells, as the pathway is already blocked.

Q4: After treating with this compound, I don't see any change in LC3-II or p62 levels. What could be the reason?

A4: There are several potential reasons for this unexpected result:

  • Compound Inactivity: Ensure that the this compound compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.

  • Insufficient Treatment Time or Concentration: The effect of this compound is time and concentration-dependent. Refer to published data for appropriate ranges, but you may need to optimize these conditions for your specific cell line. A typical concentration range to observe PIKfyve degradation is in the low nanomolar range, with a DC50 of approximately 1.48 nM in VCaP cells.[1][2]

  • Cell Line Specific Effects: Different cell lines may have varying sensitivities to PIKfyve degradation and its downstream effects on autophagy.

  • Experimental Error: Issues with sample preparation, protein quantification, Western blotting, or antibody quality can all lead to unreliable results. Please refer to the troubleshooting guide below.

Q5: Should I be concerned if I see massive vacuolization in my cells after this compound treatment?

A5: No, this is an expected phenotype. The inhibition of PIKfyve is known to cause the formation of large cytoplasmic vacuoles.[1][4] This is a direct consequence of the disruption of endolysosomal trafficking and is a hallmark of PIKfyve inhibitor treatment.

Troubleshooting Guide

This guide addresses common unexpected results and provides steps to identify and resolve the underlying issues.

Unexpected Result Potential Cause Troubleshooting Steps
No change in LC3-II or p62 levels after this compound treatment. 1. Inactive Compound: this compound has degraded.- Ensure proper storage of the compound (typically at -80°C for long-term storage and -20°C for short-term). - Prepare fresh stock solutions and dilutions. - Include a positive control for autophagy induction (e.g., starvation, rapamycin) to ensure your assay is working.
2. Suboptimal Treatment Conditions: Incorrect concentration or duration of treatment.- Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. - Confirm PIKfyve degradation by Western blot as a primary indicator of this compound activity.
3. Cell Line Resistance: The cell line may be resistant to PIKfyve degradation or its effects on autophagy.- Test a different cell line known to be sensitive to PIKfyve inhibitors. - Consider potential resistance mechanisms if this is a recurring issue.
4. Technical Issues with Western Blot: Poor antibody quality, incorrect protein loading, or transfer issues.- Validate your LC3 and p62 antibodies with positive and negative controls. - Ensure equal protein loading by quantifying protein concentration and using a reliable loading control (e.g., GAPDH, β-actin). - Optimize your Western blot protocol for LC3 detection, as LC3-I and LC3-II are small proteins that can be difficult to resolve and transfer.
Decrease in LC3-II or p62 levels after this compound treatment. 1. Misinterpretation of Autophagic Flux: This is highly unexpected for a flux blocker.- This is an unusual result and warrants careful re-examination of the experiment. - Repeat the experiment, paying close attention to all steps. - Consider the possibility of off-target effects at very high concentrations, though this compound is known to be highly selective.
2. Cell Death: High concentrations of this compound may induce cell death, leading to protein degradation.- Assess cell viability using methods like MTT or trypan blue exclusion. - Use concentrations of this compound that are known to be non-toxic in your cell line.
High variability between replicates. 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or health.- Maintain consistent cell culture practices. Use cells at a similar confluency and passage number for all experiments.
2. Pipetting Errors: Inaccurate pipetting of reagents or loading of samples.- Calibrate your pipettes regularly. - Be meticulous during sample preparation and loading.
3. Uneven Transfer in Western Blotting: Incomplete or uneven transfer of proteins to the membrane.- Ensure proper assembly of the transfer stack and use appropriate transfer conditions.
No GFP-LC3 puncta observed after this compound treatment in fluorescence microscopy. 1. Low Transfection Efficiency: Not enough cells are expressing the GFP-LC3 construct.- Optimize your transfection protocol. - Consider using a stable cell line expressing GFP-LC3.
2. Photobleaching: The fluorescent signal is being quenched by excessive exposure to light.- Minimize the exposure time during image acquisition. - Use an anti-fade mounting medium.
3. Incorrect Imaging Settings: The microscope settings are not optimal for detecting the signal.- Adjust the laser power, gain, and exposure settings. - Use a positive control (e.g., starvation) to set up the imaging parameters.

Data Presentation

Consistent and clear data presentation is crucial for interpreting your results. Below are template tables to help you organize your quantitative data.

Table 1: Western Blot Densitometry Analysis of Autophagy Markers

TreatmentConcentrationDurationNormalized LC3-II Intensity (relative to loading control)Normalized p62 Intensity (relative to loading control)
Vehicle (DMSO)-24h1.01.0
This compound1 nM24he.g., 2.5e.g., 2.1
This compound10 nM24he.g., 4.2e.g., 3.8
This compound100 nM24he.g., 5.1e.g., 4.5
Bafilomycin A1100 nM4he.g., 6.0e.g., 5.5
This compound + Baf A1100 nM + 100 nM24h (Baf A1 for last 4h)e.g., 5.3e.g., 4.7

Table 2: Quantification of GFP-LC3 Puncta

TreatmentConcentrationDurationAverage Number of Puncta per CellPercentage of Cells with >5 Puncta
Vehicle (DMSO)-24he.g., 2.3e.g., 15%
This compound10 nM24he.g., 15.8e.g., 85%
Starvation (EBSS)-4he.g., 18.2e.g., 90%

Experimental Protocols

Protocol 1: Western Blotting for LC3 and p62

  • Cell Lysis:

    • Culture and treat cells as required.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of LC3-II and p62 to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Autophagy Flux Assay with Bafilomycin A1

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentration and for the desired duration.

    • For the last 2-4 hours of the this compound treatment, add Bafilomycin A1 (typically 100 nM) to the appropriate wells.

    • Include control wells with vehicle (DMSO), this compound alone, and Bafilomycin A1 alone.

  • Sample Collection and Analysis:

    • Harvest cell lysates as described in Protocol 1.

    • Perform Western blotting for LC3 and a loading control.

  • Data Interpretation:

    • Compare the LC3-II levels between the different treatment groups. A blockage of autophagic flux by this compound would result in a significant increase in LC3-II in the this compound-treated sample, with no or only a minor further increase upon the addition of Bafilomycin A1.

Protocol 3: Fluorescence Microscopy of GFP-LC3 Puncta

  • Cell Culture and Transfection:

    • Plate cells on glass coverslips in a multi-well plate.

    • Transfect cells with a GFP-LC3 expression vector using a suitable transfection reagent. Allow 24-48 hours for protein expression. Alternatively, use a stable cell line expressing GFP-LC3.

  • Cell Treatment and Fixation:

    • Treat the cells with this compound or controls as required.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of GFP-LC3 puncta per cell in a sufficient number of cells for each condition. An automated image analysis software can be used for unbiased quantification.

Visualizations

PIK5_12d_Signaling_Pathway cluster_0 This compound Action cluster_1 Autophagy Pathway PIK5_12d This compound PIKfyve PIKfyve Kinase PIK5_12d->PIKfyve Binds VHL VHL E3 Ligase PIK5_12d->VHL Recruits Proteasome Proteasome PIKfyve->Proteasome Targeted to VHL->PIKfyve Ubiquitinates Degradation PIKfyve Degradation Proteasome->Degradation Autophagosome Autophagosome Degradation->Autophagosome Blocks Fusion Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation_Products Degradation Products Autolysosome->Degradation_Products Degradation

Caption: this compound induces PIKfyve degradation, leading to a block in autophagosome-lysosome fusion.

Experimental_Workflow cluster_assays Autophagy Assays start Start: Cell Culture treatment Treatment with this compound and Controls start->treatment western Western Blot (LC3, p62) treatment->western microscopy Fluorescence Microscopy (GFP-LC3) treatment->microscopy flux Autophagy Flux Assay treatment->flux data_analysis Data Analysis and Quantification western->data_analysis microscopy->data_analysis flux->data_analysis interpretation Interpretation of Results data_analysis->interpretation end Conclusion interpretation->end

Caption: General experimental workflow for assessing the effects of this compound on autophagy.

Troubleshooting_Logic start Unexpected Result Observed check_compound Verify this compound Activity and Concentration start->check_compound check_protocol Review Experimental Protocol and Controls start->check_protocol check_cell_line Consider Cell Line Specific Effects start->check_cell_line re_run Repeat Experiment with Optimizations check_compound->re_run check_protocol->re_run consult Consult Literature / Technical Support check_cell_line->consult re_run->consult

Caption: A logical approach to troubleshooting unexpected results in this compound autophagy assays.

References

refining PIK5-12d experimental design for reproducible results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining experimental designs using PIK5-12d for reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class PROTAC (Proteolysis Targeting Chimera) designed to specifically target the lipid kinase PIKfyve for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to PIKfyve and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of PIKfyve, marking it for degradation by the proteasome.[1][4] This degradation leads to a blockage of autophagic flux and induces massive cytoplasmic vacuolization in cancer cells, ultimately inhibiting their proliferation.[2]

Q2: What are the key in vitro and in vivo activities of this compound?

A2: In prostate cancer cell lines, this compound has been shown to potently degrade PIKfyve with a DC50 (half-maximal degradation concentration) of 1.48 nM and a Dmax (maximum degradation) of 97.7% in VCaP cells.[1][4] It inhibits the proliferation of VCaP cells with an IC50 of 522.3 nM.[2] In vivo, intraperitoneal administration of this compound in mice bearing LTL-331R human prostate cancer patient-derived xenografts (PDX) has been shown to effectively deplete PIKfyve protein in tumor tissues and suppress tumor proliferation.[2]

Q3: How should I store and handle this compound?

A3: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in a solvent like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.

Q4: In which solvent should I dissolve this compound?

A4: this compound is soluble in DMSO.[5] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Data Summary

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
DC50VCaP1.48 nM[1][4]
DmaxVCaP97.7%[1][4]
IC50 (Proliferation)VCaP522.3 nM[2]

Table 2: In Vivo Experimental Parameters for this compound

ParameterDetailsReference
Animal ModelMale CB17 SCID mice with LTL-331R human prostate cancer PDX[2]
Dosing4-10 mg/kg or 15 mg/kg[2]
Administration RouteIntraperitoneal (i.p.) injection[2]
Dosing ScheduleOnce daily for 3 days, or 5 days on/2 days off for 17 days[2]

Experimental Protocols & Troubleshooting

Western Blot for PIKfyve Degradation

Objective: To determine the extent of this compound-induced PIKfyve degradation in cells.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density to reach 70-80% confluency at the time of harvest. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PIKfyve overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Troubleshooting:

  • No or weak PIKfyve degradation:

    • Verify PROTAC activity: Ensure the this compound is not degraded. Use a fresh aliquot.

    • Check VHL and proteasome dependency: Co-treat cells with a proteasome inhibitor (e.g., MG132) or a VHL ligand to see if degradation is rescued.[1]

    • Optimize concentration and time: Perform a dose-response and time-course experiment to find the optimal conditions. The "hook effect" can occur at high concentrations of PROTACs, leading to reduced degradation.

  • High background:

    • Increase washing steps: Increase the number and duration of washes after antibody incubations.

    • Optimize blocking: Try a different blocking agent (e.g., BSA instead of milk) or increase the blocking time.

Cell Proliferation Assay (Crystal Violet)

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Washing and Solubilization: Wash the plates with water to remove excess stain. Air dry the plates. Solubilize the stain by adding a solution like 10% acetic acid or methanol.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Troubleshooting:

  • Uneven staining:

    • Ensure even cell seeding: Pipette carefully and mix the cell suspension well before seeding.

    • Gentle washing: Be careful not to dislodge cells during washing steps.

  • High variability between wells:

    • Check for edge effects: Avoid using the outer wells of the plate or fill them with sterile PBS.

    • Consistent pipetting: Use calibrated pipettes to ensure accurate reagent addition.

Autophagy Flux Assay (LC3-II and p62 Western Blot)

Objective: To determine if this compound blocks autophagic flux. A blockage in autophagy will lead to the accumulation of LC3-II and p62.

Methodology:

  • Treatment: Treat cells with this compound. To confirm a block in flux, include a condition where cells are treated with an autophagy inhibitor like Bafilomycin A1 or Chloroquine for the last few hours of the this compound treatment.

  • Western Blot: Perform a western blot as described above, using primary antibodies against LC3 and p62.

  • Analysis: An accumulation of the lipidated form of LC3 (LC3-II) and p62 in the presence of this compound, which is not further increased by the addition of Bafilomycin A1 or Chloroquine, indicates a blockage of autophagic flux.

Troubleshooting:

  • No change in LC3-II or p62 levels:

    • Confirm PIKfyve degradation: Ensure that PIKfyve is being degraded under the experimental conditions.

    • Check the time course: The accumulation of these markers may be time-dependent.

  • Difficulty in interpreting LC3-II bands:

    • Use appropriate gel percentage: A higher percentage gel (e.g., 15%) will provide better separation of LC3-I and LC3-II.

Cytoplasmic Vacuolization Assay (Fluorescence Microscopy)

Objective: To visualize the cytoplasmic vacuolization induced by this compound.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound at various concentrations and for different durations.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent like Triton X-100.

    • Stain the cells with a fluorescent dye that labels the cytoplasm or specific organelles. For example, a fluorescently-tagged phalloidin can be used to visualize the actin cytoskeleton and highlight the vacuoles. A general cytoplasmic stain can also be used.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Capture images to document the extent of vacuolization.

Troubleshooting:

  • Faint or no vacuolization observed:

    • Increase concentration or incubation time: The effect may be dose and time-dependent.

    • Use a more sensitive cell line: Some cell lines may be more prone to vacuolization upon PIKfyve inhibition.

  • Poor image quality:

    • Optimize staining protocol: Adjust antibody/dye concentrations and incubation times.

    • Ensure proper fixation and permeabilization: These steps are critical for good quality images.

Visualizations

PIK5_12d_Mechanism cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery PIK5_12d This compound PIKfyve_ligand PIKfyve Ligand Linker Linker VHL_ligand VHL Ligand Ternary_Complex Ternary Complex (PIKfyve-PROTAC-VHL) PIK5_12d->Ternary_Complex Binds PIKfyve PIKfyve (Target Protein) PIKfyve->Ternary_Complex Binds Degradation Degradation PIKfyve->Degradation Targeted for VHL VHL E3 Ligase VHL->Ternary_Complex Binds Proteasome Proteasome Proteasome->Degradation Mediates Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->PIKfyve Tags

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture & Treatment with this compound Start->Cell_Culture Endpoint_Assays Endpoint Assays Cell_Culture->Endpoint_Assays Western_Blot Western Blot (PIKfyve, LC3, p62) Endpoint_Assays->Western_Blot Proliferation_Assay Cell Proliferation Assay (Crystal Violet) Endpoint_Assays->Proliferation_Assay Microscopy Fluorescence Microscopy (Vacuolization) Endpoint_Assays->Microscopy Data_Analysis Data Analysis Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis Microscopy->Data_Analysis

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Issue Issue: No PIKfyve Degradation Check_PROTAC Check this compound (Fresh Aliquot) Issue->Check_PROTAC Check_Mechanism Verify Mechanism (Co-treatment with Proteasome Inhibitor) Issue->Check_Mechanism Optimize Optimize Conditions (Dose-Response, Time-Course) Issue->Optimize Resolution Resolution Check_PROTAC->Resolution Check_Mechanism->Resolution Optimize->Resolution

References

Validation & Comparative

A Head-to-Head Battle for PIKfyve Modulation: The Classic Inhibitor YM201636 Versus the Novel Degrader PIK5-12d

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modulation of PIKfyve, a crucial lipid kinase in endosomal trafficking and autophagy, presents a compelling therapeutic target. Two prominent molecules have emerged in this space: YM201636, a well-characterized small molecule inhibitor, and PIK5-12d, a first-in-class PROTAC degrader. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development decisions.

YM201636 functions through direct competitive inhibition of the PIKfyve kinase activity, preventing the synthesis of its lipid products, PtdIns(3,5)P2 and PtdIns5P. In contrast, this compound operates via a distinct mechanism. As a Proteolysis Targeting Chimera (PROTAC), it recruits PIKfyve to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. This fundamental difference in their mechanism of action underpins their varying cellular effects and therapeutic potential.

Performance Data at a Glance: YM201636 vs. This compound

The following tables summarize the key quantitative data for YM201636 and this compound, offering a clear comparison of their potency and efficacy.

Compound Metric Value Cell Line/System
YM201636 IC50 (PIKfyve inhibition)33 nMIn vitro kinase assay
IC50 (p110α inhibition)3 µMIn vitro kinase assay
IC50 (Net insulin response)54 nM3T3L1 adipocytes
This compound DC50 (PIKfyve degradation)1.48 nMVCaP cells
Dmax (PIKfyve degradation)97.9%VCaP cells
IC50 (Cell proliferation)522.3 nMVCaP cells

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Compound Key Finding Experimental Context
This compound Outperformed both apilimod and YM201636 in suppressing prostate cancer cell growth.In vitro and in vivo studies.[1]

Delving into the Mechanisms: Inhibition vs. Degradation

The distinct mechanisms of YM201636 and this compound are crucial to understanding their biological impact. YM201636 acts as a reversible inhibitor, occupying the active site of PIKfyve to block its enzymatic function.[2][3] this compound, however, induces the complete removal of the PIKfyve protein.[4][5]

cluster_inhibitor YM201636 (Inhibitor) cluster_degrader This compound (PROTAC Degrader) PIKfyve_I PIKfyve PI35P2_I PtdIns(3,5)P2 PIKfyve_I->PI35P2_I Blocked Phosphorylation YM201636 YM201636 YM201636->PIKfyve_I Binds to active site ActiveSite PI3P_I PtdIns(3)P PI3P_I->PIKfyve_I Substrate PIKfyve_D PIKfyve Proteasome Proteasome PIKfyve_D->Proteasome Targeted for Degradation PIK5_12d This compound PIK5_12d->PIKfyve_D Binds to PIKfyve E3_Ligase E3 Ligase PIK5_12d->E3_Ligase Recruits E3 Ligase E3_Ligase->PIKfyve_D Ubiquitination Ubiquitin Ubiquitin Degraded_PIKfyve Degraded PIKfyve Proteasome->Degraded_PIKfyve

Fig 1. Mechanism of Action: Inhibitor vs. Degrader.

The PIKfyve Signaling Pathway

PIKfyve is a central player in the endo-lysosomal system. It phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[6][7] This lipid product is essential for the regulation of endosome trafficking, lysosome homeostasis, and autophagy.[7][8]

PIKfyve_Pathway cluster_downstream Downstream Effects PI3K Class III PI3K (Vps34) PI3P PtdIns(3)P PI3K->PI3P PI PtdIns PI->PI3K Phosphorylation PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Phosphorylation Endosome_Trafficking Endosome Trafficking PI35P2->Endosome_Trafficking Lysosome_Homeostasis Lysosome Homeostasis PI35P2->Lysosome_Homeostasis Autophagy Autophagy PI35P2->Autophagy

Fig 2. Simplified PIKfyve Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments used to characterize PIKfyve inhibitors and degraders.

In Vitro PIKfyve Kinase Assay

This assay directly measures the enzymatic activity of PIKfyve and its inhibition by a test compound.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing recombinant PIKfyve enzyme, the lipid substrate (e.g., PtdIns(3)P), and ATP in a suitable kinase buffer.

  • Compound Addition: The test compound (e.g., YM201636) is added at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for the phosphorylation of the substrate.

  • Detection: The amount of product (PtdIns(3,5)P2) is quantified. This can be achieved using various methods, such as radioactive ATP ([γ-³²P]ATP) followed by thin-layer chromatography (TLC) and autoradiography, or by using ADP-Glo™ kinase assay which measures the amount of ADP produced.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular PIKfyve Degradation Assay (Western Blot)

This assay determines the ability of a PROTAC, such as this compound, to induce the degradation of PIKfyve in cells.

Protocol Outline:

  • Cell Culture and Treatment: Cells (e.g., VCaP prostate cancer cells) are cultured to a suitable confluency and then treated with varying concentrations of the PROTAC (this compound) for a specific duration (e.g., 24 hours).

  • Cell Lysis: The cells are harvested and lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is incubated with a primary antibody specific for PIKfyve, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) is also used to normalize the results.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The DC50 and Dmax values are then calculated based on the reduction of the PIKfyve protein levels.

start Start: Prostate Cancer Cells (e.g., VCaP) treat Treat with This compound (various concentrations, 24 hours) start->treat lyse Cell Lysis and Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page western_blot Western Blot sds_page->western_blot primary_ab Incubate with Primary Antibody (anti-PIKfyve) western_blot->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Quantify Bands and Calculate DC50 & Dmax detect->analyze

Fig 3. Experimental Workflow for PIKfyve Degradation Assay.

Concluding Remarks

The choice between a direct inhibitor like YM201636 and a degrader such as this compound depends on the specific research question or therapeutic goal. While YM201636 offers a tool for acute and reversible inhibition of PIKfyve's kinase activity, this compound provides a method for the complete and potentially more sustained removal of the PIKfyve protein. The superior performance of this compound in suppressing cancer cell growth in preclinical models suggests that for oncology applications, the degrader approach may hold greater promise.[1] This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their investigation into the multifaceted roles of PIKfyve.

References

validation of PIK5-12d's on-target effects through proteomic analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PIK5-12d, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the lipid kinase PIKfyve, with alternative PIKfyve inhibitors. We present supporting experimental data from proteomic analyses to validate its on-target effects, offering a comprehensive resource for researchers in oncology and cell biology.

Executive Summary

This compound is a novel therapeutic agent that induces the degradation of PIKfyve, a key enzyme in endosomal trafficking and autophagy.[1][2][3][4][5][6] This guide details the proteomic approaches used to confirm the specific and potent degradation of PIKfyve by this compound, comparing its performance against traditional small molecule inhibitors. The data presented herein demonstrates the superior potency and prolonged downstream effects of this compound, highlighting its potential as a valuable tool for targeted cancer therapy.[2][3][4][6]

Comparative Performance of PIKfyve-Targeting Compounds

The on-target efficacy of this compound has been rigorously evaluated and compared with its parent inhibitor, apilimod, and another well-characterized PIKfyve inhibitor, YM201636.[4][7] The following table summarizes the key performance metrics derived from cellular and proteomic-based assays.

ParameterThis compoundApilimod (Parent Inhibitor)YM201636
Mechanism of Action PIKfyve degradation (PROTAC)PIKfyve inhibitionPIKfyve inhibition
Cell Line VCaP (prostate cancer)VCaP (prostate cancer)Various
DC50 (Degradation) 1.48 nM[1][2][3][4][8]Not ApplicableNot Applicable
Dmax (Degradation) 97.7% - 97.9%[1][2][3][4][8]Not ApplicableNot Applicable
IC50 (Inhibition of Proliferation) 522.3 nM (24h washout)[1][2][8]>1000 nM (24h washout)[2][8]~33 nM (kinase activity)[7][9]
Proteomic Specificity Highly specific for PIKfyve degradation[8]Inhibits PIKfyve kinase activity[10][11]May have off-target effects on PI3K family members[1][10]
Downstream Effects Prolonged suppression of PIKfyve signaling[2][3][4][6]Reversible inhibition of signalingReversible inhibition of signaling

On-Target Validation Through Proteomic Analysis

Global proteomic analysis using Tandem Mass Tag (TMT) labeled mass spectrometry was employed to confirm the specificity of this compound. This unbiased approach quantified changes in the entire proteome of VCaP prostate cancer cells following treatment with this compound.

The results demonstrated that this compound is a highly specific degrader of PIKfyve. Out of 7,573 detectable proteins, only three were significantly downregulated, with PIKfyve being the most prominent.[8] This indicates a remarkable selectivity and minimizes the potential for off-target effects, a common challenge with traditional kinase inhibitors.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate Proteasome Proteasome PIKfyve->Proteasome Targeted for Degradation PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates PI5P PI(5)P PIKfyve->PI5P Phosphorylates PIK5_12d This compound (PROTAC Degrader) PIK5_12d->PIKfyve Binds VHL VHL E3 Ligase PIK5_12d->VHL Recruits VHL->PIKfyve Ubiquitinates Degraded_PIKfyve Degraded PIKfyve Proteasome->Degraded_PIKfyve Endosomal_Trafficking Endosomal Trafficking & Autophagy Regulation PI35P2->Endosomal_Trafficking PI5P->Endosomal_Trafficking

PIKfyve Signaling and this compound Mechanism of Action.

Proteomic_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis VCaP_cells VCaP Cells Treatment Treat with this compound or Vehicle (DMSO) VCaP_cells->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion TMT_Labeling TMT Labeling Protein_Digestion->TMT_Labeling LC_MSMS LC-MS/MS Analysis TMT_Labeling->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Protein_ID Protein Identification Data_Acquisition->Protein_ID Quantification Relative Quantification Protein_ID->Quantification Data_Analysis Bioinformatic Analysis (Volcano Plot) Quantification->Data_Analysis

TMT-Based Proteomic Workflow for this compound Target Validation.

Comparison_Logic cluster_approaches Intervention Strategies cluster_outcomes Therapeutic Outcomes PIKfyve_Target Therapeutic Target: PIKfyve Kinase Degradation Degradation (e.g., this compound) PIKfyve_Target->Degradation Inhibition Inhibition (e.g., Apilimod, YM201636) PIKfyve_Target->Inhibition High_Potency Higher Potency (sub-nM DC50) Degradation->High_Potency Prolonged_Effect Prolonged Downstream Effect Degradation->Prolonged_Effect High_Specificity High Specificity Degradation->High_Specificity Reversible_Effect Reversible Effect Inhibition->Reversible_Effect Potential_Off_Target Potential Off-Target Effects Inhibition->Potential_Off_Target

Logical Comparison of Degradation vs. Inhibition Strategies.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: VCaP human prostate cancer cells were used for all experiments.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: For proteomic analysis, VCaP cells were treated with either 300 nM this compound or DMSO (vehicle control) for 4 hours. For proliferation assays, cells were treated with varying concentrations of this compound or the parent inhibitor for 24 hours, followed by a washout and continued culture in compound-free media.[2][8]

Global Proteomic Analysis (TMT-Based)
  • Cell Lysis and Protein Extraction: Following treatment, cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Protein Digestion: Proteins were reduced, alkylated, and then digested overnight with sequencing-grade trypsin.

  • Tandem Mass Tag (TMT) Labeling: Peptides from each sample were labeled with distinct TMT isobaric tags according to the manufacturer's protocol. This allows for the pooling of samples and simultaneous analysis.[12][13]

  • LC-MS/MS Analysis: The pooled, TMT-labeled peptide mixture was subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides were separated by reverse-phase chromatography and analyzed on a high-resolution mass spectrometer.[14]

  • Data Analysis: The raw mass spectrometry data was processed using a suitable software suite (e.g., MaxQuant, Proteome Discoverer). Peptides and proteins were identified by searching against a human protein database. The TMT reporter ion intensities were used to determine the relative abundance of each protein across the different treatment conditions. Significantly up- or downregulated proteins were identified based on fold-change and p-values.[14]

Western Blot Analysis for Target Validation
  • Protein Extraction: VCaP cells were treated with increasing concentrations of this compound for 24 hours. Cells were then lysed, and protein concentrations were determined.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for PIKfyve and a loading control (e.g., GAPDH).

  • Detection: After incubation with a corresponding secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified to determine the extent of PIKfyve degradation.

Conclusion

The proteomic data overwhelmingly supports the on-target efficacy and specificity of this compound as a potent degrader of PIKfyve. Its ability to induce rapid and sustained degradation of its target at nanomolar concentrations, coupled with a clean off-target profile, distinguishes it from traditional PIKfyve inhibitors. These findings underscore the potential of this compound as a superior therapeutic strategy for cancers dependent on PIKfyve signaling and as a precise chemical probe to further elucidate the biological functions of this lipid kinase.

References

A Comparative Analysis of PIK5-12d and Other PIKfyve Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the lipid kinase PIKfyve has emerged as a compelling target due to its critical role in cellular processes such as endosomal trafficking and autophagy.[1][2] This guide provides a detailed comparative study of PIK5-12d, a first-in-class PIKfyve proteolysis-targeting chimera (PROTAC) degrader, and other notable PIKfyve inhibitors, including Apilimod and YM201636. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, supported by experimental data, to inform their research and development endeavors.

Executive Summary

This compound represents a novel modality in targeting PIKfyve. Unlike traditional small molecule inhibitors that block the kinase activity, this compound is a PROTAC that induces the degradation of the PIKfyve protein.[3][4][5] This distinction in the mechanism of action leads to significant differences in efficacy and duration of effect compared to well-characterized inhibitors like Apilimod and YM201636. Experimental data, particularly in prostate cancer models, suggests that the degradation approach of this compound offers advantages in both potency and prolonged suppression of downstream signaling pathways.[6][7]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for this compound, Apilimod, and YM201636, providing a clear comparison of their biochemical and cellular activities.

Table 1: In Vitro Activity of PIKfyve Modulators

CompoundMechanism of ActionTargetCell LineParameterValueReference
This compound PROTAC DegraderPIKfyveVCaP (Prostate Cancer)DC501.48 nM[8][9][10]
VCaP (Prostate Cancer)Dmax97.7%[3][4][10]
VCaP (Prostate Cancer)IC50 (24h)522.3 nM[9]
VCaP (Prostate Cancer)IC50 (2 weeks)~5x more potent than Apilimod[1][3]
Apilimod Small Molecule InhibitorPIKfyveIn vitro kinase assayIC5014 nM
VCaP (Prostate Cancer)IC50 (24h)>1000 nM[1][3]
YM201636 Small Molecule InhibitorPIKfyveIn vitro kinase assayIC5033 nM[6]
NSCLC Cell LinesIC50 (72h)11.07 - 74.95 µM[8]

Table 2: In Vivo Activity of this compound

CompoundModelDosingOutcomeReference
This compound LTL-331R human prostate cancer PDX4-10 mg/kg, i.p., once daily for 3 daysAlmost complete depletion of PIKfyve protein in tumor tissues.[10]
15 mg/kg, i.p., 5 days on/2 days off for 17 daysSignificant suppression of tumor proliferation.[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

PIKfyve_Signaling_Pathway PIKfyve Signaling Pathway cluster_membrane Endosomal Membrane cluster_downstream Downstream Effects PI(3)P PI(3)P PIKfyve PIKfyve PI(3)P->PIKfyve Substrate PI(3,5)P2 PI(3,5)P2 Endosomal_Trafficking Endosomal Trafficking PI(3,5)P2->Endosomal_Trafficking Autophagy Autophagy PI(3,5)P2->Autophagy Lysosomal_Homeostasis Lysosomal Homeostasis PI(3,5)P2->Lysosomal_Homeostasis PI(5)P PI(5)P PIKfyve->PI(3,5)P2 Phosphorylation PIKfyve->PI(5)P Phosphorylation Ubiquitin_Proteasome_System Ubiquitin-Proteasome System PIKfyve->Ubiquitin_Proteasome_System Degradation Apilimod_YM201636 Apilimod / YM201636 Apilimod_YM201636->PIKfyve Inhibition PIK5_12d This compound PIK5_12d->PIKfyve Recruits to PIK5_12d->Ubiquitin_Proteasome_System Recruits

Caption: PIKfyve signaling and points of intervention.

PROTAC_Degradation_Workflow PROTAC-Mediated Degradation Workflow Start Start: Treat cells with this compound Lysis Cell Lysis Start->Lysis Protein_Quantification Protein Quantification (BCA Assay) Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation Primary & Secondary Antibody Incubation Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Densitometry Analysis (DC50 & Dmax Calculation) Detection->Analysis End End: Degradation Profile Analysis->End

Caption: Workflow for assessing PROTAC-mediated degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Determination of In Vitro PIKfyve Degradation (DC50 and Dmax)

This protocol outlines the steps to quantify the degradation of PIKfyve induced by a PROTAC like this compound.

  • Cell Culture:

    • VCaP prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • A serial dilution of this compound (e.g., from 0.1 nM to 10 µM) is prepared.

    • The culture medium is replaced with fresh medium containing the different concentrations of this compound or DMSO as a vehicle control.

    • Cells are incubated for a specified period (e.g., 24 hours).

  • Protein Extraction:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Western Blotting:

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody against PIKfyve overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis:

    • The intensity of the PIKfyve bands is quantified using densitometry software.

    • The percentage of PIKfyve degradation is calculated relative to the vehicle control.

    • The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) are determined by plotting the degradation percentage against the compound concentration and fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (IC50 Determination)

This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Cell Seeding:

    • VCaP cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment:

    • A serial dilution of the test compound (this compound, Apilimod, or YM201636) is prepared.

    • The culture medium is replaced with fresh medium containing the various concentrations of the compound or DMSO as a control.

    • The plates are incubated for the desired duration (e.g., 24 hours, 72 hours, or longer for long-term assays).

  • MTT Assay:

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

    • The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of a PIKfyve modulator in a prostate cancer patient-derived xenograft (PDX) model.

  • Animal Model:

    • Male immunodeficient mice (e.g., NOD-SCID or nude mice) are used.

    • Patient-derived prostate cancer tissue (e.g., LTL-331R) is subcutaneously implanted into the flanks of the mice.

  • Tumor Growth and Randomization:

    • Tumor growth is monitored regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Compound Administration:

    • This compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, and saline).

    • The compound is administered to the treatment group via intraperitoneal (i.p.) injection according to the specified dosing schedule (e.g., 15 mg/kg, 5 days on/2 days off).

    • The control group receives vehicle injections following the same schedule.

  • Efficacy Evaluation:

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., western blotting for PIKfyve levels, immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis:

    • Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Conclusion

This compound stands out as a promising therapeutic agent that leverages a distinct mechanism of action to achieve potent and sustained inhibition of the PIKfyve pathway. Its ability to induce degradation of PIKfyve, rather than merely inhibiting its enzymatic activity, results in superior anti-proliferative effects in prostate cancer models compared to the well-established inhibitor Apilimod. While more research is needed to fully elucidate the comparative efficacy and safety profiles across a broader range of cancer types and in clinical settings, the data presented in this guide underscores the potential of PROTAC-mediated degradation as a powerful strategy for targeting PIKfyve in oncology. Researchers and drug developers are encouraged to utilize the provided data and protocols to further explore the therapeutic potential of this compound and other novel PIKfyve modulators.

References

PROTAC Degrader PIK5-12d vs. Kinase Inhibitors: A Head-to-Head Comparison in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the PROTAC degrader PIK5-12d in comparison to established kinase inhibitors targeting PIKfyve, providing key experimental data and methodologies for researchers in oncology and drug discovery.

In the landscape of targeted therapy, particularly in oncology, the emergence of Proteolysis Targeting Chimeras (PROTACs) has offered a novel modality to overcome the limitations of traditional small molecule kinase inhibitors. This guide provides a detailed head-to-head comparison of the first-in-class PIKfyve PROTAC degrader, this compound, with the well-characterized PIKfyve kinase inhibitors, Apilimod and YM201636. This comparison is supported by quantitative experimental data, detailed protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Performance Data Summary

The following tables summarize the key quantitative data from preclinical studies, highlighting the superior potency of this compound in degrading its target, PIKfyve, and inhibiting cancer cell proliferation compared to the inhibitory effects of Apilimod and YM201636.

Table 1: In Vitro PIKfyve Degradation and Kinase Inhibition

CompoundMechanism of ActionTargetCell LineDC50 (nM)[1][2]Dmax (%)[1][2]Kinase IC50 (nM)
This compound PROTAC DegraderPIKfyveVCaP1.4897.9Not Applicable
Apilimod Kinase InhibitorPIKfyve-Not ApplicableNot Applicable14[3][4]
YM201636 Kinase InhibitorPIKfyve-Not ApplicableNot Applicable33[5][6][7]

Table 2: Anti-proliferative Activity in Prostate Cancer Cells

CompoundCell LineAssay DurationIC50 (nM)
This compound VCaP24 hours522.3[2]
Apilimod VCaPNot Specified>1000 (this compound is >2-fold more potent)[1]
YM201636 Not SpecifiedNot SpecifiedData not available

Mechanism of Action: PROTAC vs. Kinase Inhibition

Kinase inhibitors like Apilimod and YM201636 function by binding to the active site of the PIKfyve kinase, competitively inhibiting its enzymatic activity. In contrast, this compound, a PROTAC, eliminates the entire PIKfyve protein. It achieves this by simultaneously binding to PIKfyve and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PIKfyve by the proteasome. This fundamental difference in mechanism accounts for the prolonged and more robust downstream effects observed with this compound.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental setups, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 PIKfyve Signaling Pathway PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates PI5P PI(5)P PIKfyve->PI5P Phosphorylates Endosome_Trafficking Endosome Trafficking & Autophagy Regulation PI35P2->Endosome_Trafficking PI5P->Endosome_Trafficking mTORC1 mTORC1 Endosome_Trafficking->mTORC1 TFEB TFEB mTORC1->TFEB Inhibits

PIKfyve Signaling Cascade

cluster_1 PROTAC-mediated Protein Degradation PROTAC This compound (PROTAC) POI PIKfyve (Target Protein) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Protein Proteasome->Degradation

Mechanism of this compound Action

cluster_2 Western Blot Workflow for Protein Degradation A Prostate Cancer Cells (e.g., VCaP) B Treat with this compound or Kinase Inhibitor A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation (anti-PIKfyve, anti-GAPDH) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis (Densitometry) J->K

Western Blot Experimental Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison guide are provided below.

Western Blot for PIKfyve Degradation

This protocol is used to quantify the amount of PIKfyve protein remaining in cells after treatment with this compound or kinase inhibitors.

  • Cell Culture and Treatment:

    • Prostate cancer cell lines (e.g., VCaP, PC3, LNCaP, 22RV1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of this compound (e.g., 1-10000 nM) or kinase inhibitors for a specified duration (e.g., 24 hours).[2]

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Cell lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

    • Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for PIKfyve. A primary antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Data Analysis:

    • The intensity of the protein bands is quantified using densitometry software.

    • The expression of PIKfyve is normalized to the expression of the loading control (GAPDH).

    • The percentage of remaining PIKfyve protein is calculated relative to the vehicle-treated control.

    • DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are determined by plotting the percentage of remaining protein against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effects of the compounds.

  • Cell Seeding:

    • Prostate cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing serial dilutions of this compound or kinase inhibitors. A vehicle control (e.g., DMSO) is also included.

    • The cells are incubated for a specified period (e.g., 24 hours, or for long-term assays, up to 2 weeks with media and compound changes as required).[1]

  • Measurement of Cell Viability:

    • For MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • For CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured after a short incubation.

    • The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is read using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 (concentration for 50% inhibition of cell proliferation) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Autophagy Flux Assay

This assay is used to assess the impact of the compounds on the autophagy process, which is often dysregulated in cancer.

  • Cell Culture and Treatment:

    • Prostate cancer cells are cultured and treated with this compound or kinase inhibitors as described for the Western blot protocol.

  • Western Blot for Autophagy Markers:

    • Cell lysates are prepared and subjected to Western blotting as described above.

    • The membranes are probed with primary antibodies against key autophagy markers, such as LC3A/B and p62/SQSTM1.

    • An increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of a blockage in autophagic flux.[2]

  • Fluorescence Microscopy:

    • Cells can be transfected with a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3).

    • After treatment, cells are fixed and imaged using a fluorescence microscope.

    • In this system, autophagosomes appear as yellow puncta (both GFP and RFP signals), while autolysosomes appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).

    • An accumulation of yellow puncta and a decrease in red puncta suggest a blockage of autophagic flux.

Conclusion

The data presented in this guide demonstrate that the PROTAC degrader this compound offers a distinct and potentially more advantageous therapeutic strategy compared to traditional kinase inhibitors for targeting PIKfyve. Its ability to induce potent and sustained degradation of the PIKfyve protein translates to superior anti-proliferative effects in prostate cancer cell models. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate and validate these findings in their own studies. The continued exploration of PROTAC technology holds significant promise for the development of more effective and durable cancer therapies.

References

Validating the VHL-Dependent Degradation of PIKfyve by PIK5-12d: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed experimental validation of the VHL-dependent degradation mechanism of the lipid kinase PIKfyve mediated by the PROTAC degrader PIK5-12d. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of PIKfyve, a lipid kinase implicated in various cancers. It functions by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag PIKfyve for proteasomal degradation. Experimental data confirms that this compound potently and selectively degrades PIKfyve in a manner that is dependent on both the VHL E3 ligase and the proteasome. In prostate cancer cell lines, this compound demonstrates high efficiency in degrading PIKfyve and inhibiting cell proliferation, outperforming its parent PIKfyve inhibitor.

Performance Data Comparison

The following tables summarize the quantitative data from key experiments validating the efficacy and mechanism of action of this compound.

Parameter Cell Line Value Reference
DC50 (PIKfyve Degradation)VCaP1.48 nM[1][2][3]
Dmax (PIKfyve Degradation)VCaP97.7%[1][2][3]
Degradation t1/2 (at 100 nM)VCaP1.5 hours[2]
IC50 (Cell Proliferation)VCaP522.3 nM[4]
Condition Cell Line PIKfyve Protein Level Conclusion Reference
This compound (0.1 µM)VCaPSignificantly ReducedThis compound induces PIKfyve degradation.[2][5]
This compound (0.1 µM) + Bortezomib (1 µM)VCaPRescued (No Degradation)Degradation is proteasome-dependent.[2][3][5]
This compound + VHL Ligand (VL285)VCaPRescued (No Degradation)Degradation is VHL-dependent.[2][3][5]
This compound + PIKfyve Inhibitor (Apilimod)VCaPRescued (No Degradation)This compound must bind PIKfyve to induce degradation.[2][5]
Negative Control (PIK5-12dN)VCaPNo Significant ChangeThe VHL-binding moiety is essential for degradation.[3][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs, the following diagrams are provided.

VHL_dependent_degradation cluster_cell Cellular Environment PIK5_12d This compound PIKfyve PIKfyve PIK5_12d->PIKfyve Binds VHL VHL E3 Ligase PIK5_12d->VHL Recruits Proteasome 26S Proteasome PIKfyve->Proteasome Targeted for Degradation VHL->PIKfyve Ubiquitinates Ub Ubiquitin Degraded_PIKfyve Degraded PIKfyve Proteasome->Degraded_PIKfyve Degrades

Caption: VHL-dependent degradation of PIKfyve by this compound.

experimental_workflow cluster_validation Validation of VHL-Dependent Degradation cluster_inhibitors Inhibitors/Competitors start Treat Cells with this compound +/- Inhibitors lysis Cell Lysis start->lysis western_blot Western Blot for PIKfyve lysis->western_blot quantification Quantify PIKfyve Levels western_blot->quantification conclusion Conclusion on Degradation Mechanism quantification->conclusion bortezomib Bortezomib (Proteasome Inhibitor) vl285 VL285 (VHL Ligand) apilimod Apilimod (PIKfyve Inhibitor)

Caption: Experimental workflow for validating the degradation mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot for PIKfyve Degradation
  • Cell Culture and Treatment: VCaP cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then treated with varying concentrations of this compound (e.g., 0.01 nM to 10 µM) for 24 hours. For time-course experiments, cells were treated with 100 nM this compound for 0, 1, 2, 4, 8, and 24 hours.

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against PIKfyve overnight at 4°C. After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent. Band intensities were quantified using densitometry software, with GAPDH used as a loading control.

Proteasome Inhibition Assay
  • Cell Treatment: VCaP cells were pre-treated with the proteasome inhibitor bortezomib (1 µM) for 1 hour.

  • This compound Addition: Following pre-treatment, cells were co-treated with this compound at various concentrations (e.g., 0.1 µM and 1 µM) for an additional 24 hours.

  • Western Blot Analysis: Cell lysates were collected and analyzed by Western blot for PIKfyve and GAPDH levels as described in the protocol above. A rescue of PIKfyve degradation in the presence of bortezomib indicates a proteasome-dependent mechanism.[2][3][5]

VHL Competition Assay
  • Cell Treatment: VCaP cells were co-treated with a fixed concentration of this compound and increasing concentrations of the VHL ligand VL285 for 24 hours.

  • Western Blot Analysis: Cell lysates were analyzed by Western blot to determine the levels of PIKfyve. Competitive binding of VL285 to VHL is expected to prevent the this compound-mediated recruitment of VHL to PIKfyve, thereby rescuing PIKfyve from degradation.[2][3][5]

Cell Viability Assay
  • Cell Seeding: VCaP cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or the parent inhibitor Apilimod for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescent signal was read using a plate reader. The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

Alternative Degradation Mechanisms

The design of this compound as a PROTAC specifically linking a PIKfyve inhibitor to a VHL ligand strongly indicates a VHL-dependent degradation mechanism. The experimental data, particularly the rescue of PIKfyve degradation by the VHL ligand VL285, confirms this intended mechanism.[2][3][5] To date, there is no published evidence suggesting the involvement of other E3 ubiquitin ligases in the this compound-mediated degradation of PIKfyve. Furthermore, the natural, VHL-independent degradation pathways for endogenous PIKfyve are not well-characterized. Therefore, the validation of the VHL-dependent pathway remains the primary focus for confirming the mechanism of action of this compound.

Conclusion

The collective experimental evidence provides a robust validation of the VHL-dependent degradation mechanism of PIKfyve by the PROTAC degrader this compound. The high potency and selectivity of this compound, coupled with its superior anti-proliferative activity compared to its parent inhibitor, underscore its potential as a therapeutic agent for cancers where PIKfyve is a key driver. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of targeted protein degradation and cancer drug development.

References

A Comparative Analysis of the PIKfyve Degrader PIK5-12d Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PIK5-12d, a first-in-class proteolysis-targeting chimera (PROTAC) that degrades the lipid kinase PIKfyve, against other PIKfyve-targeting agents. The data presented herein summarizes the current understanding of this compound's efficacy, mechanism of action, and potential as a therapeutic strategy in various cancer contexts, with a primary focus on prostate cancer, where the most robust data is currently available.

Introduction to PIKfyve Targeting in Oncology

PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and autophagy by catalyzing the formation of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). Dysregulation of these pathways is a hallmark of many cancers, making PIKfyve an attractive therapeutic target. Inhibition of PIKfyve has been shown to induce cytoplasmic vacuolization and block autophagic flux, leading to cancer cell death. This compound represents a novel approach to targeting PIKfyve, not by inhibiting its enzymatic activity, but by inducing its complete degradation.

This compound: Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to PIKfyve and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the PIKfyve protein. This degradation-based approach offers the potential for a more profound and sustained pathway inhibition compared to traditional small molecule inhibitors.

cluster_0 This compound Mechanism of Action PIK5_12d This compound Ternary_Complex Ternary Complex (this compound + PIKfyve + VHL) PIK5_12d->Ternary_Complex Binds PIKfyve PIKfyve Kinase PIKfyve->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Proteasome Proteasome Degradation PIKfyve Degradation Proteasome->Degradation Ub Ubiquitin Ub->Proteasome Targets for Degradation Ternary_Complex->Ub Induces Ubiquitination

This compound's mechanism of action.

Comparative Efficacy of this compound in Prostate Cancer

Prostate cancer is the most extensively studied malignancy for the effects of this compound. In this context, this compound has demonstrated superior efficacy compared to its parent PIKfyve inhibitor, Apilimod.

CompoundTargetMechanismDC50 (VCaP cells)IC50 (VCaP cells)In Vivo Activity (Prostate Cancer PDX)
This compound PIKfyveDegrader (VHL-mediated)1.48 nM[1]522.3 nM[2]Significant tumor proliferation suppression[1][2]
Apilimod PIKfyveInhibitorN/A>1 µMLess effective than this compound
YM201636 PIKfyveInhibitorN/ANot reported in direct comparisonNot reported in direct comparison

Cross-Validation in Other Cancer Models

While direct comparative data for this compound in other cancer models is currently limited, the known activity of PIKfyve inhibitors like Apilimod and YM201636 in various malignancies suggests the potential for broad applicability of PIKfyve degradation as a therapeutic strategy.

  • B-cell Non-Hodgkin Lymphoma (B-NHL): Apilimod has shown potent and selective cytotoxic activity in B-NHL cell lines and is currently in clinical trials for this indication.[3][4][5] The mechanism is believed to involve the disruption of lysosomal homeostasis.

  • Pancreatic Ductal Adenocarcinoma (PDAC): Inhibition of PIKfyve has been identified as a targetable vulnerability in PDAC.[6] A second-generation PIKfyve degrader, PIK5-33d, has shown efficacy in this model, suggesting that PIKfyve degradation could be a promising approach for this difficult-to-treat cancer.[6]

  • Non-Small Cell Lung Cancer (NSCLC): The PIKfyve inhibitor YM201636 has been shown to inhibit the proliferation and tumorigenicity of NSCLC cells.[7]

  • Other Cancers: PIKfyve inhibition has also been implicated in bladder cancer, rhabdomyosarcoma, and osteosarcoma.

Given the enhanced potency of this compound observed in prostate cancer models, it is hypothesized that it may also demonstrate superior efficacy in these other cancer types compared to PIKfyve inhibitors. However, direct head-to-head studies are required to confirm this.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., this compound, Apilimod) and incubate for the desired duration (e.g., 72 hours).

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the cell viability as a percentage of the untreated control.

Western Blotting for Protein Degradation

This technique is used to detect and quantify the degradation of a target protein.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-PIKfyve)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for the indicated times.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for injection

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Test compound and vehicle control

Procedure:

  • Subcutaneously inject cancer cells (often mixed with Matrigel to improve tumor take) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Measure the tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

cluster_1 Experimental Workflow cluster_2 In Vitro Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture In_Vitro In Vitro Assays Cell_Culture->In_Vitro In_Vivo In Vivo Xenograft Model Cell_Culture->In_Vivo MTT MTT Assay (Cell Viability) In_Vitro->MTT Western_Blot Western Blot (Protein Degradation) In_Vitro->Western_Blot Data_Analysis Data Analysis and Comparison In_Vivo->Data_Analysis End End Data_Analysis->End MTT->Data_Analysis Western_Blot->Data_Analysis

A typical experimental workflow.

Signaling Pathway Perturbation by this compound

The degradation of PIKfyve by this compound leads to a significant disruption of the endolysosomal pathway and autophagy.

cluster_3 PIKfyve Signaling Pathway PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Phosphorylates PIK5_12d This compound PIK5_12d->PIKfyve Degrades Endosome_Maturation Endosome Maturation PI35P2->Endosome_Maturation Regulates Autophagy Autophagic Flux PI35P2->Autophagy Regulates Vacuolization Cytoplasmic Vacuolization Endosome_Maturation->Vacuolization Disruption leads to Cell_Death Cancer Cell Death Autophagy->Cell_Death Blockage contributes to Vacuolization->Cell_Death Contributes to

This compound disrupts PIKfyve signaling.

Conclusion and Future Directions

This compound is a promising first-in-class PIKfyve degrader that has demonstrated superior anti-cancer activity in prostate cancer models compared to its parent inhibitor, Apilimod. Its mechanism of action, which involves the complete removal of the PIKfyve protein, offers a potential advantage over traditional kinase inhibitors. While the cross-validation of this compound's efficacy in other cancer types is still in its early stages, the established role of PIKfyve in various malignancies suggests a broad therapeutic potential.

Future research should focus on direct, head-to-head comparative studies of this compound against other PIKfyve inhibitors and standard-of-care therapies in a diverse range of cancer models, including B-cell lymphomas and pancreatic cancer. Such studies will be crucial in defining the clinical potential of this novel therapeutic agent.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for PIK5-12d

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This document provides essential guidance on the proper disposal of PIK5-12d, a potent and selective PIKfyve degrader used in cutting-edge research. Adherence to these procedures is critical for maintaining a safe workspace and ensuring environmental responsibility.

As this compound is a novel research compound, a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not yet widely available. Therefore, the following procedures are based on established best practices for the disposal of similar research-grade chemical compounds, particularly those dissolved in Dimethyl Sulfoxide (DMSO).

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its basic properties and to take appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound powder or solutions.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when working with the solid form of the compound.

  • Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.

Quantitative Data Summary

For your convenience, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₅₂H₆₄N₁₀O₇S
Molecular Weight 973.19 g/mol
Solubility Soluble in DMSO
Recommended Storage (Solid) -20°C
Recommended Storage (in DMSO) -20°C for up to 1 month, or -80°C for up to 6 months.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, especially when in a DMSO solution, requires a systematic approach to ensure safety and compliance with laboratory waste regulations.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification: All waste containing this compound must be classified as chemical waste. This includes:

    • Unused or expired solid this compound.

    • Stock solutions and diluted solutions of this compound in DMSO or other solvents.

    • Contaminated consumables, such as pipette tips, tubes, and flasks.

    • Contaminated PPE (gloves, etc.).

  • Waste Collection (Solid):

    • Collect solid this compound waste in a clearly labeled, sealed container.

    • The label should include the chemical name ("this compound"), the approximate amount, and the date.

  • Waste Collection (Liquid - DMSO Solutions):

    • Collect liquid waste containing this compound and DMSO in a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical names of all constituents (e.g., "this compound in DMSO") and their approximate concentrations.

    • Do not mix this waste stream with other incompatible chemical wastes.

  • Waste Collection (Contaminated Consumables):

    • Place all consumables that have come into direct contact with this compound into a designated, sealed waste bag or container.

    • This container should also be labeled as "Hazardous Chemical Waste" and specify the contaminant ("this compound").

  • Storage of Waste:

    • Store all this compound waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.

    • Ensure that the containers are tightly sealed to prevent leaks or evaporation.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound or its solutions down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Solid this compound Solid this compound Labeled Solid Waste Container Labeled Solid Waste Container Solid this compound->Labeled Solid Waste Container This compound in DMSO This compound in DMSO Labeled Liquid Waste Container Labeled Liquid Waste Container This compound in DMSO->Labeled Liquid Waste Container Contaminated Labware Contaminated Labware Labeled Sharps/Labware Container Labeled Sharps/Labware Container Contaminated Labware->Labeled Sharps/Labware Container Satellite Accumulation Area Satellite Accumulation Area Labeled Solid Waste Container->Satellite Accumulation Area Labeled Liquid Waste Container->Satellite Accumulation Area Labeled Sharps/Labware Container->Satellite Accumulation Area EHS/Licensed Waste Handler EHS/Licensed Waste Handler Satellite Accumulation Area->EHS/Licensed Waste Handler

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling PIK5-12d

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of PIK5-12d, a potent PROTAC PIKfyve degrader. Given that the full safety data sheet (SDS) is not publicly available, this guidance is based on the known biological effects of PIKfyve inhibition, general safety protocols for handling potent and potentially hazardous research compounds, and information from suppliers.[1][2][3][4][5][6][7] It is imperative to obtain and review the official Safety Data Sheet (SDS) from your supplier before any handling of this compound.

Compound Information and Known Hazards

This compound is a first-in-class proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the lipid kinase PIKfyve.[8][9] Inhibition of PIKfyve is known to induce significant biological effects, including massive cytoplasmic vacuolization and disruption of autophagic flux.[1][10][11][12] While specific toxicity data for this compound is limited, its potent biological activity necessitates careful handling to avoid accidental exposure. All products are for research use only unless clearly stated otherwise.[2]

Potential Hazards:

  • The toxicological properties of this compound have not been fully investigated.

  • As a potent, biologically active molecule, it should be treated as a hazardous compound.

  • Inhibition of PIKfyve can lead to significant cellular changes, including lysosomal dysfunction.[10][12][13]

  • PROTACs are a novel class of molecules, and their long-term health effects are not yet fully understood.[6][14]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Required Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) - Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles- N95 respirator or a respirator with a higher protection factor
Preparing Solutions - Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles- Work should be performed in a certified chemical fume hood
Administering to Cell Cultures - Nitrile gloves- Lab coat- Safety glasses
In Vivo Administration - Nitrile gloves (double-gloving recommended)- Disposable gown- Safety glasses with side shields or face shield- Work should be performed in a certified biosafety cabinet
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to ensure safety and experimental integrity. The following diagram and protocol outline the key steps for working with this compound.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal A Obtain & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood/BSC) B->C D Weigh Solid this compound C->D Proceed with caution E Prepare Stock Solution (e.g., in DMSO) D->E F Perform Experiment (Cell Culture/In Vivo) E->F G Decontaminate Work Surfaces F->G Post-experiment H Dispose of Contaminated Waste G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Before starting, ensure you have read the supplier's SDS and are working within a certified chemical fume hood. Don all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of solid this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.73 mg (Molecular Weight: 973.19 g/mol ).

  • Solubilization: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the solid compound. Several suppliers indicate high solubility in DMSO.[7]

  • Mixing: Gently vortex or sonicate the solution to ensure the compound is fully dissolved. For higher concentrations, warming the tube to 37°C may be necessary.[7]

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container.[4] Refer to the supplier's data sheet for specific long-term storage stability.[4][7]

Disposal Plan

All materials contaminated with this compound, including pipette tips, tubes, gloves, and gowns, should be treated as hazardous chemical waste.

Disposal Workflow:

G A Contaminated Materials (Solid & Liquid Waste, PPE) B Segregate into Designated Hazardous Waste Containers A->B C Label Waste Containers Clearly ('Hazardous Chemical Waste', 'this compound') B->C D Store Waste in a Secure, Secondary Containment Area C->D E Arrange for Pickup by Certified Hazardous Waste Disposal Service D->E G cluster_protac This compound (PROTAC) cluster_degradation Degradation Machinery pik5_12d This compound pikfyve PIKfyve pik5_12d->pikfyve Binds to vhl VHL pik5_12d->vhl Recruits proteasome Proteasome pikfyve->proteasome Ubiquitination & Degradation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.